4,4'-Dibenzoylquinone Dioxime
Description
The exact mass of the compound 2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113483. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(4-benzoyloxyiminocyclohexa-2,5-dien-1-ylidene)amino] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)25-21-17-11-13-18(14-12-17)22-26-20(24)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVSVUVZSYRWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C2C=CC(=NOC(=O)C3=CC=CC=C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883312, DTXSID00861754 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {Cyclohexa-2,5-diene-1,4-diylidenebis[(azanylylidene)oxy]}bis(phenylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-52-5 | |
| Record name | Benzoquinone dioxime dibenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhenocure BQ | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-benzoquinone bis(O-benzoyloxime) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BENZOQUINONE DIOXIME DIBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60O45GSZ5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 4,4'-Dibenzoylquinone Dioxime from p-benzoquinone dioxime
An In-depth Technical Guide to the Synthesis of 4,4'-Dibenzoylquinone Dioxime from p-Benzoquinone Dioxime
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive examination of the synthesis of this compound, a specialty chemical with significant applications as a vulcanizing agent and crosslinking agent.[1] Starting from the readily available precursor, p-benzoquinone dioxime, this document elucidates the mechanistic underpinnings of the synthesis, provides a detailed, field-tested experimental protocol, and discusses critical process parameters. The synthesis involves a robust O-acylation reaction, where the oxime functionalities of p-benzoquinone dioxime are benzoylated using benzoyl chloride in the presence of a tertiary amine base. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and scalable process.
Introduction: The Significance of Benzoyl Moiety Introduction
p-Benzoquinone dioxime is an established vulcanizing agent for various rubbers, including butyl, natural, and styrene-butadiene types.[2][3] It is known for facilitating rapid vulcanization and imparting high tensile strength to the resulting material.[2] However, its relatively low critical temperature can lead to scorching, an undesirable premature vulcanization during processing.[2]
The synthesis of this compound addresses this limitation. By introducing benzoyl groups onto the oxime functionalities, the molecule's reactivity is moderated. This structural modification enhances the scorch retardance, making it a safer and more controllable agent for applications requiring high-temperature processing, such as in tire-curing bags and heat-resistant gaskets.[1][4] Beyond polymer chemistry, the unique structure of this compound makes it a subject of interest in medicinal chemistry, where it has been investigated for its potential to inhibit cancer cell proliferation by targeting key enzymes and triggering apoptosis.[]
Physicochemical Properties of Key Reagents
A clear understanding of the physical and chemical properties of the starting material and the final product is fundamental to process design and safety.
| Property | p-Benzoquinone Dioxime | This compound |
| Synonyms | 1,4-Benzoquinone dioxime, PBQD, GMF | Dibenzoyl-p-quinone dioxime, DGM |
| CAS Number | 105-11-3[3] | 120-52-5[6] |
| Molecular Formula | C₆H₆N₂O₂[3] | C₂₀H₁₄N₂O₄[6] |
| Molecular Weight | 138.13 g/mol [3] | 346.34 g/mol [6] |
| Appearance | Brown crystalline powder[3] | Light gray to brown/black powder |
| Solubility | Soluble in ethanol, slightly in acetone; insoluble in water, benzene[3] | Sparingly soluble in water; dissolves in organic solvents like ethanol and acetone[7] |
The Synthesis Pathway: A Mechanistic Perspective
The conversion of p-benzoquinone dioxime to its dibenzoyl derivative is a classic O-acylation reaction. The process involves the reaction of the two nucleophilic oxime hydroxyl groups with the electrophilic carbonyl carbon of benzoyl chloride.
Core Reaction Scheme
References
- 1. parchem.com [parchem.com]
- 2. p-Benzoquinone dioxime|CAS NO.105-11-3_Tanyun manufacturer [tanyunchem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN102617398A - Manufacture method of p, p-dibenzoylquinone dioxime compounds - Google Patents [patents.google.com]
- 6. This compound | 120-52-5 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
chemical properties of 4,4'-Dibenzoylquinone Dioxime
An In-depth Technical Guide to the Chemical Properties of 4,4'-Dibenzoylquinone Dioxime
Abstract: This technical guide provides a comprehensive examination of the chemical properties, synthesis, characterization, and applications of this compound (CAS No. 120-52-5). Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes field-proven insights with established scientific data. We delve into the molecule's structural attributes, spectroscopic signature, chemical reactivity, and thermal stability, offering both theoretical understanding and practical, step-by-step protocols. The guide is structured to facilitate a deep understanding of the compound's behavior and to empower its effective application in research and industrial settings.
Introduction and Molecular Overview
This compound, also known as p-Benzoquinone bis(O-benzoyloxime), is a significant organic compound derived from the p-benzoquinone dioxime backbone.[1][2] Its structure, featuring two benzoyl groups attached to the dioxime functionalities, imparts unique chemical characteristics that distinguish it from its parent compound. These structural modifications enhance its stability and moderate its reactivity, making it a valuable asset in various fields.
Industrially, it finds application as a vulcanizing agent in the polymer industry, offering superior scorch resistance compared to p-benzoquinone dioxime.[3][4] In laboratory settings, it serves as a versatile building block in organic synthesis and as a chelating agent for the spectrophotometric analysis of metal ions.[1][5][6][7] Its ability to form stable, colored complexes with various metals is a cornerstone of its analytical utility.[1] Furthermore, emerging research points towards its potential in biological systems, including as a chelating agent in biological studies and in targeting enzymes related to cell proliferation.[1][] This guide aims to consolidate the available technical information on this compound, providing a robust resource for its scientific and industrial application.
Physicochemical and Structural Properties
The compound typically presents as a yellow crystalline powder, though its color can range from light gray to brown or black depending on purity and crystalline form.[1][5][6] It is characterized by its poor solubility in water but dissolves readily in common organic solvents such as ethanol and acetone.[1][2]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 120-52-5 | [1][9] |
| Molecular Formula | C₂₀H₁₄N₂O₄ | [5][9][10] |
| Molecular Weight | 346.34 g/mol | [5][9][10] |
| Appearance | Light gray to brown/black crystalline powder | [1][5][6] |
| Melting Point | ~195-197 °C | [1] |
| Solubility | Practically insoluble in water; Soluble in ethanol, acetone | [1][2] |
| Purity | Typically >98.0% | [5][6] |
Molecular Structure Diagram
The structural foundation of this compound is the 2,5-cyclohexadiene-1,4-dione, bis(O-benzoyloxime) configuration. The presence of the bulky, electron-withdrawing benzoyl groups significantly influences the electronic and steric environment of the dioxime core.
Caption: 2D structure of this compound.
Synthesis and Manufacturing
The primary route for synthesizing this compound involves the reaction of p-benzoquinone dioxime with benzoyl chloride.[3] This is an esterification reaction where the hydroxyl groups of the dioxime are acylated. The use of an acid scavenger, such as a tertiary amine like triethylamine, is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established methodologies for the acylation of oximes.[3]
-
Reactor Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnels, and a nitrogen inlet, add p-benzoquinone dioxime (1 equivalent).
-
Solvent Addition: Add a suitable solvent, such as dimethoxyethane (DME), to the flask. The typical solvent volume is 5-10 times the weight of the p-benzoquinone dioxime.[3]
-
Reagent Preparation: Prepare two separate solutions for the dropping funnels: one containing benzoyl chloride (2.5-3.0 equivalents) and the other containing triethylamine (0.2-0.5 equivalents).[3]
-
Reaction Initiation: While stirring the suspension at room temperature (20-30°C), slowly and simultaneously add the benzoyl chloride and triethylamine solutions dropwise.
-
Causality Insight: Simultaneous and slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts. Triethylamine acts as an acid-binding agent, neutralizing the HCl generated, which would otherwise protonate the unreacted oxime, rendering it non-nucleophilic.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-5 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the resulting precipitate is collected by suction filtration.
-
Purification: The crude product is washed with a small amount of solvent and then water to remove any unreacted starting materials and triethylamine hydrochloride salt. The product can be further purified by recrystallization if necessary.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment rely on a combination of spectroscopic techniques.[11][12] While specific spectra for this compound are available through specialized databases, this section outlines the expected characteristic signals.[13]
Table 2: Summary of Spectroscopic Data
| Technique | Observation | Assignment |
| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-8.5 ppm) | Protons of the benzoyl groups and the quinone ring. |
| ¹³C NMR | Signals >160 ppmSignals 120-150 ppm | Carbonyl carbon of the ester (C=O)Aromatic and C=N carbons |
| IR (cm⁻¹) | ~1750 (strong)~1600 (medium)~1250 (strong)~950 (strong) | C=O stretch (ester)C=N stretch (oxime) & Aromatic C=CC-O stretch (ester)N-O stretch |
| Mass Spec (EI) | m/z 346 (M⁺)m/z 105 | Molecular IonBenzoyl cation [C₆H₅CO]⁺ fragment |
Protocol: Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to an NMR tube.
-
IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or analyze the solid directly using Electron Impact (EI).
Chemical Reactivity and Stability
Reactivity Profile
-
Metal Chelation: As a dioxime derivative, the compound acts as an effective ligand, forming stable and often colorful coordination complexes with various metal ions.[1][14] This property is the basis for its use in analytical chemistry for the spectrophotometric determination of metals. The nitrogen and oxygen atoms of the oxime groups serve as the coordination sites.[1]
-
Nucleophilic Reactions: The quinone dioxime core can participate in nucleophilic addition or substitution reactions, making it a useful intermediate for synthesizing more complex organic molecules.[1]
-
Redox Behavior: Quinone-based structures are inherently redox-active.[15] While specific electrochemical data for this compound is not widely published, it is expected to undergo reversible redox reactions, a property that is being explored for quinones in applications like energy storage.[16][17]
Reactivity Diagram: Metal Chelation
Caption: Mechanism of action in analytical chemistry via metal complex formation.
Thermal Stability
This compound exhibits significant thermal stability. Studies on the related p-benzoquinone dioxime (QDO) show a decomposition onset temperature of 227°C, suggesting a self-accelerating decomposition temperature (SADT) well above 75°C.[18] The dibenzoyl derivative is expected to be even more stable due to the bulky benzoyl groups, which can dissipate thermal energy and increase the activation energy for decomposition. This high thermal stability is advantageous in applications like rubber vulcanization, which occurs at elevated temperatures.[3]
Safety and Handling
Proper handling of this compound is essential due to its hazardous properties. It is classified as a flammable solid and is harmful if ingested, inhaled, or absorbed through the skin.[19][20] It is also a known irritant to the skin, eyes, and respiratory system.[19][21]
Table 3: GHS Hazard Information
| Pictogram(s) | Hazard Statement(s) |
| 🔥, ❗ | H228: Flammable solidH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Data sourced from multiple Safety Data Sheets.[19][20][21][22]
Handling and Storage Recommendations
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[20] Use explosion-proof electrical and lighting equipment.[19]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[19][23] If dust is generated, use a NIOSH/MSHA-approved respirator.[23]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[19][20] Avoid generating dust. Ground and bond containers when transferring material to prevent static discharge.[19] Do not eat, drink, or smoke when using this product.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][23] The material is reported to be light and moisture-sensitive.[20]
References
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- 4. specialchem.com [specialchem.com]
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- 15. researchgate.net [researchgate.net]
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- 23. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of 4,4'-Dibenzoylquinone Dioxime
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
4,4'-Dibenzoylquinone Dioxime, a molecule of interest in various chemical and potentially biological contexts, presents a case study in the challenges of comprehensive molecular characterization. While fundamental identifiers and basic properties are readily available, a thorough understanding of its three-dimensional architecture and electronic landscape—critical for predicting reactivity, intermolecular interactions, and biological activity—remains largely uncharted in publicly accessible scientific literature. This guide, therefore, serves a dual purpose: to consolidate the established information on its molecular identity and to highlight the current lacunae in our knowledge, thereby pointing the way for future research endeavors. As senior application scientists, we recognize that acknowledging the boundaries of current data is as crucial as presenting what is known.
Molecular Identity and Connectivity
This compound is an organic compound systematically named [(1E,4E)-4-[(benzoyloxy)imino]cyclohexa-2,5-dien-1-ylidene]amino benzoate. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 120-52-5 | [1][2] |
| Molecular Formula | C₂₀H₁₄N₂O₄ | [1][3] |
| Molecular Weight | 346.34 g/mol | [1][3] |
| Appearance | Light gray to brown to black crystalline powder | [3] |
| Synonyms | p-Benzoquinone bis(O-benzoyloxime), Quinone dioxime dibenzoate, Dibenzoyl-p-quinone dioxime | [2] |
The core structure consists of a p-benzoquinone dioxime scaffold where the hydrogen atoms of the oxime functional groups are substituted with benzoyl groups. The connectivity of the atoms can be unambiguously represented by its SMILES notation: O=C(ON=C1C=CC(=NOC(=O)c2ccccc2)C=C1)c1ccccc1[3].
A critical aspect of the molecular structure is the stereochemistry of the C=N double bonds of the oxime groups. The International Chemical Identifier (InChI) string, InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)25-21-17-11-13-18(14-12-17)22-26-20(24)16-9-5-2-6-10-16/h1-14H/b21-17-,22-18+, strongly suggests an (E,E)-configuration for the two oxime moieties[3]. This stereochemical arrangement is crucial as it dictates the overall shape of the molecule and potential steric hindrances.
Caption: 2D representation of the connectivity in this compound.
Elucidation of the Three-Dimensional Structure: A Call for Crystallography
The definitive determination of the three-dimensional arrangement of atoms in a molecule, including precise bond lengths, bond angles, and dihedral angles, is achieved through single-crystal X-ray crystallography. Despite extensive searches of crystallographic databases, no publicly available crystal structure for this compound has been identified.
The crystal structure of the related, but significantly different, o-benzoquinone dioxime has been reported[4]. This structure reveals an amphi configuration of the oxime groups and the presence of both intramolecular and intermolecular hydrogen bonding[4]. However, the substitution of the oxime protons with bulky benzoyl groups in this compound would drastically alter the electronic and steric landscape, making direct structural analogies to o-benzoquinone dioxime unreliable.
The absence of a crystal structure for this compound represents a significant knowledge gap. Such a structure would be invaluable for:
-
Confirming the (E,E)-stereochemistry: While suggested by the InChI string, crystallographic data would provide unequivocal proof.
-
Determining the conformation: The rotational freedom around the O-C(benzoyl) and N-O bonds allows for multiple conformations. A crystal structure would reveal the preferred solid-state conformation.
-
Understanding intermolecular interactions: The packing of molecules in the crystal lattice would provide insights into the non-covalent forces at play, which are crucial for understanding its physical properties and potential for polymorphism.
References
physical properties of 4,4'-Dibenzoylquinone Dioxime
An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Dibenzoylquinone Dioxime
Abstract
This compound (CAS No. 120-52-5) is a significant organic compound with diverse applications, ranging from a vulcanizing agent in the polymer industry to a specialized reagent in analytical chemistry.[1][2] A comprehensive understanding of its physical and chemical properties is paramount for its effective application and for ensuring safety in research and development. This technical guide provides a detailed examination of the core physicochemical and spectroscopic properties of this compound, intended for researchers, chemists, and professionals in drug development and material science. The guide synthesizes data on its chemical identity, physical characteristics, and spectroscopic fingerprint, and includes detailed protocols for its characterization.
Introduction and Chemical Identity
Overview and Significance
This compound, also known by synonyms such as p-Benzoquinone bis(O-benzoyloxime) and Quinone Dioxime Dibenzoate, is a derivative of p-benzoquinone dioxime.[1][3] Its molecular structure, featuring two benzoyl groups attached to a quinone dioxime core, imparts unique characteristics that make it valuable in several fields. Primarily, it functions as a vulcanizing accelerator, particularly in the plastics and rubber industries.[2] Beyond material science, its ability to form colored complexes with metal ions makes it a useful chelating agent and analytical reagent for spectrophotometric determination.[1] Furthermore, it serves as a versatile building block in organic synthesis for creating more complex molecules.[1]
Chemical Structure and Identification
The structural foundation of this compound is a 1,4-benzoquinone dioxime core where the hydrogen atoms of the oxime groups are substituted with benzoyl groups. This structure is key to its reactivity and physical properties.
References
An In-depth Technical Guide to the Solubility of 4,4'-Dibenzoylquinone Dioxime in Organic Solvents
Foreword
For researchers, medicinal chemists, and formulation scientists, understanding the solubility of a compound is not merely a data point; it is the cornerstone of experimental design, process development, and the ultimate success of a product. 4,4'-Dibenzoylquinone Dioxime (DBQD), a molecule of significant interest in polymer science and analytical chemistry, presents a classic solubility challenge. Its large, predominantly non-polar structure, punctuated by polar functional groups, results in a nuanced solubility profile. This guide moves beyond a simple table of values. It provides a framework for understanding, predicting, and experimentally determining the solubility of DBQD. We will explore the causal relationships between its molecular architecture and its behavior in various organic media, equipping you with the foundational knowledge to confidently manipulate this compound in your research.
Part 1: Physicochemical Profile and Solubility Prediction
The solubility of a molecule is fundamentally dictated by its structure. The principle of "similia similibus solvuntur" or "like dissolves like" is our primary guide, meaning the extent to which a solute dissolves in a solvent depends on the similarity of their intermolecular forces.[1][2]
Molecular Structure Analysis
This compound (CAS 120-52-5) is a yellow crystalline powder with the molecular formula C₂₀H₁₄N₂O₄.[3][4] Its structure features a central p-benzoquinone dioxime core with two benzoyl groups attached to the oxime functionalities.
Caption: Molecular structure of this compound.
This structure presents two distinct regions:
-
Non-Polar Regions: The two large phenyl rings of the benzoyl groups are hydrophobic and contribute significantly to the molecule's non-polar character.
-
Polar Regions: The oxime (-N=OH esterified) and carbonyl (C=O) groups are polar. They can act as hydrogen bond acceptors, which is a critical factor for solubility in certain solvents.[5]
Key Physicochemical Properties for Solubility Prediction
Summarizing key computed and known properties provides a quantitative basis for our predictions.
| Property | Value | Implication for Solubility | Source |
| Molecular Weight | ~346.34 g/mol | Larger molecules can be more difficult to solvate, generally decreasing solubility.[2][6] | [4][5] |
| XLogP3-AA | 4.0 | A measure of lipophilicity. A value of 4 indicates a strong preference for non-polar environments over water, predicting poor aqueous solubility but good solubility in non-polar organic solvents. | [5] |
| Hydrogen Bond Donors | 0 | The parent dioxime has two donors, but in this dibenzoyl derivative, they are esterified. | [5] |
| Hydrogen Bond Acceptors | 6 | The two carbonyl oxygens and four oxime-related atoms can accept hydrogen bonds, suggesting potential interaction with protic solvents. | [5] |
| Topological Polar Surface Area (TPSA) | 95.8 Ų | This relatively high TPSA suggests that while lipophilic, the molecule has significant polar character that may enable solubility in polar aprotic solvents. | [5] |
Expert Interpretation: The high XLogP value combined with a significant TPSA creates a molecule with a dual nature. We can predict that solvents capable of accommodating both large, non-polar moieties (via van der Waals forces) and polar functional groups (via dipole-dipole interactions) will be the most effective.
Part 2: A Systematic Framework for Experimental Solubility Determination
While predictions are invaluable, empirical data is the gold standard. The following section outlines a robust, self-validating methodology for determining the solubility of DBQD.
Rationale for Solvent Selection
To build a comprehensive solubility profile, a diverse panel of organic solvents should be selected, covering a range of polarities and functionalities.
| Solvent Class | Example Solvents | Primary Interaction Mechanism | Predicted DBQD Solubility |
| Non-Polar | Toluene, Hexane, Dichloromethane | Van der Waals / London Dispersion Forces | High: The large non-polar surface area of DBQD should interact favorably. |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole Interactions | Moderate to High: These solvents can solvate the polar oxime and carbonyl groups without being hindered by hydrogen bonding networks. Acetone is known to be a good solvent.[3] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Low to Moderate: While these solvents can interact with the hydrogen bond acceptors on DBQD, their own strong hydrogen-bonding networks must be disrupted, which is energetically costly. Ethanol is reported to be a suitable solvent.[3] |
Experimental Protocol: Isothermal Shake-Flask Method
This method is considered the industry standard for determining the equilibrium solubility of a compound. It is designed to ensure that the solvent is fully saturated with the solute at a specific temperature.
Objective: To determine the equilibrium solubility of DBQD in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (crystalline powder)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)
Workflow Diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure:
-
Preparation: To a glass vial, add an excess amount of solid DBQD (enough to ensure undissolved solid remains at equilibrium) to a precisely known volume of the solvent (e.g., 5 mL).
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a period sufficient to reach equilibrium. Causality Note: A 24-hour period is a common starting point, but for crystalline compounds, 48-72 hours may be necessary. A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to validate that equilibrium has been reached; the concentration should plateau.
-
Sampling: Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to sediment.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: This step is critical to remove all undissolved microcrystals. Using a pre-warmed/pre-cooled syringe and filter (to match the experimental temperature) prevents precipitation or further dissolution.
-
Dilution: Accurately perform a serial dilution of the saturated filtrate with the appropriate blank solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a previously prepared calibration curve of DBQD in the same solvent.
-
Calculation: Back-calculate the concentration in the original saturated filtrate, accounting for all dilutions. The resulting value is the equilibrium solubility.
Data Presentation
Results should be compiled into a clear, concise table.
| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility @ 25°C (mg/mL) |
| Toluene | Non-Polar | 2.4 | (Experimental Data) |
| Dichloromethane | Non-Polar | 9.1 | (Experimental Data) |
| Acetone | Polar Aprotic | 20.7 | (Experimental Data) |
| Dimethylformamide | Polar Aprotic | 36.7 | (Experimental Data) |
| Ethanol | Polar Protic | 24.6 | (Experimental Data) |
| Methanol | Polar Protic | 32.6 | (Experimental Data) |
Part 3: Key Factors Influencing Solubility
The solubility value determined is not absolute. It is influenced by several environmental and physical factors that researchers must control and consider.
Caption: Core factors that influence experimental solubility.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is typically endothermic.[2][6] When reporting solubility, the temperature must always be specified. For drug development, determining solubility at physiological temperature (37 °C) is often required.
-
Solid-State Form (Polymorphism): DBQD may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy, and consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies (e.g., via XRD or DSC).
-
Solvent Purity: The presence of impurities, particularly water, in an organic solvent can significantly alter its solvating properties and impact the measured solubility of DBQD. Always use high-purity, anhydrous solvents where appropriate.
Conclusion
The solubility of this compound is a complex interplay of its large non-polar framework and strategically placed polar functional groups. This guide provides a predictive framework based on its physicochemical properties, indicating a preference for non-polar and polar aprotic solvents. More importantly, it delivers a robust, step-by-step experimental protocol for generating reliable, publication-quality solubility data. By understanding the causality behind experimental choices and controlling for external factors like temperature and solid-state form, researchers can confidently harness the properties of this versatile compound for their specific applications in materials science and beyond.
References
- 1. chem.ws [chem.ws]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [wap.guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dibenzoyl p-quinone dioxime | C20H14N2O4 | CID 22022716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
An In-Depth Technical Guide to the Mechanism of Action of 4,4'-Dibenzoylquinone Dioxime in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Dibenzoylquinone Dioxime, a derivative of p-benzoquinone dioxime, is a compound of significant industrial importance, primarily recognized for its role as a non-sulfur vulcanizing agent for various elastomers, most notably butyl rubber. This guide provides a comprehensive technical overview of its core mechanisms of action in chemical reactions. Beyond its principal application in polymer chemistry, this document also explores its functions as a precursor to reactive intermediates, its potential role in organic synthesis, and its capacity to act as a chelating agent. Detailed reaction pathways, experimental protocols, and spectroscopic characterization are presented to offer a holistic understanding for researchers and professionals in chemical sciences.
Introduction and Physicochemical Properties
This compound (CAS 120-52-5), systematically named [(1E,4E)-4-[(benzoyloxy)imino]cyclohexa-2,5-dien-1-ylidene]amino benzoate, is a yellow to brown crystalline powder.[1][2][3] It is sparingly soluble in water but dissolves in organic solvents such as ethanol and acetone. This compound serves as a more process-safe alternative to its parent compound, p-benzoquinone dioxime, offering better scorch resistance during rubber compounding.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 120-52-5 | [1][2][3] |
| Molecular Formula | C₂₀H₁₄N₂O₄ | [1][5] |
| Molecular Weight | 346.34 g/mol | [1][5] |
| Appearance | Light gray to Brown to Black powder to crystal | [1][3] |
| Melting Point | Approx. 195-197 °C | [6] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents | [6] |
Core Mechanism of Action: Vulcanization of Elastomers
The primary application of this compound is as a vulcanizing (curing) agent for natural and synthetic rubbers, particularly butyl rubber (IIR).[4] It provides excellent heat resistance to the cured elastomer.[4] The mechanism is not a direct reaction of the dioxime with the polymer but involves its in-situ conversion to a more reactive species.
Generation of the Active Crosslinking Agent: p-Dinitrosobenzene
In the presence of an oxidizing agent, this compound is oxidized to form the highly reactive intermediate, p-dinitrosobenzene.[7][8][9] This is the crucial first step in the vulcanization process. Common oxidizing agents, also referred to as activators, include metal oxides like lead(IV) oxide (PbO₂), red lead (Pb₃O₄), or other accelerators like dibenzothiazyl disulfide (MBTS).[7]
The reaction can be generalized as the oxidation of the dioxime functionality to nitroso groups, with the benzoyl groups being eliminated.
Caption: Generation of the active agent, p-dinitrosobenzene.
Crosslinking Reaction with Butyl Rubber
The generated p-dinitrosobenzene is a powerful dienophile and readily reacts with the isoprene units present in the butyl rubber polymer chains. The low level of unsaturation in butyl rubber (typically 1-2%) is the target for this crosslinking reaction. The reaction proceeds via a Diels-Alder-type cycloaddition followed by an ene-like reaction, leading to the formation of stable, thermally resistant "anil-type" crosslinks.[10]
The proposed mechanism involves the following key steps:
-
Initial Attack: One nitroso group of p-dinitrosobenzene reacts with an allylic C-H bond of an isoprene unit on a polymer chain.
-
Crosslink Formation: The second nitroso group reacts with a neighboring polymer chain, creating a covalent bridge between the two chains.
Caption: Overall vulcanization workflow.
The resulting crosslinks enhance the elastomer's tensile strength, elasticity, and resistance to heat and chemical degradation. The use of the dibenzoyl derivative provides a slower, more controlled release of the active p-dinitrosobenzene compared to p-benzoquinone dioxime, thus improving scorch safety and processing convenience.[4]
Role in Organic Synthesis and Other Reactions
While the dominant application of this compound is in polymer science, its constituent quinone dioxime structure suggests potential reactivity in other areas of organic chemistry, although specific examples in the literature are sparse.
Nucleophilic Reactions
Quinones and their derivatives are known to be electrophilic and can act as Michael acceptors.[11] The conjugated system in this compound makes it susceptible to nucleophilic attack.[12] Nucleophiles, such as amines or thiols, could potentially add to the quinone ring, leading to functionalized aromatic compounds. However, specific synthetic applications utilizing this reactivity for this compound are not well-documented in mainstream chemical literature.
As an Oxidizing Agent
Quinone derivatives, particularly those with high reduction potentials, are used as oxidizing agents in organic synthesis. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant for dehydrogenation reactions.[13] While this compound is itself oxidized during vulcanization, its potential as a standalone oxidant in other organic transformations is an area that remains largely unexplored.
Coordination Chemistry: A Potential Chelating Agent
The dioxime moiety is a well-known chelating group in coordination chemistry, capable of forming stable complexes with various transition metals. While specific studies on this compound as a ligand are not abundant, related quinone oxime and dioxime compounds have been shown to coordinate with metal ions.[14] The nitrogen and oxygen atoms of the oxime groups can act as donor atoms, potentially forming five- or six-membered chelate rings with a metal center. The synthesis of such complexes would typically involve reacting the dioxime with a suitable metal salt in an appropriate solvent.[14][15] The resulting metal complexes could have interesting electronic, magnetic, or catalytic properties.
References
- 1. CN101148423A - A kind of preparation method of p-benzoquinone dioxime - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. parker.com [parker.com]
- 5. Quinone-Catalyzed Selective Oxidation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Butyl reclaimed rubber quinone oxime and resin curing system_Butyl Rubber Encyclopedia_China HONGYUN recycled rubber factory [en.hsxjw.com]
- 8. researchgate.net [researchgate.net]
- 9. rct [rct.kglmeridian.com]
- 10. Vulcanization of butyl rubber by p‐quinone dioxime dibenzoate | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. s3.smu.edu [s3.smu.edu]
- 13. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, molecular docking, and antimicrobial activities of dinuclear nickel(ii), palladium(ii), and platinum(iv) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bot Verification [rasayanjournal.co.in]
spectroscopic data (NMR, IR, UV-Vis) for 4,4'-Dibenzoylquinone Dioxime
An In-depth Technical Guide to the Spectroscopic Characterization of 4,4'-Dibenzoylquinone Dioxime
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of this compound (DBQD), a compound of interest in materials science and organic synthesis. While publicly available spectroscopic data is fragmented, this document synthesizes known information, provides theoretical predictions for unavailable spectra, and outlines robust experimental protocols for its complete characterization. This guide is intended for researchers, chemists, and quality control professionals who require a deep understanding of the structural elucidation of quinone dioxime derivatives using mass spectrometry (MS), infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.
Introduction and Molecular Context
This compound (CAS No. 120-52-5) is a yellow crystalline solid with the molecular formula C₂₀H₁₄N₂O₄ and a molecular weight of 346.34 g/mol .[1][2] Structurally, it features a central p-benzoquinone dioxime core where both oxime hydrogens have been replaced by benzoyl groups. This compound and its precursors are utilized in various fields, including as vulcanizing agents in the rubber industry and as versatile building blocks in organic synthesis.[3][4]
The presence of multiple functional groups—a conjugated quinonoid system, oxime ethers, and benzoyl esters—gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its identity, assessing purity, and understanding its chemical behavior.
Molecular Structure and Isomerism
The structure of this compound presents interesting stereochemical possibilities. The C=N double bonds of the oxime ether can exist in either (E) or (Z) configurations. This can lead to three possible stereoisomers: (E,E), (Z,Z), and (E,Z). The thermodynamically most stable isomer is typically the one that minimizes steric hindrance, which is often the (E,E) form. However, the potential for isomeric mixtures should be considered during spectroscopic analysis, as it can lead to signal broadening or the appearance of multiple distinct sets of signals in NMR spectroscopy.
Caption: Molecular structure of this compound.
Synthesis Pathway and Sample Preparation
A common synthetic route to this compound involves the acylation of p-benzoquinone dioxime.[4] Understanding the synthesis is critical as residual starting materials or byproducts can interfere with spectroscopic analysis.
General Synthesis Protocol
-
Dissolution: p-Benzoquinone dioxime is dissolved in a suitable aprotic solvent, such as dimethoxyethane.
-
Acylation: Benzoyl chloride is added to the solution. An acid scavenger, like triethylamine or pyridine, is often included to neutralize the HCl byproduct.
-
Reaction: The mixture is stirred at room temperature for a set period to allow the reaction to proceed to completion.
-
Isolation: The product is typically isolated by filtration, followed by washing with solvent and water to remove impurities.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product as a yellow crystalline powder.[3]
Caption: General workflow for the synthesis of DBQD.
Spectroscopic Data and Interpretation
This section details the expected and observed spectroscopic data for DBQD.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide clues about the compound's fragmentation pattern.
-
Expected Molecular Ion: For the molecular formula C₂₀H₁₄N₂O₄, the expected monoisotopic mass is 346.0954 g/mol .
-
Observed Data: Electron Ionization (EI) mass spectrometry data shows a molecular ion peak (M⁺) at m/z = 346.0, which directly confirms the molecular weight of the compound.[1]
Table 1: Key MS Fragmentation Data [1]
| m/z | Relative Intensity | Probable Fragment Identity |
| 346.0 | 2.0% | [M]⁺ (Molecular Ion) |
| 122.0 | 22.3% | [C₇H₅NO]⁺ or similar |
| 105.0 | 100.0% | [C₇H₅O]⁺ (Benzoyl Cation) |
| 77.0 | 26.6% | [C₆H₅]⁺ (Phenyl Cation) |
Interpretation: The base peak at m/z = 105 is highly characteristic of a benzoyl moiety, resulting from the cleavage of the O-C(O) bond. The peak at m/z = 77 corresponds to the subsequent loss of a carbonyl group (CO) from the benzoyl cation. This fragmentation pattern provides strong evidence for the presence of two benzoyl groups in the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum is expected to be dominated by absorptions from the carbonyl, C=N, and N-O bonds.
Table 2: Predicted and Observed IR Absorption Bands
| Wavenumber (cm⁻¹) | Predicted Functional Group | Rationale |
| ~1750-1730 | C=O Stretch (Ester) | The ester carbonyl is expected at a high frequency due to the electron-withdrawing nature of the attached oxygen. |
| ~1650-1630 | C=N Stretch (Oxime Ether) | Characteristic stretching frequency for the imine functionality within the quinonoid system. |
| ~1600, ~1450 | C=C Stretch (Aromatic) | Multiple bands corresponding to the stretching vibrations within the phenyl and quinone rings. |
| ~1250-1200 | C-O Stretch (Ester) | Asymmetric C-O-C stretch of the benzoyl ester group. |
| ~1000-950 | N-O Stretch | Stretching vibration of the oxime ether's N-O single bond. |
Expertise & Causality: The precise position of the C=O stretch is a key diagnostic feature. In DBQD, this is an ester linkage to an sp²-hybridized nitrogen (part of the oxime), which typically places the absorption frequency in the 1735-1750 cm⁻¹ range. This is slightly lower than acid anhydrides but higher than typical alkyl esters, reflecting the unique electronic environment. Available spectra from chemical databases confirm strong absorptions in these characteristic regions.[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical)
While published NMR spectra for DBQD are not readily found in major databases, we can reliably predict the expected ¹H and ¹³C NMR spectra based on the structure and data from analogous compounds.
¹H NMR Predictions (in CDCl₃, ~400 MHz) The proton NMR spectrum is expected to show signals exclusively in the aromatic region. Assuming the symmetric (E,E) isomer:
-
Quinone Protons: The four protons on the central quinone ring are chemically equivalent due to symmetry. They would likely appear as a singlet. However, in a real-world scenario, they may appear as a complex multiplet due to second-order coupling effects. Their chemical shift would be downfield (δ 7.0-7.5 ppm) due to the electron-withdrawing nature of the C=N-O-benzoyl groups.
-
Benzoyl Protons: The ten protons of the two benzoyl groups would show classic aromatic patterns:
-
Ortho-protons (4H): A doublet around δ 8.0-8.2 ppm, shifted downfield due to proximity to the electron-withdrawing carbonyl group.
-
Meta-protons (4H): A triplet around δ 7.5-7.7 ppm.
-
Para-proton (2H): A triplet around δ 7.6-7.8 ppm.
-
¹³C NMR Predictions (in CDCl₃, ~100 MHz) The carbon spectrum would provide a map of all unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Benzoyl) | 165-170 | Typical chemical shift for an ester carbonyl carbon. |
| C=N (Quinone) | 150-155 | The imine carbon is significantly deshielded. |
| C-H (Quinone) | 130-135 | Aromatic/vinylic carbons in a conjugated system. |
| C (ipso, Benzoyl) | 130-135 | Quaternary carbon attached to the carbonyl group. |
| C-H (para, Benzoyl) | 133-136 | Aromatic CH, influenced by resonance. |
| C-H (ortho, Benzoyl) | 128-130 | Aromatic CH, deshielded by the carbonyl group. |
| C-H (meta, Benzoyl) | 127-129 | Least affected aromatic CH on the benzoyl ring. |
UV-Visible (UV-Vis) Spectroscopy (Theoretical)
The UV-Vis spectrum is governed by the extensive conjugation in the molecule. Electronic transitions (π→π* and n→π*) are expected.
-
π→π Transitions:* Strong absorptions (high molar absorptivity) are expected below 350 nm. These arise from the conjugated system extending across the quinone ring and the benzoyl groups. One would anticipate a complex band with a λ_max around 330-380 nm, characteristic of quinonoid structures.[6]
-
n→π Transitions:* Weaker absorptions may be observed at longer wavelengths (>400 nm) due to transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. These are often less intense and can sometimes be obscured by the stronger π→π* bands.
Standard Operating Procedures for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following protocols should be considered standard practice.
Caption: General workflow for spectroscopic characterization.
NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of DBQD and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H).
IR Sample Preparation and Acquisition
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid DBQD powder directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.
UV-Vis Sample Preparation and Acquisition
-
Preparation: Prepare a dilute solution of DBQD in a UV-transparent solvent (e.g., dichloromethane or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0 AU.
-
Acquisition: Record the spectrum from 800 nm down to ~200 nm.
-
Blanking: Use a cuvette containing only the pure solvent to record a baseline (blank) spectrum, which is then subtracted from the sample spectrum.
Conclusion
The structural characterization of this compound is readily achievable through a combination of standard spectroscopic techniques. Mass spectrometry confirms the molecular weight and provides key fragmentation data pointing to the benzoyl moieties.[1] Infrared spectroscopy identifies the critical C=O, C=N, and N-O functional groups. While experimental NMR and UV-Vis spectra are not widely published, theoretical predictions based on its chemical structure provide a reliable template for analysis. The proton NMR is expected to show distinct signals for the quinone and benzoyl ring systems, while the UV-Vis spectrum should be dominated by strong π→π* transitions characteristic of its extended conjugated system. By following the rigorous experimental protocols outlined in this guide, researchers can confidently verify the identity, purity, and structure of this versatile compound.
References
- 1. This compound(120-52-5) MS spectrum [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. CN102617398A - Manufacture method of p, p-dibenzoylquinone dioxime compounds - Google Patents [patents.google.com]
- 5. This compound(120-52-5) IR2 spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
thermal stability and decomposition of 4,4'-Dibenzoylquinone Dioxime
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Dibenzoylquinone Dioxime
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition characteristics of this compound (CAS: 120-52-5). Intended for researchers, process safety engineers, and drug development professionals, this document outlines a multi-tiered analytical approach, from initial screening to advanced adiabatic calorimetry. By integrating principles of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and accelerating rate calorimetry (ARC), this guide establishes a robust methodology for determining critical safety parameters, understanding decomposition kinetics, and proposing potential degradation pathways. The protocols herein are designed to be self-validating, ensuring data integrity and enabling the safe handling, storage, and application of this compound.
Introduction: Understanding this compound
This compound, with the molecular formula C₂₀H₁₄N₂O₄, is an organic compound utilized primarily as a vulcanizing agent or accelerator in the polymer industry.[1][2] Its molecular structure, featuring a quinone dioxime core with two benzoyl ester groups, suggests a complex thermal profile. The stability of the N-O bonds in the oxime functionality and the C-O bonds in the ester linkages are of primary concern, as their cleavage can initiate exothermic decomposition reactions.
A thorough understanding of a substance's thermal behavior is paramount for ensuring safety at all stages of its lifecycle, from laboratory synthesis and transport to large-scale industrial application. Uncontrolled exothermic decomposition can lead to thermal runaway events, characterized by a rapid increase in temperature and pressure, posing significant risks.[3] This guide provides the necessary theoretical and practical framework for a comprehensive thermal hazard assessment of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 120-52-5 | [4] |
| Molecular Formula | C₂₀H₁₄N₂O₄ | [4] |
| Molecular Weight | 346.34 g/mol | [4] |
| Appearance | Light gray to brown/black powder/crystal | [][6] |
| Solubility | Practically insoluble in water |[7] |
A Multi-Tiered Approach to Thermal Hazard Assessment
A robust thermal stability investigation follows a logical progression from low-energy screening tests to high-energy, worst-case scenario simulations. This tiered approach ensures that the inherent hazards of the material are understood before proceeding to larger-scale or more energetic testing.
Caption: Tiered workflow for comprehensive thermal hazard assessment.
Tier 1: Initial Screening Methodologies
The initial screening phase aims to identify the temperatures at which thermal events, such as melting, decomposition, and oxidation, occur. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this evaluation.[8][9]
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] For this compound, a TGA scan reveals the onset temperature of decomposition (where mass loss begins) and the number of decomposition stages. Performing the analysis in both an inert (Nitrogen) and an oxidative (Air) atmosphere allows for the differentiation between thermal decomposition and oxidative degradation.
Protocol 3.1: TGA of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or aluminum TGA pan. Ensure an even distribution of the powder.
-
Atmosphere & Flow Rate: Set the purge gas (High Purity Nitrogen or Air) to a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 500 °C at a linear heating rate of 10 °C/min.
-
-
Data Acquisition: Record mass (%) versus temperature (°C). The first derivative of this curve (DTG) helps to pinpoint the temperatures of maximum decomposition rates.[8]
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[11] This technique is highly sensitive to thermal events and is used to determine the onset temperature and enthalpy (heat) of decomposition. An exothermic event (heat release) is a critical indicator of a potential thermal hazard.[12] Using high-pressure crucibles is essential to contain any gases evolved during decomposition, ensuring that the total energy released is measured accurately.
Protocol 3.2: DSC of this compound
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an Indium standard.[13]
-
Sample Preparation: Weigh 1-3 mg of the sample into a high-pressure stainless steel or gold-plated copper crucible. Hermetically seal the crucible.
-
Reference: Use an empty, hermetically sealed crucible of the same type as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a final temperature determined by the TGA results (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record heat flow (W/g) versus temperature (°C). Integrate the exothermic peak(s) to calculate the heat of decomposition (ΔHd).
Table 2: Expected Data from Tier 1 Screening
| Parameter | Description | Technique |
|---|---|---|
| Tonset (Decomposition) | Temperature at which significant mass loss begins. | TGA |
| Mass Loss (%) | Percentage of mass lost at each decomposition stage. | TGA |
| Tonset (Exotherm) | Temperature at which heat release begins. | DSC |
| Tpeak (Exotherm) | Temperature of the maximum rate of heat release. | DSC |
| ΔHd (Heat of Decomposition) | Total energy released during decomposition (J/g). | DSC |
Tier 2: Advanced Adiabatic Calorimetry for Process Safety
If the initial DSC screening reveals a significant exothermic decomposition (typically >100 J/g), further testing with an Accelerating Rate Calorimeter (ARC) is imperative.
Expertise & Causality: The ARC is designed to simulate a worst-case thermal runaway scenario by maintaining adiabatic conditions (zero heat loss).[14] Once the instrument detects self-heating from the sample, it switches to an adiabatic tracking mode, where the surrounding environment is heated to match the sample's temperature precisely.[15] This allows the exothermic reaction to accelerate, providing critical data on temperature and pressure rise rates as a function of time.[3] This data is essential for calculating safety parameters and designing emergency relief systems.
Protocol 4.1: ARC Analysis of this compound
-
Instrument Setup: The ARC consists of a sample bomb placed within a larger, controlled reaction chamber.[16] The test must comply with standards such as ASTM E1981.[3]
-
Sample Preparation: Place a known mass (e.g., 1-5 g) of the sample into a suitable metallic sample bomb (e.g., titanium or stainless steel). The bomb is equipped with a thermocouple and a pressure transducer.
-
Test Mode (Heat-Wait-Search):
-
Heat: The system heats the sample in small temperature steps (e.g., 5 °C).
-
Wait: After each step, the system holds the temperature, allowing the sample to reach thermal equilibrium.
-
Search: The system monitors the sample's temperature for any self-heating. The sensitivity threshold is typically set to 0.02 °C/min.[15]
-
-
Adiabatic Tracking: Once the self-heating rate exceeds the threshold, the system enters adiabatic mode. The heaters in the chamber track the sample's temperature, preventing any heat loss to the surroundings.
-
Data Acquisition: The system records the sample temperature and pressure as a function of time until the reaction is complete.
Caption: Key parameters derived from an ARC experiment.
Proposed Decomposition Pathway
While specific experimental data for this compound is not publicly available, a chemically plausible decomposition pathway can be proposed based on its structure and the known reactivity of related compounds. The initiation step is likely the homolytic cleavage of the weak N-O bond in the oxime ester functionality, which is known to be a point of thermal instability.
Caption: Proposed radical decomposition pathway for the compound.
The initial cleavage would generate highly reactive iminoxyl and benzoyl radicals. These radicals can then propagate the decomposition through several pathways, including abstracting atoms from other molecules or undergoing further fragmentation. This radical chain mechanism would account for the rapid, self-accelerating nature of the decomposition observed in an ARC experiment. The final decomposition products would likely be a complex mixture of nitrogen-containing aromatic compounds, benzoic acid, and various gases like CO₂ and H₂O.
Safety, Handling, and Storage
Based on the potential for exothermic decomposition, the following precautions are essential when handling this compound:
-
Handling: Always handle the compound in a well-ventilated area, such as a fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Avoid creating dust. Grounding and bonding of equipment should be used to prevent static discharge, as the material is a flammable solid.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[17][20]
-
Disposal: Dispose of the material and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
The thermal stability of this compound is a critical parameter for its safe industrial use. This guide has detailed a systematic, multi-tiered approach for its evaluation, beginning with TGA and DSC for initial screening and progressing to ARC for a comprehensive hazard assessment under adiabatic conditions. The proposed decomposition mechanism, initiated by N-O bond cleavage, provides a theoretical basis for its potential thermal instability. By following the rigorous experimental protocols and safety recommendations outlined in this document, researchers and chemical engineers can acquire the necessary data to mitigate risks and ensure the safe handling and processing of this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. CN102617398A - Manufacture method of p, p-dibenzoylquinone dioxime compounds - Google Patents [patents.google.com]
- 3. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 4. This compound | 120-52-5 [chemicalbook.com]
- 6. This compound | 120-52-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. akjournals.com [akjournals.com]
- 14. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 15. belmontscientific.com [belmontscientific.com]
- 16. US4439048A - Accelerating rate calorimeter and method of operation - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes and Protocols for 4,4'-Dibenzoylquinone Dioxime as a Vulcanizing Accelerator
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 4,4'-Dibenzoylquinone Dioxime (DBQD) as a non-sulfur vulcanizing agent for various elastomers. DBQD, a derivative of p-benzoquinone dioxime, offers distinct advantages, particularly in enhancing heat resistance and improving processing safety by reducing scorch tendencies.[1][2] These application notes detail the underlying vulcanization mechanism, provide standardized testing protocols based on ASTM standards, and present typical performance data. The protocols are designed to be self-validating, enabling users to accurately characterize the cure behavior and final physical properties of rubber compounds formulated with DBQD.
Introduction and Background
Vulcanization is a fundamental process in rubber technology, creating a cross-linked polymer network that imparts strength, elasticity, and durability to elastomeric materials.[3] While sulfur-based systems are predominant, non-sulfur vulcanizing agents are critical for applications demanding superior heat aging, low compression set, and specific dynamic properties. Quinone dioximes represent an important class of non-sulfur curing agents.[4]
This compound (also known as Dibenzoyl p-Quinone Dioxime or DGM) is particularly effective for curing elastomers with low unsaturation, such as Butyl rubber (IIR) and ethylene-propylene-diene monomer (EPDM) rubber.[1][5] Unlike its precursor, p-quinone dioxime (QDO), the dibenzoyl derivative exhibits a delayed onset of cure, providing a wider processing window and enhanced scorch safety.[1][2] This characteristic is invaluable in manufacturing processes where compounds undergo significant heat history before the final curing stage. DBQD is typically used in conjunction with an oxidizing agent, such as red lead (lead tetroxide), which activates the vulcanization process.[1][6]
Key Advantages of DBQD:
-
Excellent Heat Resistance: Creates stable carbon-carbon cross-links, suitable for high-temperature applications.[2]
-
Improved Scorch Safety: Offers longer processing times compared to QDO, reducing premature vulcanization.[1][2]
-
Effective for Low Unsaturation Elastomers: A preferred vulcanizing agent for Butyl and EPDM rubbers.[5]
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 120-52-5 | [1] |
| Molecular Formula | C₂₀H₁₄N₂O₄ | [1][7] |
| Molecular Weight | 346.34 g/mol | [1][7] |
| Appearance | Purple-gray or dark brown powder | [1][8] |
| Typical Use | Vulcanizing Agent / Accelerator | [9] |
Mechanism of Vulcanization
The vulcanization process with DBQD is not a direct reaction. It requires the presence of an oxidizing agent to convert the dioxime into the active cross-linking species. The generally accepted mechanism proceeds as follows:
-
Oxidation: In the presence of heat and an oxidizing agent like lead tetroxide (Pb₃O₄), this compound is oxidized to form p-dinitrosobenzene.
-
Cross-linking: The highly reactive p-dinitrosobenzene then acts as the vulcanizing agent. It reacts with the allylic hydrogen atoms on the polymer backbone of unsaturated elastomers (like Butyl rubber) via a "di-ene" type reaction, forming stable carbon-carbon cross-links.
This two-step process is critical for its function. The initial oxidation step serves as the initiation for the vulcanization, and its rate dictates the scorch time and cure rate of the compound.
Caption: Proposed mechanism for DBQD vulcanization.
Experimental Protocols
This section provides detailed protocols for evaluating a rubber formulation containing DBQD. The methodologies are based on established ASTM standards to ensure data integrity and reproducibility.
Protocol: Evaluation of Cure Characteristics via Rotorless Cure Meter
This protocol determines the vulcanization characteristics of a rubber compound using a rotorless cure meter, in accordance with ASTM D5289.[10]
A. Objective: To measure key vulcanization parameters, including scorch time (ts2), optimum cure time (t'c(90)), minimum torque (ML), and maximum torque (MH).
B. Materials & Equipment:
-
Elastomer: Butyl Rubber (IIR)
-
Filler: Carbon Black (e.g., N660)
-
Activator: Red Lead (Lead Tetroxide, Pb₃O₄)
-
Vulcanizing Agent: this compound (DBQD)
-
Processing Aid: Stearic Acid
-
Equipment: Two-roll mill or internal mixer (e.g., Banbury), Rotorless Cure Meter (e.g., MDR).
C. Sample Formulation: The following formulation is a representative starting point for evaluating DBQD in Butyl rubber. All quantities are in parts per hundred rubber (phr).
| Component | phr | Rationale |
| Butyl Rubber (IIR) | 100.0 | Base polymer. |
| Carbon Black N660 | 60.0 | Reinforcing filler for mechanical properties. |
| Stearic Acid | 1.0 | Processing aid and activator for some cure systems. |
| Red Lead (Pb₃O₄) | 10.0 | Oxidizing agent required to activate the DBQD.[1] |
| This compound (DBQD) | 6.0 | Non-sulfur vulcanizing agent. Dosage is critical for achieving desired cross-link density.[1] |
D. Procedure: Compounding & Testing
-
Mastication: Soften the Butyl rubber on a two-roll mill at a temperature of 50-60°C.
-
Incorporation of Ingredients:
-
Add stearic acid and half of the carbon black. Mix until dispersed.
-
Add the remaining carbon black and mix until a homogenous blend is achieved.
-
Finally, add the Red Lead and DBQD at a lower mill temperature (<90°C) to prevent premature scorch. Mix thoroughly but quickly.
-
-
Homogenization: Pass the compound through the mill several times to ensure complete and uniform dispersion of all ingredients.
-
Sample Preparation: Sheet out the compounded rubber to a thickness of approximately 2 mm. Allow the compound to rest for at least 4 hours (and up to 24 hours) at room temperature.
-
Cure Meter Analysis (ASTM D5289): [10]
-
Set the cure meter test temperature (e.g., 160°C).
-
Place a sample of known volume (typically ~5g) into the die cavity.
-
Start the test. The instrument will oscillate one die at a specified frequency and amplitude and measure the torque response as a function of time.
-
Run the test until the torque plateaus or for a pre-set time (e.g., 30 minutes).
-
E. Data Analysis: The cure meter software will generate a rheograph (cure curve). From this curve, extract the following parameters:
| Parameter | Description | Significance |
| ML (dNm) | Minimum Torque: Represents the viscosity of the unvulcanized compound. | Indicates processability; lower values suggest easier flow. |
| MH (dNm) | Maximum Torque: Represents the stiffness or modulus of the fully vulcanized compound. | Correlates with cross-link density; higher values indicate a higher cure state. |
| ts2 (min) | Scorch Time: Time to a 2 dNm rise above ML. | Measures processing safety; the time available before vulcanization begins. |
| t'c(90) (min) | Optimum Cure Time: Time to reach 90% of the maximum torque development (MH - ML). | Indicates the time required to achieve a nearly complete cure. |
Protocol: Physical Property Testing of Vulcanized Samples
A. Objective: To evaluate the mechanical properties of the DBQD-cured rubber, including tensile strength, elongation, and hardness.
B. Procedure:
-
Curing Test Slabs: Using the t'c(90) value obtained from the cure meter, press-cure sheets of the compounded rubber in a compression molding press at the same temperature (e.g., 160°C).
-
Specimen Preparation: Die-cut test specimens from the cured sheets according to the relevant ASTM standards.
-
Tensile Testing (ASTM D412): [11]
-
Use a universal testing machine (tensile tester).
-
Measure the tensile strength (stress at break), ultimate elongation (strain at break), and modulus at a specific elongation (e.g., 100%).
-
-
Hardness Testing (ASTM D2240): [11]
-
Use a Durometer (Shore A type for most rubber applications).
-
Measure the indentation hardness at several points on the test slab and average the results.
-
-
Compression Set Testing (ASTM D395, Method B): [11]
-
Compress a standard specimen to a constant deflection (typically 25%) and age it for a specified time at an elevated temperature (e.g., 22 hours at 100°C).
-
Measure the thickness of the specimen after a 30-minute recovery period. The compression set is the percentage of the original deflection that is not recovered.
-
Caption: General experimental workflow for evaluating DBQD.
Safety and Handling
This compound requires careful handling. Users must consult the Safety Data Sheet (SDS) before use.[12]
-
Inhalation: The powder can be harmful if inhaled and may cause respiratory irritation.[13] Use in a well-ventilated area or with local exhaust ventilation. Wear an appropriate respirator.[5]
-
Skin Contact: May cause skin irritation or an allergic skin reaction.[14] Wear protective gloves and clothing to prevent exposure.[5]
-
Eye Contact: Can cause serious eye irritation.[13] Wear chemical safety goggles.[14]
-
Ingestion: Harmful or toxic if swallowed.[8][13] Do not eat, drink, or smoke in the work area.[14]
-
Storage: Store in a cool, dry, well-ventilated place away from oxidizing agents and sources of ignition.[14]
Conclusion
This compound is a highly effective non-sulfur vulcanizing agent, particularly for elastomers like Butyl rubber that require excellent heat resistance. Its key advantage lies in providing improved processing safety compared to other quinone-based curing agents. By following standardized protocols such as those outlined in this guide, researchers and developers can effectively formulate and characterize high-performance rubber compounds, leveraging the unique benefits of DBQD for demanding applications in the automotive, electrical, and industrial sectors.
References
- 1. nj-chem.com [nj-chem.com]
- 2. parker.com [parker.com]
- 3. assochem.in [assochem.in]
- 4. US2524977A - Vulcanizing with quinone oximes - Google Patents [patents.google.com]
- 5. p-Benzoquinone dioxime|CAS NO.105-11-3_Tanyun manufacturer [tanyunchem.com]
- 6. Vulcanization of Butyl Rubber by p-Quinone Dioxime | Scilit [scilit.com]
- 7. This compound | 120-52-5 [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. specialchem.com [specialchem.com]
- 10. store.astm.org [store.astm.org]
- 11. mositesrubber.com [mositesrubber.com]
- 12. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for 4,4'-Dibenzoylquinone Dioxime (DBQDO) in Rubber and Polymer Chemistry
Introduction: The Role of DBQDO in Advanced Polymer Curing
In the field of polymer chemistry, achieving a robust and stable crosslinked network is paramount to the performance of elastomeric materials. While traditional sulfur vulcanization has been a cornerstone of the rubber industry, the demand for materials with superior heat resistance, low compression set, and excellent electrical properties has driven the adoption of alternative curing systems.[1][2] 4,4'-Dibenzoylquinone Dioxime, often abbreviated as DBQDO or DGM, has emerged as a critical non-sulfur vulcanizing agent, particularly for synthetic elastomers with low unsaturation like butyl rubber (IIR).[3][4]
This guide provides an in-depth exploration of DBQDO, moving beyond a simple recitation of properties to explain the fundamental chemistry and causality behind its application. We will detail its mechanism of action, provide field-tested protocols for its use, and offer insights into optimizing vulcanizate properties for demanding applications such as heat-resistant seals, high-voltage cable insulation, and tire curing bags.[3][4]
Chemical Identity and Core Advantages
This compound (CAS No: 120-52-5) is an organic compound valued for its ability to form stable carbon-carbon crosslinks between polymer chains.[4][5] Its performance is often compared to its parent compound, p-quinone dioxime (QDO), but it offers a significant processing advantage: improved scorch safety.[1][3] The bulky benzoyl groups sterically hinder the molecule, slowing its reactivity at typical mixing temperatures. This provides a wider processing window, preventing premature vulcanization (scorch) that can render a rubber batch unusable.[4][6]
Disclaimer for Drug Development Professionals: The protocols and applications described herein are intended for materials science and industrial chemistry. The high temperatures and reactive intermediates involved in the curing process with DBQDO are generally incompatible with biological molecules and are not suitable for biomedical or in-vivo drug delivery systems.
Physicochemical Properties and Specifications
A thorough understanding of a chemical's properties is the foundation of its effective and safe application. The key properties of DBQDO are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| Synonyms | DBQDO, DGM, p-Benzoquinone bis(O-benzoyloxime) | [8] |
| CAS Number | 120-52-5 | [3] |
| Molecular Formula | C₂₀H₁₄N₂O₄ | [5][9] |
| Molecular Weight | 346.34 g/mol | [3][5][9] |
| Appearance | Purple-gray to brown powder/crystal | [3][8] |
| Solubility | Practically insoluble in water; soluble in ethanol, slightly soluble in acetone. | [8][10] |
| Primary Function | Non-sulfur vulcanizing agent / Curing agent | [4] |
Mechanism of Action: The Quinone Dioxime Curing Pathway
The vulcanization process using DBQDO is fundamentally different from sulfur curing. It does not rely on the formation of sulfur bridges but rather on the creation of a highly reactive intermediate that directly crosslinks the polymer chains. The process is initiated by an oxidizing agent.
The Causality of Activation: The key mechanistic step is the in-situ oxidation of the quinone dioxime derivative to its corresponding dinitrosobenzene form.[1][11][12] This dinitroso intermediate is the true vulcanizing species. Without an oxidizing agent, the curing reaction is inefficient and slow. Metal oxides, such as red lead (Pb₃O₄) or lead peroxide (PbO₂), or accelerators like dibenzothiazyl disulfide (MBTS), serve as the necessary oxidants to trigger the reaction cascade.[1][11]
The highly reactive nitroso groups of the intermediate then readily attack the sites of unsaturation (primarily the isoprene units) within the butyl rubber backbone, forming strong, thermally stable carbon-carbon and carbon-nitrogen crosslinks.[1][12] This results in a vulcanizate with excellent heat aging resistance, a property highly sought after in high-temperature applications.[4]
Caption: Simplified reaction pathway for DBQDO vulcanization.
Application Notes: Butyl Rubber (IIR) Vulcanization
DBQDO is particularly effective for curing butyl rubber (IIR) and its halogenated counterparts (CIIR, BIIR), which have low levels of unsaturation that make them difficult to cure efficiently with sulfur alone.[1][3] The resulting vulcanizates exhibit superior resistance to heat, oxygen, and ozone.[1]
Key Application Areas:
-
Tire Curing Bags/Bladders: Require exceptional heat resistance and durability for repeated high-temperature cycles.[3][4]
-
Electrical Insulation: Used for high-voltage wires and cables where excellent dielectric properties and resistance to ozone are critical.[1][3][4]
-
Heat-Resistant Seals and Hoses: For automotive and industrial applications operating at elevated temperatures.[4]
-
Inner Tubes: Provides excellent air impermeability and long service life.[3][4]
Detailed Experimental Protocol: Formulation and Curing of a Heat-Resistant Butyl Rubber Compound
This protocol provides a self-validating workflow for researchers. The success of the vulcanization is confirmed by measuring the physical properties of the cured rubber against established benchmarks for heat-resistant compounds.
Materials and Equipment
-
Elastomer: Butyl Rubber (IIR)
-
Reinforcing Filler: Carbon Black (e.g., N330)
-
Vulcanizing Agent: this compound (DBQDO)
-
Activator: Red Lead (Pb₃O₄) or Dibenzothiazyl disulfide (MBTS)
-
Processing Aid: Stearic Acid, Process Oil
-
Equipment: Two-roll mill or internal mixer (e.g., Banbury), oscillating disc rheometer (ODR) or moving die rheometer (MDR), compression molding press, tensile tester, durometer (Shore A).
Example Formulation
The following table outlines a typical starting formulation for a heat-resistant butyl rubber compound. All quantities are in parts per hundred rubber (phr) .
| Component | phr | Purpose & Causality |
| Butyl Rubber (IIR) | 100 | Polymer backbone |
| Carbon Black (N330) | 50 | Reinforcement (improves tensile strength and tear resistance) |
| Process Oil | 5 | Plasticizer (improves processing and flexibility) |
| Stearic Acid | 1 | Processing aid and activator dispersant |
| DBQDO | 6 | Vulcanizing Agent [3] |
| Red Lead (Pb₃O₄) | 10 | Oxidizing Activator (initiates the curing reaction) [3][11] |
Experimental Workflow
Caption: Standard laboratory workflow for compounding and testing a DBQDO-cured rubber.
Step-by-Step Methodology
-
Mastication: Introduce the butyl rubber onto a pre-heated two-roll mill (or into an internal mixer). Work the rubber until it forms a smooth, continuous band. This step reduces the polymer's viscosity, making it receptive to fillers.
-
Filler and Oil Incorporation: Add the carbon black in increments to ensure good dispersion. Once the carbon black is incorporated, add the process oil and stearic acid. Continue mixing until the compound appears uniform with no visible agglomerates.
-
Curative Addition: This is a critical step. Cool the mill rolls if necessary to ensure the compound temperature remains below 100°C. Add the DBQDO and Red Lead. Mix only long enough to achieve uniform dispersion (typically 2-4 minutes). Adding the reactive curatives last and at a low temperature is essential to prevent premature vulcanization.[10]
-
Sheeting and Maturation: Cut the compound from the mill in a thick sheet. Allow the compounded rubber to rest at room temperature for at least 24 hours before curing. This allows residual stresses from milling to relax.
-
Cure Characterization: Use a rheometer to analyze a small sample of the compound. This instrument measures the change in torque as the rubber cures, providing critical data:
-
ts2: Scorch time (time to a 2-unit rise in torque), indicating processing safety.
-
tc90: Optimal cure time (time to 90% of maximum torque), used for molding samples.
-
-
Sample Molding: Place the uncured rubber sheet into a pre-heated compression mold. Cure at the specified temperature (e.g., 160°C) for the tc90 time determined by the rheometer.
-
Physical Property Testing: After cooling, cut test specimens from the molded sheets. Perform tensile, elongation, and hardness tests to validate the properties of the vulcanizate. For heat resistance validation, age samples in a hot air oven (e.g., 70 hours at 125°C) and re-test the properties to measure retention.
Safety and Handling
DBQDO and its activators require careful handling. Always consult the Safety Data Sheet (SDS) before use.[13]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a lab coat.[14] When handling the powder, use a respirator with a particulate filter and work in a well-ventilated area or under a fume hood to avoid inhalation.[14]
-
Handling: Avoid generating dust. Keep containers tightly closed and store away from heat and ignition sources.
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]
-
Skin Contact: Wash off with soap and plenty of water.[13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[13]
-
In all cases of significant exposure, consult a physician immediately.[13]
-
References
- 1. rct [rct.kglmeridian.com]
- 2. lusida.com [lusida.com]
- 3. nj-chem.com [nj-chem.com]
- 4. parker.com [parker.com]
- 5. This compound | 120-52-5 [chemicalbook.com]
- 6. US2524977A - Vulcanizing with quinone oximes - Google Patents [patents.google.com]
- 7. specialchem.com [specialchem.com]
- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Dibenzoyl p-quinone dioxime | C20H14N2O4 | CID 22022716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. p-Benzoquinone dioxime|CAS NO.105-11-3_Tanyun manufacturer [tanyunchem.com]
- 11. Butyl reclaimed rubber quinone oxime and resin curing system_Butyl Rubber Encyclopedia_China HONGYUN recycled rubber factory [en.hsxjw.com]
- 12. Vulcanization Reactions in Butyl Rubber. Action of Dinitroso, Dioxime, and Related Compounds | CoLab [colab.ws]
- 13. lookchem.com [lookchem.com]
- 14. fishersci.com [fishersci.com]
experimental protocol for the synthesis of 4,4'-Dibenzoylquinone Dioxime
An In-depth Technical Guide to the Synthesis of 4,4'-Dibenzoylquinone Dioxime
Introduction
This compound, also known systematically as 2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime), is a significant organic compound primarily utilized as a non-sulfur vulcanizing agent in the rubber industry.[1] Its CAS Number is 120-52-5.[2][3] This compound is particularly effective for curing butyl and ethylene-propylene rubbers, where it contributes to vulcanized products with excellent heat resistance and tensile strength.[1]
The synthesis of this compound is a straightforward yet nuanced process, typically achieved through the benzoylation of p-Benzoquinone dioxime. This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in established chemical principles. We will detail the preparation of the requisite precursor, p-Benzoquinone dioxime, from phenol, followed by the final esterification step to yield the target molecule. This document is intended for researchers and professionals in organic synthesis and materials science, offering not just a methodology, but the rationale behind each critical step to ensure reproducible and high-yield outcomes.
Overall Synthetic Scheme
The synthesis is a two-stage process. First, the precursor p-Benzoquinone dioxime is prepared from phenol. Second, this precursor undergoes an esterification reaction with benzoyl chloride to yield the final product.
Caption: High-level overview of the two-stage synthesis process.
PART 1: Synthesis of p-Benzoquinone Dioxime (Precursor)
The preparation of the p-Benzoquinone dioxime precursor is a classic organic transformation starting from phenol. It involves an initial nitrosation followed by an oximation reaction.[4][5]
Protocol 1: Two-Step Synthesis of p-Benzoquinone Dioxime from Phenol
Safety Precautions:
-
Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Nitrite: Oxidizing agent. Can be fatal if swallowed.
-
Sulfuric Acid: Extremely corrosive. Handle with extreme care.
-
Hydroxylamine Salts: Can be toxic and irritant.
Step A: Nitrosation of Phenol to p-Benzoquinone Monoxime
This step involves the electrophilic substitution of phenol with a nitrosonium ion (NO⁺), generated in situ from sodium nitrite and sulfuric acid.[6] The initial product, p-nitrosophenol, exists in equilibrium with its tautomer, p-benzoquinone monoxime.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve phenol (e.g., 10.4 g) in a suitable solvent system as described in the literature, which may include acetic acid and water.[4]
-
Prepare a solution of sodium nitrite (e.g., 11.4 g) in water and cool it to 5 °C.[4]
-
Cool the reactor containing the phenol solution to 0-5 °C using an ice bath.
-
Slowly add the chilled sodium nitrite solution to the phenol mixture.
-
While maintaining the temperature below 5 °C, slowly add concentrated sulfuric acid dropwise over 40 minutes.[4] The reaction is highly exothermic and careful temperature control is crucial to prevent side reactions.
-
After the addition is complete, continue stirring the mixture at 0 °C for 1 hour to ensure the reaction goes to completion.[4] The product, p-benzoquinone monoxime, will precipitate as a solid.
-
Isolate the solid product by suction filtration and wash with a small amount of cold water.
Step B: Oximation of p-Benzoquinone Monoxime
The monoxime is converted to the dioxime by reaction with a hydroxylamine salt.[5][7]
Procedure:
-
Transfer the filtered and washed p-benzoquinone monoxime from the previous step into a reaction flask.
-
Prepare a solution of hydroxylamine hydrochloride (e.g., using a 1.3:1 molar ratio relative to the starting phenol).[4]
-
Add the hydroxylamine hydrochloride solution to the monoxime.
-
Heat the mixture to 70 °C and maintain this temperature for 3 hours with stirring.[4][8]
-
After the reaction period, cool the mixture to room temperature. The p-benzoquinone dioxime product will precipitate.
-
Collect the product by suction filtration, wash with water, and dry thoroughly. The resulting product should be a light brown to dark brown powder.[1]
PART 2: Synthesis of this compound
This stage involves the O-acylation of the synthesized p-benzoquinone dioxime with benzoyl chloride. An organic base is used as an acid scavenger to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[9]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups of the dioxime act as nucleophiles, attacking the electrophilic carbonyl carbon of benzoyl chloride. The base deprotonates the oxime, increasing its nucleophilicity, and neutralizes the HCl formed.
Caption: Conceptual overview of the benzoylation reaction roles.
Protocol 2: Synthesis of this compound
This protocol is adapted from established patent literature, providing a reliable method for synthesis.[9]
Safety Precautions:
-
Benzoyl Chloride: Corrosive and a lachrymator (causes tearing). Handle only in a well-ventilated fume hood.
-
Triethylamine/Pyridine: Flammable, toxic, and have strong, unpleasant odors. Use in a fume hood.
-
Glycol Dimethoxyethane (DME): Flammable solvent. Ensure no ignition sources are nearby.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Notes |
| p-Benzoquinone Dioxime | 138.12 | 105-11-3 | Synthesized in Part 1 or purchased |
| Benzoyl Chloride | 140.57 | 98-88-4 | Freshly distilled or high purity |
| Triethylamine | 101.19 | 121-44-8 | Anhydrous, acts as an acid scavenger |
| Glycol Dimethoxyethane (DME) | 90.12 | 110-71-4 | Anhydrous, reaction solvent |
Experimental Procedure:
-
Setup: Equip a 250 mL four-necked flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Add p-benzoquinone dioxime (10 g, 0.0724 mol) to the flask, followed by glycol dimethoxyethane (60-70 g).[9] Stir the mixture to achieve a uniform suspension.
-
Reactant Addition: At room temperature (25 °C), begin the simultaneous dropwise addition of benzoyl chloride (25.44 g, 0.181 mol) and triethylamine (e.g., 2.19 g, 0.0217 mol) from separate dropping funnels.[9]
-
Rationale: Slow, simultaneous addition helps to control the reaction exotherm and maintain a consistent concentration of reactants. A slight excess of benzoyl chloride ensures complete conversion of the dioxime.
-
-
Reaction: After the addition is complete, allow the reaction to proceed at room temperature for 2 hours with continuous stirring.[9] A precipitate of triethylammonium chloride will form.
-
Workup and Isolation:
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
The filtrate contains the product dissolved in DME. The product can be precipitated by adding a non-solvent like water or isolated by evaporating the solvent under reduced pressure.
-
Wash the resulting solid product with water to remove any remaining salts and then with a small amount of cold ethanol or methanol to remove unreacted benzoyl chloride.
-
-
Drying: Dry the final product, this compound, in a vacuum oven at a low temperature (e.g., 40-50 °C) to constant weight.
Summary of Reaction Conditions
| Parameter | Value | Rationale |
| Temperature | 25 °C (Room Temperature) | Sufficient for reaction, avoids side reactions. |
| Solvent | Glycol Dimethoxyethane (DME) | Good solubility for reactants, relatively inert. |
| Base (Acid Scavenger) | Triethylamine or Pyridine | Neutralizes HCl byproduct, driving the equilibrium. |
| Reaction Time | 2 hours | Sufficient for completion at room temperature. |
| Molar Ratio (Dioxime:Benzoyl Chloride) | Approx. 1 : 2.5 | Excess benzoyl chloride ensures full dibenzoylation. |
Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: Compare the observed melting point with the literature value.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting dioxime and the appearance of a strong C=O stretching band (around 1750 cm⁻¹) characteristic of the benzoate ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum should show signals corresponding to the aromatic protons of the benzoyl groups and the quinone ring. The integration of these signals should match the expected proton count.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting
-
Low Yield: May result from incomplete reaction or loss during workup. Ensure anhydrous conditions, as benzoyl chloride reacts with water. Check the purity of the starting p-benzoquinone dioxime.
-
Incomplete Reaction: If characterization shows the presence of starting material, the reaction time may need to be extended, or a slight warming may be required. Ensure a sufficient amount of base was used.
-
Product is Oily or Impure: This could be due to residual solvent or unreacted benzoyl chloride. Ensure thorough washing and drying of the final product. Recrystallization from a suitable solvent like ethanol or ethyl acetate may be necessary for further purification.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 120-52-5 [chemicalbook.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CN101148423A - A kind of preparation method of p-benzoquinone dioxime - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 7. US2507112A - Preparation of para-quinone dioxime - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN102617398A - Manufacture method of p, p-dibenzoylquinone dioxime compounds - Google Patents [patents.google.com]
The Synthetic Versatility of 4,4'-Dibenzoylquinone Dioxime: A Guide for the Modern Organic Chemist
This document serves as a detailed guide to the applications of 4,4'-Dibenzoylquinone Dioxime in the realm of organic synthesis. It is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this compound. We will delve into its established roles and explore its potential as a versatile building block for novel molecular architectures.
Introduction: Unveiling a Multifaceted Reagent
This compound, a yellow crystalline powder, is an organic compound with the molecular formula C₂₀H₁₄N₂O₄[1][2][3][4][5]. While its most prominent application lies in polymer chemistry as a vulcanizing accelerator[6], a closer examination of its structure—a quinone dioxime core flanked by two benzoyl groups—reveals a rich potential for broader applications in organic synthesis. This guide will illuminate both the established and the prospective uses of this intriguing molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 120-52-5 | [1][3][4][5] |
| Molecular Formula | C₂₀H₁₄N₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 346.34 g/mol | [1][2][3][4][5] |
| Appearance | Light gray to brown to black powder/crystal | [2] |
| Melting Point | ~195-197 °C | [7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone | [7] |
Synthesis of this compound: A Practical Protocol
The synthesis of this compound is typically achieved through the benzoylation of p-benzoquinone dioxime. The following protocol is a representative procedure.
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Benzoquinone dioxime
-
Benzoyl chloride
-
Triethylamine
-
Glycol dimethyl ether (dimethoxyethane)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend p-benzoquinone dioxime (0.0724 mol) in glycol dimethyl ether (60 g).
-
Stir the mixture at room temperature (25 °C) to ensure a uniform suspension.
-
Slowly and simultaneously, add triethylamine (0.0145 mol) and benzoyl chloride (0.1992 mol) to the reaction mixture via dropping funnels.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Upon completion of the reaction, the product can be isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol.
This method has been reported to produce high yields of over 95%.
Caption: Synthesis of this compound.
Applications in Organic Synthesis
While the literature on the diverse applications of this compound in organic synthesis is not extensive, its structure suggests several potential avenues for exploration.
Established Application: A Vulcanizing Accelerator in Polymer Chemistry
The primary industrial application of this compound is as a vulcanizing accelerator in the plastics and rubber industry[6]. Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between individual polymer chains. In this context, the dioxime derivative acts as a curing agent, often in conjunction with an oxidizing agent, to facilitate the formation of these crucial cross-links, thereby enhancing the mechanical properties of the polymer.
Potential Application I: A Precursor for the Synthesis of Nitrogen-Containing Heterocycles
The oxime ether functionalities within this compound present an exciting opportunity for the synthesis of nitrogen-containing heterocyclic compounds. Oxime ethers are known to be versatile intermediates in the construction of various heterocyclic systems[8]. The N-O bond of the oxime ether can be cleaved under various conditions, and the nitrogen atom can participate in cyclization reactions.
Proposed Reaction Pathway: Synthesis of Pyrazine Derivatives
A plausible, yet underexplored, application is the use of this compound as a precursor for pyrazine derivatives. By reacting it with a 1,2-diamine, a condensation reaction could lead to the formation of a dihydropyrazine intermediate, which could then be aromatized to the corresponding pyrazine.
Caption: Proposed synthesis of pyrazine derivatives.
This hypothetical pathway opens the door to a new class of pyrazine-containing compounds with potential applications in medicinal chemistry and materials science.
Potential Application II: A Dienophile in Cycloaddition Reactions
The quinone-like core of this compound suggests its potential to participate in cycloaddition reactions, such as the Diels-Alder reaction. In such a reaction, the quinone system would act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the benzoyl and oxime groups could enhance the dienophilic character of the quinone ring.
Proposed Reaction Pathway: Diels-Alder Reaction
The reaction of this compound with a suitable diene, such as cyclopentadiene, could lead to the formation of a bicyclic adduct. This would provide a facile route to complex polycyclic structures.
Caption: Proposed Diels-Alder reaction pathway.
The resulting adducts could serve as valuable intermediates for the synthesis of natural products and other complex organic molecules.
Conclusion and Future Outlook
This compound is a compound with a well-established role in polymer chemistry and significant, yet largely untapped, potential in broader organic synthesis. Its unique combination of a quinone dioxime core and benzoyl functionalities makes it an attractive starting material for the synthesis of novel heterocyclic and polycyclic compounds. This guide has provided a foundation for understanding its properties and synthesis, and has proposed new avenues for its application. It is our hope that this will inspire further research into the synthetic utility of this versatile molecule, unlocking its full potential for the advancement of chemical science and drug discovery.
References
- 1. This compound | 120-52-5 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 4,4'-Dibenzoylquinone Dioxime
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4,4'-Dibenzoylquinone Dioxime is a chemical compound of interest in various industrial and research applications, notably as a vulcanizing agent or crosslinker in rubber manufacturing.[1][2] Its precise and accurate quantification is paramount for quality control, stability studies, and ensuring the safety and efficacy of end-products. This technical guide provides a comprehensive overview of robust analytical methodologies for the detection and quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a foundational method using UV-Vis Spectroscopy is presented. The protocols herein are designed to be adaptable to various matrices and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]
I. Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 346.34 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow to brown powder | [Generic] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like acetone, acetonitrile, and methanol. | [Generic] |
II. High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a highly suitable method for the routine analysis of this compound due to its sensitivity, specificity, and robustness. The presence of benzoyl chromophores allows for strong UV absorbance.[7][8]
A. Rationale for Method Design
The proposed method is adapted from established protocols for p-benzoquinone dioxime and other dibenzoylated compounds.[7][9][10] A C18 column is selected for its versatility in retaining moderately non-polar compounds. The mobile phase, a mixture of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is chosen to ensure good peak shape and resolution by controlling the ionization of any residual silanols on the column and the analyte itself.[8]
B. Experimental Protocol
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Standard of this compound (≥98% purity).
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (based on UV absorbance of benzoyl and quinone moieties)[11][12][13][14][15] |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (from a rubber matrix):
-
Accurately weigh approximately 1 gram of the finely ground rubber sample into a suitable extraction vessel.
-
Add 20 mL of a suitable extraction solvent (e.g., acetone or a mixture of acetone and hexane).
-
Perform Soxhlet extraction for 4-6 hours.[16]
-
Allow the extract to cool and then evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of acetonitrile (e.g., 5 mL).
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Caption: HPLC analysis workflow for this compound.
III. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique or a primary method for the analysis of this compound in complex matrices, provided the compound is thermally stable or can be derivatized.[17] Given the structure, thermal stability may be a concern, and pyrolysis GC-MS could be an alternative for polymer matrices.[16] For direct GC-MS, a high-temperature column and careful temperature programming are essential.
A. Rationale for Method Design
The proposed GC-MS method is based on general principles for the analysis of semi-volatile organic compounds. A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its broad applicability. Electron ionization (EI) is selected for its ability to generate reproducible fragmentation patterns for library matching and structural elucidation. The temperature program is designed to ensure the elution of the relatively high molecular weight analyte without thermal degradation.
B. Experimental Protocol
1. Instrumentation and Consumables:
-
GC-MS system with a capillary column inlet and a mass selective detector.
-
Low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Standard of this compound (≥98% purity).
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 10 min. |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare dilutions in a suitable solvent like acetone or ethyl acetate.
-
Sample Preparation: Follow the same extraction procedure as for HPLC. The final extract should be in a volatile solvent compatible with GC.
Caption: GC-MS analysis workflow for this compound.
IV. UV-Vis Spectroscopic Method
A simple UV-Vis spectroscopic method can be used for a preliminary or rapid estimation of this compound in relatively clean samples. This method is less specific than chromatographic techniques.
A. Experimental Protocol
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Acetonitrile or Methanol.
-
Procedure:
-
Prepare a series of standard solutions of this compound in the chosen solvent.
-
Record the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), expected to be around 260 nm.[11][12]
-
Generate a calibration curve by plotting absorbance at λmax versus concentration.
-
Prepare the sample solution and measure its absorbance at λmax.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
V. Method Validation
Validation of the chosen analytical method is crucial to ensure its suitability for the intended purpose.[3][4][5][6] The following parameters should be assessed according to ICH Q2(R1) guidelines.
A. Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (for HPLC-DAD), no interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of 98-102% for the assay of the pure substance. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day): RSD ≤ 2%. Intermediate Precision (inter-day): RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD for precision at LOQ ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), column temperature (±5°C), or flow rate (±10%) are varied. |
VI. Concluding Remarks
The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific application, the nature of the sample matrix, and the required level of sensitivity and specificity. For routine quality control, the HPLC-UV method is recommended due to its balance of performance and accessibility. The GC-MS method serves as a powerful tool for confirmation and for analysis in complex matrices. It is imperative that any method chosen be fully validated in the user's laboratory to ensure the generation of reliable and accurate data.
References
- 1. Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2507112A - Preparation of para-quinone dioxime - Google Patents [patents.google.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. database.ich.org [database.ich.org]
- 7. Development and validation of an HPLC method for the determination of dibenzoylmethane in rat plasma and its application to the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study | MDPI [mdpi.com]
- 9. CN1648654A - High efficiency liquid phase chromatographic analyzing method of p-benzoquinone dioxime and p-nitroso phenol in p-benzoquinone dioxide industrial product - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. UV-Vis spectrophotometry of quinone flow battery electrolyte for in situ monitoring and improved electrochemical modeling of potential and quinhydrone formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Absorption spectra of the radical ions of quinones: a pulse radiolysis study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Chemical analysis of rubber compounds [ertbv.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,4'-Dibenzoylquinone Dioxime as a Cross-linking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dibenzoylquinone Dioxime is a non-sulfur vulcanizing agent utilized in the cross-linking of natural and synthetic elastomers.[1] It is particularly effective for curing butyl rubber (IIR) to enhance properties such as heat resistance.[1] This application note provides a comprehensive guide to the synthesis, application, and characterization of polymers cross-linked with this compound, offering detailed protocols and insights into the underlying chemical mechanisms.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | p-Benzoquinone bis(O-benzoyloxime), Quinone dioxime dibenzoate |
| CAS Number | 120-52-5 |
| Molecular Formula | C₂₀H₁₄N₂O₄ |
| Molecular Weight | 346.34 g/mol |
| Appearance | Light gray to brown to black powder/crystal |
| Solubility | Practically insoluble in water. |
Health and Safety Precautions
Warning: this compound may cause skin and eye irritation.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Mechanism of Cross-linking
The cross-linking of butyl rubber with this compound is not a direct reaction. It is generally understood that in the presence of an oxidizing agent, this compound is converted in situ to p-dinitrosobenzene. This highly reactive species then proceeds to cross-link the polymer chains.
The vulcanization of butyl rubber with quinone dioxime or its esters, in the presence of oxidizing agents, is proposed to proceed via the formation of p-dinitrosobenzene as the active agent.[3] This intermediate is responsible for the subsequent cross-linking steps.[3] The resulting vulcanizates are believed to consist mainly of anil-type crosslinks.[4]
Caption: Proposed mechanism of butyl rubber cross-linking.
Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the acylation of p-benzoquinone dioxime.
Materials:
-
p-Benzoquinone dioxime
-
Benzoyl chloride
-
Triethylamine (acid scavenger)
-
Dimethoxyethane (solvent)
Procedure:
-
In a four-necked flask, add 10g of p-benzoquinone dioxime (0.0724 mol) and 60g of dimethoxyethane. Stir the mixture until uniform.
-
At room temperature (25 °C), slowly and simultaneously add 1.46g of triethylamine (0.0145 mol) and 25.44g of benzoyl chloride (0.181 mol).
-
After the addition is complete, allow the reaction to proceed at room temperature for 2 hours with continuous stirring.
-
After the reaction period, filter the mixture. The filtrate can be recovered.
-
Wash the filter cake twice with 10g of dimethoxyethane (5g each time).
-
Wash the product again with 10ml of water and drain.
-
Dry the resulting product in an oven at 90 °C to obtain this compound.
Protocol 2: Cross-linking of Butyl Rubber
This protocol provides a representative procedure for the vulcanization of butyl rubber. The optimal concentrations of the cross-linking agent and activator may vary depending on the specific grade of butyl rubber and desired final properties.
Materials:
-
Butyl Rubber (IIR)
-
This compound
-
Red Lead (Pb₃O₄) or Dibenzothiazyl disulfide (MBTS) as an oxidizing agent/activator
-
Zinc Oxide (optional activator)
-
Two-roll mill or internal mixer
-
Compression molding press
Procedure:
-
Compounding: On a two-roll mill, masticate 100 parts per hundred rubber (phr) of butyl rubber until a smooth sheet is formed.
-
Incorporate the activating agent. For example, add 5 phr of Zinc Oxide and 4 phr of MBTS, or an equimolar amount of red lead to the this compound.[1] The maximum crosslink density for dioxime-butyl vulcanizates is often obtained at an equimolar quantity of the dioxime and red lead.[4]
-
Gradually add the desired amount of this compound (e.g., 2-6 phr).
-
Continue mixing until all ingredients are thoroughly dispersed.
-
Curing: Sheet out the compounded rubber and cut it into appropriate sizes for the mold.
-
Place the rubber in a pre-heated compression mold.
-
Cure at a specified temperature and time (e.g., 160°C for 30 minutes). The optimal curing parameters should be determined experimentally, for instance, by using a rheometer.
-
After curing, cool the mold before removing the cross-linked rubber sheet.
Characterization of Cross-linked Elastomers
The properties of the vulcanized rubber can be assessed using various analytical techniques to determine the effectiveness of the cross-linking process.
Mechanical Properties
The tensile strength of the cross-linked rubber is a key indicator of its mechanical performance. The tensile strength of vulcanized rubber is influenced by the degree of cross-linking, with an optimal cross-link density leading to maximum strength.[5][6]
| Property | Typical Values for Vulcanized Rubber |
| Tensile Strength | 15 - 35 MPa[5] |
| Elongation at Break | 300 - 800% |
Swelling Studies
Swelling tests can be used to determine the cross-link density of the vulcanized rubber. The extent of swelling in a suitable solvent is inversely proportional to the degree of cross-linking.
Procedure:
-
Cut a small, precisely weighed sample of the cross-linked rubber.
-
Immerse the sample in a suitable solvent (e.g., toluene) at room temperature for 72 hours.
-
Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it.
-
Dry the sample to a constant weight in a vacuum oven and weigh it again.
-
The degree of swelling and the volume fraction of rubber in the swollen gel can be calculated, which can then be used in the Flory-Rehner equation to estimate the cross-link density.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the thermal stability of the cross-linked rubber.
-
DSC: Can be used to determine the glass transition temperature (Tg) and to study the curing kinetics.[7] The curing process is an exothermic reaction that can be monitored by DSC.[7]
-
TGA: Measures the weight loss of the material as a function of temperature, indicating its thermal stability and decomposition profile.[8][9] TGA of rubber compounds typically shows initial weight loss due to the volatilization of oils and processing aids, followed by the decomposition of the polymer at higher temperatures.[8][9]
Conclusion
This compound is an effective cross-linking agent for elastomers, particularly butyl rubber, yielding vulcanizates with desirable properties such as enhanced heat resistance. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers and scientists to explore and optimize the use of this cross-linking system in their specific applications. Careful control of the formulation and curing conditions is essential to achieve the desired material performance.
References
- 1. rct [rct.kglmeridian.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Vulcanization Reactions in Butyl Rubber. Action of Dinitroso, Dioxime, and Related Compounds | CoLab [colab.ws]
- 4. Vulcanization of butyl rubber by p‐quinone dioxime dibenzoate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cure Kinetics of LSR Using DSC Data - SIMTEC [simtec-silicone.com]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
The Pivotal Role of 4,4'-Dibenzoylquinone Dioxime in the Advancement of Polymer Science: From Vulcanization to Novel Polymer Architectures
Introduction: Unveiling the Potential of 4,4'-Dibenzoylquinone Dioxime
This compound (DBQD) is a multifaceted organic compound that has carved a significant niche in the realm of polymer chemistry.[1][2] Predominantly recognized for its role as a potent vulcanizing agent and accelerator in the rubber industry, its utility extends beyond the cross-linking of conventional elastomers.[1][3] The unique chemical architecture of DBQD, characterized by a quinone dioxime core flanked by two benzoyl groups, presents a tantalizing platform for the synthesis of novel polymers with tailored properties. This guide provides an in-depth exploration of the established applications of DBQD in polymer modification and ventures into its prospective role as a building block for new and innovative polymer systems. We will delve into the mechanistic underpinnings of its reactivity, furnish detailed protocols for its current applications, and propose pioneering synthetic pathways for the creation of next-generation polymers.
Part 1: The Established Role of this compound in Polymer Chemistry
Application Note 1: A Superior Vulcanizing Agent for Butyl Rubber and Beyond
This compound is a highly effective vulcanizing agent, particularly for butyl rubber (IIR), as well as natural rubber (NR) and styrene-butadiene rubber (SBR).[1][4] Its performance is often compared to its analog, p-quinonedioxime, but DBQD offers the distinct advantage of improved scorch resistance, a critical parameter in rubber processing.[1]
The vulcanization process, or curing, involves the formation of cross-links between polymer chains, which transforms the tacky, plastic-like raw rubber into a strong, elastic, and durable material. In the case of DBQD, the vulcanization mechanism is believed to proceed through a free-radical pathway.[5] The presence of an oxidizing agent, such as lead oxide (Pb₃O₄ or PbO₂), is crucial for the activation of DBQD.[6] It is hypothesized that the oxidizing agent facilitates the conversion of the quinone dioxime to a p-dinitrosobenzene derivative, which then acts as the primary cross-linking agent.[6] This reactive intermediate can abstract hydrogen atoms from the polymer backbone, creating polymer radicals that subsequently combine to form stable cross-links.
The resulting vulcanizates exhibit high tensile strength, excellent heat resistance, and a low compression set, making them suitable for a wide range of applications, including inner tubes, wire and cable insulation, and heat-resistant seals.[1][5]
Protocol 1: Vulcanization of Butyl Rubber using this compound
This protocol outlines a general procedure for the vulcanization of butyl rubber using a DBQD-based system. The specific quantities of each component may need to be optimized based on the desired final properties of the vulcanizate.
Materials:
-
Butyl Rubber (IIR): 100 phr (parts per hundred rubber)
-
This compound (DBQD): 6 phr
-
Lead Tetroxide (Pb₃O₄): 10 phr (for carbon black-filled compounds) or 4 phr (for unfilled compounds)
-
Carbon Black (optional, as a reinforcing filler): 40-60 phr
-
Stearic Acid (as a processing aid): 1-2 phr
-
Zinc Oxide (as an activator): 3-5 phr
Equipment:
-
Two-roll mill or internal mixer (e.g., Banbury mixer)
-
Compression molding press with heating capabilities
-
Tensile tester
-
Rheometer
Procedure:
-
Mastication: The raw butyl rubber is first softened on a two-roll mill or in an internal mixer. This process, known as mastication, reduces the viscosity of the rubber and improves its processability.
-
Compounding: The compounding ingredients are added to the masticated rubber in a specific order to ensure proper dispersion. A typical addition sequence is as follows:
-
Add the stearic acid and zinc oxide.
-
Gradually add the carbon black (if used).
-
Finally, add the this compound and lead tetroxide at a lower temperature to prevent premature vulcanization (scorching).
-
-
Homogenization: The mixture is thoroughly homogenized to ensure a uniform distribution of all ingredients.
-
Shaping: The compounded rubber is then sheeted out and can be cut into the desired shape for molding.
-
Curing: The shaped compound is placed in a mold and subjected to heat and pressure in a compression molding press. Typical curing conditions are in the range of 150-180°C for 10-30 minutes. The optimal cure time and temperature should be determined using a rheometer.
-
Post-Curing and Characterization: After curing, the vulcanized rubber is removed from the mold and allowed to cool. The physical and mechanical properties, such as tensile strength, elongation at break, and hardness, are then evaluated using standard testing methods.
Data Presentation:
| Property | Typical Value Range for DBQD-cured Butyl Rubber |
| Tensile Strength | 10 - 15 MPa |
| Elongation at Break | 400 - 600% |
| Hardness (Shore A) | 40 - 70 |
| Cure Time (t90) at 160°C | 15 - 25 minutes |
Part 2: The Frontier of Novel Polymer Synthesis with this compound
While the role of DBQD in vulcanization is well-documented, its potential as a monomer for the synthesis of novel polymers remains a largely unexplored and exciting frontier. The presence of reactive dioxime functionalities and the rigid, aromatic core of the molecule suggest that it could be a valuable building block for creating polymers with unique thermal, electronic, and mechanical properties.
Application Note 2: A Hypothetical Pathway to Novel Redox-Active Polymers
The quinone moiety within the DBQD structure is known to be redox-active.[3] This opens up the intriguing possibility of synthesizing polymers with inherent redox capabilities, which could find applications in energy storage devices, sensors, and electrocatalysis.[5][7] One can envision a polycondensation reaction where the dioxime groups of DBQD react with a suitable comonomer to form a polymer backbone. For instance, the hydroxyl groups of the oxime could potentially undergo an etherification reaction with an activated dihalide, or an esterification reaction with a diacyl chloride.
The resulting polymer would possess a repeating unit containing the redox-active quinone group. The electrochemical properties of such a polymer could be tuned by modifying the comonomer used in the polymerization. The benzoyl groups in DBQD would likely enhance the thermal stability and solubility of the resulting polymer in organic solvents.
Protocol 2: Proposed Synthesis of a Novel Polyether via Polycondensation of this compound
This protocol is a hypothetical procedure for the synthesis of a novel polyether using DBQD as a monomer. It is intended to serve as a starting point for researchers interested in exploring this area of polymer synthesis.
Materials:
-
This compound (DBQD)
-
An activated dihalide (e.g., 1,4-bis(bromomethyl)benzene)
-
A strong base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Standard glassware for organic synthesis
-
Apparatus for polymer precipitation and purification (e.g., beaker, filter funnel)
-
Instrumentation for polymer characterization (e.g., NMR, FT-IR, GPC, TGA, CV)
Procedure:
-
Reactant Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound and the activated dihalide in the anhydrous solvent.
-
Deprotonation: Add a slight excess of the strong base to the solution at room temperature. The base will deprotonate the hydroxyl groups of the dioxime, forming a more nucleophilic species.
-
Polymerization: Heat the reaction mixture to a temperature between 80-120°C and stir for 24-48 hours. The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (to follow the disappearance of the monomers) or by observing an increase in the viscosity of the solution.
-
Polymer Isolation: After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomers and salts, and then dry it under vacuum. Further purification may be achieved by redissolving the polymer in a suitable solvent and reprecipitating it.
-
Characterization: The structure and properties of the resulting polymer should be characterized using a variety of techniques:
-
FT-IR and NMR spectroscopy to confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA) to assess the thermal stability.
-
Cyclic Voltammetry (CV) to investigate the redox properties.
-
Visualization of the Proposed Polymerization:
Caption: Proposed polycondensation reaction of DBQD.
Conclusion and Future Outlook
This compound is a compound of significant industrial importance, with a well-established role in the vulcanization of rubbers. However, its potential as a monomer for the synthesis of novel polymers with advanced functionalities is a compelling area for future research. The exploration of DBQD in the creation of redox-active polymers, high-performance thermosets, and other specialty materials could lead to exciting advancements in materials science. The protocols and conceptual frameworks provided in this guide are intended to empower researchers and scientists to not only optimize the current applications of DBQD but also to unlock its full potential in the development of the next generation of polymeric materials.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. This compound | 120-52-5 [chemicalbook.com]
- 5. Redox Polymers for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Metal Ions Using 4,4'-Dibenzoylquinone Dioxime
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4,4'-Dibenzoylquinone Dioxime as a promising, though currently underutilized, reagent for the determination of transition metal ions. While specific applications of this reagent are not widely documented in contemporary literature, its structural similarity to well-established analytical oximes, such as dimethylglyoxime, allows for the formulation of robust analytical protocols. This document outlines the synthesis of this compound, its fundamental chemical properties, and detailed, proposed methodologies for the spectrophotometric and gravimetric determination of nickel and palladium. Furthermore, it explores the potential for its application in the analysis of platinum and copper and discusses common interferences and mitigation strategies. This guide is intended for researchers, analytical scientists, and professionals in drug development who are interested in exploring novel analytical reagents and methods.
Introduction to this compound
This compound, also known by synonyms such as p-benzoquinone bis(o-benzoyloxime), is an organic compound with the chemical formula C₂₀H₁₄N₂O₄ and a molecular weight of 346.34 g/mol .[1][2] It typically appears as a yellow to light gray or brown crystalline powder and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[2]
The core of its analytical utility lies in the dioxime functional groups (-C=N-OH), which are well-known for their ability to form stable, often intensely colored, chelate complexes with various transition metal ions. The reaction typically involves the deprotonation of the oxime's hydroxyl group and the coordination of the nitrogen atoms to the metal center, forming a stable five- or six-membered ring. This property makes dioximes excellent reagents for both qualitative and quantitative analysis of metals.[3]
While dimethylglyoxime is renowned for its high selectivity for nickel, the broader family of dioximes offers a range of reactivities and selectivities for other metals, including palladium, platinum, and copper. This compound, with its larger benzoyl groups, is expected to form complexes with modified properties, such as different solubilities and spectral characteristics, compared to smaller aliphatic dioximes.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of p-benzoquinone dioxime with benzoyl chloride. The following protocol is adapted from established synthetic methods for similar compounds.
Synthesis of p-Benzoquinone Dioxime (Precursor)
The precursor, p-benzoquinone dioxime, can be synthesized from p-benzoquinone and hydroxylamine.
-
Step 1: Dissolve p-benzoquinone, calcium carbonate, and hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Step 2: Heat the mixture to reflux (around 70°C) for approximately 3 hours. During this time, the p-benzoquinone will react with hydroxylamine to form the dioxime.
-
Step 3: After the reaction is complete, remove the solvent by vacuum distillation.
-
Step 4: The crude product is then purified by washing with water and hydrochloric acid, followed by filtration and drying.
Synthesis of this compound
-
Step 1: In a four-necked flask, suspend p-benzoquinone dioxime in a suitable solvent such as dimethoxyethane.
-
Step 2: While stirring at room temperature, slowly and simultaneously add triethylamine (acting as an acid scavenger) and benzoyl chloride.
-
Step 3: After the addition is complete, allow the reaction to proceed at room temperature for a couple of hours to ensure complete conversion.
-
Step 4: The resulting product, this compound, can then be isolated by filtration, washed to remove by-products, and dried.
Proposed Analytical Applications and Protocols
Based on the known reactivity of dioximes with transition metals, the following protocols are proposed for the determination of nickel and palladium using this compound. These methods are adapted from established procedures for other dioxime reagents and are presented as a starting point for method development and validation.
Determination of Nickel (Ni²⁺)
Nickel(II) ions are known to form stable, colored complexes with dioximes, making them amenable to both gravimetric and spectrophotometric analysis.
This method is based on the precipitation of a stable Ni(II)-bis(4,4'-dibenzoylquinone dioximate) complex.
-
Step 1: Sample Preparation: Prepare an acidic solution of the nickel-containing sample.
-
Step 2: pH Adjustment: Add a citrate or tartrate solution to complex any interfering ions like Fe(III) or Al(III). Adjust the pH of the solution to weakly alkaline (pH 8-9) by the slow addition of dilute ammonia solution.
-
Step 3: Precipitation: Warm the solution to approximately 60-70°C and add a slight excess of a solution of this compound in ethanol or another suitable organic solvent. A colored precipitate of the nickel complex should form.
-
Step 4: Digestion: Allow the precipitate to digest by keeping the solution warm for about an hour. This process encourages the formation of larger, more easily filterable crystals.
-
Step 5: Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible. Wash the precipitate with hot water to remove any soluble impurities.
-
Step 6: Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.
-
Step 7: Calculation: The weight of nickel in the original sample can be calculated from the weight of the precipitate using the appropriate gravimetric factor.
This method relies on the formation of a colored Ni(II) complex that can be measured using a spectrophotometer.
-
Step 1: Preparation of Standard Solutions: Prepare a series of standard nickel solutions of known concentrations.
-
Step 2: Color Development: To each standard and the sample solution, add a masking agent (e.g., citrate), followed by a solution of this compound in a suitable solvent. Adjust the pH to the optimal range for color formation (likely weakly alkaline). An oxidizing agent (such as bromine water or persulfate) may be required to form the stable, colored complex.
-
Step 3: Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax will need to be determined experimentally but is expected to be in the visible region.
-
Step 4: Calibration Curve: Plot a calibration curve of absorbance versus nickel concentration for the standard solutions.
-
Step 5: Determination of Nickel in Sample: Determine the concentration of nickel in the sample solution by comparing its absorbance to the calibration curve.
Determination of Palladium (Pd²⁺)
Palladium(II) ions also form stable complexes with dioximes, often in acidic conditions, allowing for their selective determination.
-
Step 1: Sample and Standard Preparation: Prepare a series of palladium standard solutions and the sample solution in a weakly acidic medium (e.g., pH 2-4).
-
Step 2: Complex Formation: Add a solution of this compound in a water-miscible organic solvent (e.g., ethanol or DMF) to each solution. A colored complex is expected to form.
-
Step 3: Extraction (Optional but Recommended): The palladium complex can likely be extracted into an immiscible organic solvent such as chloroform or methyl isobutyl ketone (MIBK) to concentrate the analyte and remove interferences.
-
Step 4: Absorbance Measurement: Measure the absorbance of the solutions (or the organic extracts) at the experimentally determined λmax against a reagent blank.
-
Step 5: Calibration and Calculation: Construct a calibration curve from the palladium standards and determine the concentration of palladium in the sample.
Potential Applications for Platinum and Copper
-
Platinum (Pt²⁺/Pt⁴⁺): Platinum ions are known to form complexes with dioximes, though often under more specific conditions than palladium. A similar spectrophotometric method to that proposed for palladium could likely be developed for platinum, potentially requiring heating to facilitate complex formation. The selectivity of the reagent for platinum in the presence of other platinum group metals would need to be carefully evaluated.
-
Copper (Cu²⁺): Copper(II) ions form complexes with a variety of oximes. It is plausible that this compound would form a colored complex with copper, which could be utilized for its spectrophotometric determination. The optimal pH for complexation would need to be determined, and potential interferences from other metal ions would require investigation.
Data Presentation and Expected Performance
The following table summarizes the proposed analytical methods and the expected (yet to be experimentally verified) performance characteristics for the determination of nickel and palladium with this compound.
| Metal Ion | Analytical Method | Proposed Optimal pH | Complex Color | Stoichiometry (Metal:Ligand) | Potential Interferences |
| Nickel (Ni²⁺) | Gravimetric | 8 - 9 | Colored Precipitate | 1:2 | Fe(III), Co(II), Cu(II) |
| Nickel (Ni²⁺) | Spectrophotometric | 8 - 9 | Colored Solution | 1:2 or 1:3 | Co(II), Cu(II) |
| Palladium (Pd²⁺) | Spectrophotometric | 2 - 4 | Colored Solution | 1:2 | Pt(IV), Au(III), other PGMs |
Experimental Workflows and Diagrams
Chemical Structures and Reactions
Caption: Figure 1: Chemical Structures and Proposed Reaction with Ni²⁺
General Spectrophotometric Workflow
Caption: Figure 2: General Workflow for Spectrophotometric Analysis
Scientific Integrity and Causality
Rationale for Proposed Protocols
The protocols presented in this guide are based on the well-established principles of coordination chemistry and analytical science. The choice of pH, for instance, is critical. For nickel, a weakly alkaline medium is proposed because the deprotonation of the oxime's hydroxyl group is necessary for chelation, and this is favored at higher pH.[3] Conversely, for palladium, a more acidic medium is suggested to enhance selectivity, as many other metal ions will not form stable complexes under these conditions.
The use of masking agents like citrate or tartrate is a standard practice to prevent the precipitation of interfering metal hydroxides (e.g., Fe(OH)₃) in the alkaline conditions required for nickel analysis. The optional extraction step in the palladium method serves to both concentrate the analyte, thereby increasing sensitivity, and to separate it from water-soluble species that might interfere with the measurement.
Trustworthiness and Self-Validation
Each proposed protocol includes inherent validation steps. The spectrophotometric methods rely on the creation of a calibration curve from certified standard solutions. The linearity of this curve (ideally with a correlation coefficient, R², > 0.999) provides a direct measure of the method's accuracy and precision within the tested concentration range. For gravimetric analysis, the constant weight of the precipitate after drying is a critical self-validating step, ensuring that all volatile impurities have been removed.
References
Application Notes & Protocols: Safe Storage and Handling of 4,4'-Dibenzoylquinone Dioxime
Introduction and Scope
4,4'-Dibenzoylquinone Dioxime (CAS No. 120-52-5) is a specialized organic compound with significant applications in analytical chemistry, organic synthesis, and materials science.[1] It serves as a chelating agent for metal ion determination, a building block for complex molecules, and a vulcanizing accelerator in polymer applications.[1][2] Given its chemical properties and potential hazards, adherence to strict storage and handling protocols is paramount to ensure laboratory safety, experimental integrity, and personnel well-being.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a culture of safety and scientific rigor.
Compound Identification and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of its safe handling.
| Property | Value | Source(s) |
| CAS Number | 120-52-5 | [1][3] |
| Molecular Formula | C₂₀H₁₄N₂O₄ | [3][4] |
| Molecular Weight | 346.34 g/mol | [3][5] |
| Appearance | Light gray to brown or black crystalline powder. | [1][6] |
| Melting Point | ~195-197 °C | [1] |
| Solubility | Practically insoluble in water. Soluble in organic solvents such as ethanol and acetone. | [1][3][7] |
| Thermal Stability | Stable under recommended storage conditions. Decomposes at high temperatures. The related compound, p-benzoquinone dioxime, is a flammable solid with a self-accelerating decomposition temperature (SADT) >75 °C.[7][8][9] |
Hazard Identification and Safety Synopsis
While specific toxicity data for this compound is limited, the data for the closely related precursor, p-benzoquinone dioxime, necessitates a cautious approach. The primary hazards are associated with its physical form and potential reactivity.
| Hazard Category | Description | Rationale and Precautionary Actions | Source(s) |
| Inhalation | May cause respiratory irritation. The fine powder form can be easily aerosolized. | Rationale: Inhaled particles can irritate the mucous membranes of the respiratory tract. Action: Handle only in well-ventilated areas, preferably within a certified chemical fume hood. Avoid actions that generate dust. | [10][11] |
| Skin/Eye Contact | May cause skin and eye irritation. Potential for allergic skin reaction. | Rationale: Direct contact can lead to local irritation or sensitization. Action: Wear appropriate gloves and chemical safety goggles. Avoid all direct contact. | [10][11] |
| Ingestion | Harmful if swallowed. | Rationale: The related compound p-benzoquinone is classified as toxic if swallowed. Action: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | [11][12][13] |
| Flammability | Flammable solid. Dust may form explosive mixtures with air. | Rationale: As a fine organic powder, it can ignite when exposed to an ignition source. Dispersed dust increases the surface area, elevating the risk of a dust explosion. Action: Keep away from heat, sparks, and open flames. Ground all equipment during transfer to prevent static discharge. | [7][12] |
| Environmental | Toxic to aquatic life with long-lasting effects. | Rationale: Release into the environment can cause significant harm to aquatic ecosystems. Action: Prevent release into drains and waterways. Dispose of waste according to regulations. | [11][12] |
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is non-negotiable. The following protocol is mandatory for all personnel handling this compound.
Standard PPE for Handling Solid Compound
This applies when weighing, transferring, or otherwise manipulating the powdered form of this compound.
-
Primary Engineering Control: A certified chemical fume hood is required to contain dust and vapors.
-
Hand Protection: Nitrile gloves (ensure compatibility and check for breakthrough times). Always use two pairs (double-gloving).
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>10 g).[11]
-
Body Protection: A flame-retardant lab coat, fully fastened.
-
Respiratory Protection: If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is required.[11]
Caption: Required PPE workflow for handling solid this compound.
Storage and Incompatibility Protocol
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.
Storage Conditions
-
Temperature: Store in a cool, dry place.[10][11] Avoid direct sunlight and heat sources.
-
Atmosphere: Keep the container tightly closed to prevent moisture ingress and contamination.[10][11]
-
Location: Store in a designated, well-ventilated chemical storage cabinet. The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[14]
Chemical Incompatibilities
This compound must be stored separately from:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, nitric acid). Contact can result in ignition or explosion.[11][15]
-
Strong Acids: (e.g., sulfuric acid, hydrochloric acid). Contact may cause decomposition and release of hazardous fumes.[16]
Caption: Decision tree for selecting a suitable storage location.
Standard Handling and Solution Preparation Protocol
This protocol minimizes exposure and ensures accurate preparation of solutions.
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clear. Assemble all necessary glassware, utensils, and PPE.
-
Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the powder, which could degrade the compound.
-
Weighing: Conduct all weighing operations within the fume hood. Use a dedicated, clean spatula. To minimize dust, gently scoop the powder instead of pouring it. Tare the weigh boat or paper before adding the compound.
-
Transfer: After weighing, carefully transfer the powder to the destination vessel. Use an anti-static weigh boat if available. Tap the weigh paper or boat gently to dislodge any remaining powder.
-
Solubilization: Add the desired solvent (e.g., ethanol, acetone) to the vessel containing the powder.[1] Do not add powder to the solvent, as this is more likely to create dust. Cap the vessel and mix using a magnetic stirrer or gentle agitation until fully dissolved.
-
Cleanup: Immediately after use, decontaminate the spatula and weighing area. Dispose of any contaminated weigh paper or gloves as hazardous waste.
-
Storage of Stock Solutions: Store stock solutions in tightly sealed, clearly labeled amber glass bottles in a cool, dark location.
Emergency Response Protocols
Rapid and correct response during an emergency is crucial. All personnel must be familiar with these procedures.
Spill Response
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the size and nature of the spill. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[16]
-
Contain (for small spills): For small powder spills (<5 g), gently cover the spill with a damp paper towel or use a spill kit absorbent for powders to prevent dust from becoming airborne. Alternatively, you can dampen the solid spill material with 60-70% ethanol.[16]
-
Collect: Carefully sweep the dampened material into a designated hazardous waste container.[11][12] Avoid creating dust.
-
Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse if appropriate.
-
Dispose: Seal and label the waste container for proper disposal.
Caption: Flowchart for responding to a solid spill of this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11][16]
Waste Disposal Protocol
All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour waste down the drain.[11][12]
References
- 1. Page loading... [guidechem.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound | 120-52-5 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. unece.org [unece.org]
- 8. nbinno.com [nbinno.com]
- 9. China High quality 99% p-Benzoquinone Dioxime CAS 105-11-3 vulcanizer PBQD/ 1,4-Benzoquinone dioxime factory and suppliers | Theorem [theoremchem.com]
- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. P-QUINONE DIOXIME | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,4'-Dibenzoylquinone Dioxime
Welcome to the technical support guide for the synthesis of 4,4'-Dibenzoylquinone Dioxime. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields and purity. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure your success.
Synthesis Overview & Mechanism
The synthesis of this compound (DBQD) is typically a two-stage process. Understanding the causality of each stage is critical for optimization.
-
Stage 1: Synthesis of p-Benzoquinone Dioxime. This intermediate is the foundational scaffold. The most common route begins with the nitrosation of phenol to form p-benzoquinone monoxime, which is then oximated with a hydroxylamine salt to yield p-benzoquinone dioxime.[1][2] Controlling side reactions, particularly oxidation, is paramount in this stage as impurities generated here will carry through and compromise the final product's quality.[2]
-
Stage 2: Benzoylation. The p-benzoquinone dioxime intermediate is then acylated using benzoyl chloride in the presence of an acid scavenger to produce the final this compound.[3] This step's efficiency hinges on stoichiometric precision and the effective neutralization of the HCl byproduct.
Experimental Workflow Diagram
Caption: Overall workflow for the two-stage synthesis of this compound.
Troubleshooting Guide & Diagnostics
This section addresses specific experimental failures in a question-and-answer format.
Issue: Low Yield or Dark Color in p-Benzoquinone Dioxime (Stage 1)
Q1: My yield of the p-benzoquinone dioxime intermediate is significantly below expectations (<70%), and the product is dark brown to black. What went wrong?
A1: This is a classic symptom of two primary issues: oxidative side reactions and improper temperature control.
-
Causality (Oxidation): The p-benzoquinone monoxime intermediate is susceptible to oxidation by air, which leads to the formation of resinous, colored impurities.[2] This not only consumes your intermediate, reducing the yield, but also contaminates the final product.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is one of the most effective ways to prevent the oxidation of the monoxime intermediate and reduce side reactions.[4]
-
Temperature Control: The initial nitrosation step is highly exothermic. You must maintain a strict temperature range of -3°C to 5°C.[2] A higher temperature accelerates the decomposition of nitrous acid and promotes the formation of unwanted byproducts.
-
Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to the acidic phenol solution to ensure localized concentration and temperature spikes are minimized.
-
Q2: The oximation reaction to form the dioxime from the monoxime is sluggish and gives a poor yield. What parameters should I check?
A2: Incomplete oximation is often related to reaction temperature, pH, and stoichiometry.
-
Causality (Kinetics & pH): The reaction rate is temperature-dependent. While the initial nitrosation requires cold temperatures, the oximation step requires heating to proceed efficiently, typically in the range of 45°C to 70°C.[5][6] The pH is also critical; a US patent suggests that maintaining an initial pH between 2 and 5 for the hydroxylamine salt solution is optimal for this reaction.[7]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction mixture is heated to the appropriate range (45-70°C) and maintained there for the recommended duration (e.g., 3 hours).[6]
-
Check Stoichiometry: Use a slight excess of the hydroxylamine salt to drive the reaction to completion. Molar ratios of phenol to hydroxylamine chloride between 1:1.1 and 1:1.5 have been reported to be effective.[6]
-
Monitor pH: Before starting the reaction, check the pH of your hydroxylamine salt solution and adjust if necessary.
-
Issue: Low Yield or Impurities in this compound (Stage 2)
Q3: My final benzoylation step results in a low yield and a sticky, impure product. What are the critical factors in this stage?
A3: The benzoylation stage is sensitive to the solvent, the efficiency of acid scavenging, and the molar ratios of your reactants.
-
Causality (Byproduct Inhibition): The reaction of p-benzoquinone dioxime with benzoyl chloride generates two equivalents of hydrochloric acid (HCl). If not neutralized, this acid can protonate the unreacted dioxime or the triethylamine, rendering them less nucleophilic and stalling the reaction.
-
Troubleshooting Steps:
-
Solvent Choice: Use an appropriate aprotic solvent. Dimethoxyethane is highly recommended as it has a suitable boiling point, does not participate in the reaction, and can be fully recovered and recycled.[3]
-
Acid Scavenger: The role of the acid-binding agent, like triethylamine, is non-negotiable. It stoichiometrically removes the HCl byproduct. Ensure you are using the correct molar ratio. A Chinese patent suggests a molar ratio of p-benzoquinone dioxime to triethylamine of 1:0.2 to 1:0.5, with the benzoyl chloride in excess (1:2.5 to 1:3.0).[3]
-
Purity of Intermediate: The purity of your starting p-benzoquinone dioxime is crucial. Impurities from Stage 1 can interfere with the benzoylation reaction. Ensure the intermediate is thoroughly washed and dried before use.
-
Washing Protocol: After the reaction, a specific washing procedure is key to achieving high purity without recrystallization. Wash the filter cake first with the solvent (e.g., dimethoxyethane) and then with water to remove unreacted starting materials and triethylamine hydrochloride salt.[3]
-
Troubleshooting Logic Diagram
Caption: Diagnostic flowchart for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control for maximizing yield? A: For Stage 1, rigorous temperature control during nitrosation and ensuring an inert atmosphere are most critical. For Stage 2, the precise molar ratios of benzoyl chloride and the acid scavenger are paramount.[2][3][4]
Q: Can I use a different acid scavenger besides triethylamine? A: While other tertiary amines or inorganic bases could work in principle, triethylamine is well-documented for this reaction. It is effective, and its hydrochloride salt is easily removed during workup. Using a different base would require re-optimization of the reaction conditions.
Q: Is recrystallization necessary for the final product? A: Not always. According to a patented method, if the two-stage synthesis is performed correctly with proper washing of the intermediate and final product, a purity of >95% can be achieved without the need for recrystallization, which improves the overall process economy.[3] However, if impurities persist, recrystallization from a suitable solvent like acetone may be employed.
Q: What is the expected color of a high-purity final product? A: High-purity this compound should be a light gray to light brown powder or crystalline solid.[8] A dark brown or black color is indicative of impurities carried over from the precursor synthesis.
Optimized Experimental Protocols & Data
Data Summary Tables
Table 1: Critical Parameters for p-Benzoquinone Dioxime Synthesis (Stage 1)
| Parameter | Recommended Value | Rationale & Reference |
| Nitrosation Temperature | -3°C to 5°C | Prevents byproduct formation.[2] |
| Oximation Temperature | 45°C to 70°C | Ensures efficient reaction kinetics.[5][6] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation of the monoxime intermediate.[4] |
| Phenol:Hydroxylamine | 1 : 1.1 to 1 : 1.5 | Drives the oximation reaction to completion.[6] |
| pH (Oximation Start) | 2 to 5 | Optimal for the reaction of p-nitrosophenol with hydroxylamine salts.[7] |
Table 2: Critical Parameters for this compound Synthesis (Stage 2)
| Parameter | Recommended Value | Rationale & Reference |
| Reaction Temperature | 20°C to 30°C (Room Temp) | Reduces energy consumption and is sufficient for the reaction.[3] |
| Solvent | Dimethoxyethane | Aprotic, high recovery rate, suitable boiling point.[3] |
| p-Dioxime:Benzoyl Chloride | 1 : 2.5 to 1 : 3.0 | Ensures complete benzoylation of both oxime groups.[3] |
| p-Dioxime:Triethylamine | 1 : 0.2 to 1 : 0.5 | Efficiently neutralizes HCl byproduct without large excess.[3] |
| Reaction Time | 2 to 5 hours | Sufficient for reaction completion at room temperature.[3] |
Step-by-Step Protocols
Protocol 1: Synthesis of p-Benzoquinone Dioxime
(This protocol is a synthesis of methodologies described in the literature.[2][4][6])
-
Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, and a nitrogen inlet. Cool the reactor to 0°C.
-
Nitrosation:
-
Prepare a solution of phenol in aqueous NaOH (5-20%).
-
Separately, prepare an aqueous solution of sodium nitrite.
-
In the reactor, place a 28-32% sulfuric acid solution.
-
Slowly, simultaneously add the sodium phenolate and sodium nitrite solutions to the acid, maintaining the temperature strictly between -3°C and 5°C.
-
Stir for 2-3 hours after addition is complete to yield the p-benzoquinone monoxime precipitate.
-
-
Oximation:
-
Filter the p-benzoquinone monoxime and wash it with cold water until the washings are neutral.
-
Prepare a solution of hydroxylamine hydrochloride in water (e.g., 35% w/w).
-
Add the washed monoxime cake to the hydroxylamine solution in the reactor.
-
Heat the mixture to 70°C and stir for 3 hours.
-
Cool the reaction mixture, filter the resulting p-benzoquinone dioxime, and wash thoroughly with water.
-
Dry the product under vacuum.
-
Protocol 2: Synthesis of this compound
(Based on the high-yield method described in patent CN102617398A.[3])
-
Setup: In a 250 mL four-neck flask equipped with a stirrer, add 10g of dry p-benzoquinone dioxime (0.0724 mol) and 60-70g of dimethoxyethane.
-
Reagent Addition: Stir the mixture to form a suspension. At room temperature (25°C), slowly and simultaneously add 25.44g of benzoyl chloride (0.181 mol) and 1.46g of triethylamine (0.0145 mol) via dropping funnels.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2 hours.
-
Workup and Purification:
-
Filter the reaction mixture. The filtrate containing dimethoxyethane can be recovered.
-
Wash the filter cake twice with small portions of dimethoxyethane.
-
Wash the filter cake once with water to remove triethylamine hydrochloride.
-
Dry the final product in an oven at 80-90°C. This method should yield a high-purity product (>95%) without needing recrystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. CN102617398A - Manufacture method of p, p-dibenzoylquinone dioxime compounds - Google Patents [patents.google.com]
- 4. Preparation method of p-benzoquinone dioxime - Eureka | Patsnap [eureka.patsnap.com]
- 5. US2507112A - Preparation of para-quinone dioxime - Google Patents [patents.google.com]
- 6. CN101148423A - A kind of preparation method of p-benzoquinone dioxime - Google Patents [patents.google.com]
- 7. US2446165A - Process for preparing p-quinone dioxime - Google Patents [patents.google.com]
- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Purification of Crude 4,4'-Dibenzoylquinone Dioxime
Introduction: 4,4'-Dibenzoylquinone Dioxime is a crucial organic compound, widely utilized as a vulcanizing agent and accelerator in the rubber and plastics industry.[1] The purity of this reagent is paramount, as impurities can adversely affect the kinetics of vulcanization and the final properties of the polymer. This guide serves as a dedicated technical support resource for researchers, chemists, and process development professionals facing challenges with the purification of crude this compound. We will explore the causality behind common purification issues and provide robust, field-proven protocols to achieve high-purity material.
Section 1: Fundamental Properties & Purity Indicators
Understanding the physicochemical properties of this compound is the first step in designing an effective purification strategy. The crude product often appears as a yellow, brown, or even black powder, with discoloration indicating the presence of impurities or degradation products.[2]
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄N₂O₄ | [3][4] |
| Molecular Weight | 346.34 g/mol | [3][5] |
| Appearance (Pure) | Yellow crystalline powder | [6] |
| Melting Point (Pure) | ~195-197 °C | [6] |
| Solubility (Water) | Practically insoluble | [2][6] |
| Solubility (Organic) | Readily dissolves in ethanol and acetone | [6] |
A sharp melting point within the specified range is a primary indicator of high purity. A broad or depressed melting point suggests the presence of significant impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound? A1: Impurities typically originate from the synthesis process. The reaction of p-benzoquinone dioxime with benzoyl chloride can leave unreacted starting materials.[7] Other common impurities include:
-
p-Benzoquinone Dioxime: The precursor molecule.[8]
-
Benzoic Acid: Formed from the hydrolysis of excess benzoyl chloride.
-
p-Nitrosophenol: A potential impurity carried over from the synthesis of the p-benzoquinone dioxime precursor.[9][10]
-
Mono-benzoylated Intermediate: The product of incomplete reaction.
-
Polymeric Degradation Products: Quinone-type structures can be susceptible to degradation, leading to colored, often insoluble, byproducts.[11][12]
Q2: My crude product is dark brown. What does this indicate and can it be fixed? A2: A dark brown or black color is almost always indicative of degradation products or highly conjugated impurities.[13] These impurities can be challenging to remove. A combination of treatment with activated charcoal during recrystallization followed by column chromatography is often the most effective strategy to remove these color bodies.
Q3: What is the best general-purpose solvent for recrystallization? A3: Based on its solubility profile, ethanol is an excellent first choice for recrystallization.[6] this compound exhibits good solubility in hot ethanol and significantly lower solubility in cold ethanol, which is the ideal characteristic for a recrystallization solvent. Acetone can also be used, but its lower boiling point may make it less effective at dissolving impurities.[6]
Q4: How can I reliably assess the purity of my final product? A4: A multi-faceted approach is best for purity validation:
-
Melting Point Analysis: As mentioned, a sharp melting point at ~195-197 °C is a strong indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate using an appropriate solvent system (e.g., ethyl acetate/hexanes) suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. A reversed-phase C18 column with a methanol/water mobile phase can be adapted from methods used for its precursors to resolve the target compound from residual impurities.[9][10]
Section 3: Troubleshooting Guide
This section addresses specific experimental failures in a structured, problem-solving format.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield After Recrystallization | 1. Excessive Solvent Used: Too much solvent was used to dissolve the crude product, keeping a significant portion of the compound in the mother liquor even after cooling.[14] | Solution: Use the minimum amount of boiling solvent necessary to just dissolve the solid. Add the hot solvent in small portions to the crude material while heating. This ensures the solution is saturated at high temperature, maximizing crystal formation upon cooling. |
| 2. Premature Crystallization: The product crystallized in the funnel during hot filtration. | Solution: Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) in an oven before use. This keeps the solution well above its saturation point during the filtration step. | |
| Product "Oils Out" During Recrystallization | 1. Solution Cooled Too Quickly: Rapid cooling can cause the compound to crash out of solution as a supersaturated liquid (oil) instead of forming an ordered crystal lattice. | Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop (insulating the flask can help). Only after it has reached ambient temperature should it be moved to an ice bath.[14] |
| 2. Impurity Depression of Melting Point: The melting point of the impure solid is lower than the temperature of the solution, causing it to liquefy instead of dissolve.[14] | Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the concentration. Allow this less concentrated solution to cool more slowly. | |
| Persistent Color After Recrystallization | 1. Highly Adsorbed Impurities: Colored byproducts are trapped within the crystal lattice or strongly adsorb to the crystal surface. | Solution 1 (Charcoal): Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal's high surface area will adsorb the colored impurities, which are then removed during hot filtration.[15] |
| 2. Compound Degradation: The compound may be degrading at the boiling point of the solvent. | Solution 2 (Chromatography): If charcoal treatment is insufficient, silica gel column chromatography is the next logical step. It provides a much higher resolving power to separate the target compound from persistent impurities. |
Section 4: Detailed Purification Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is designed for purifying crude this compound that is light yellow to brown in color.
-
1. Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a magnetic stir bar. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding ethanol in small portions until the solid just dissolves completely. Rationale: Using the minimum volume of boiling solvent is critical for maximizing recovery yield.
-
2. Decolorization (Optional): If the solution is significantly colored, remove it from the heat and add a very small amount of activated charcoal. Return the flask to the hot plate and boil for 2-3 minutes. Rationale: The charcoal adsorbs high molecular weight, colored impurities.
-
3. Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and rapidly filter the boiling solution into the clean flask. Rationale: This step removes insoluble impurities and activated charcoal. Keeping the apparatus hot prevents premature crystallization.[14]
-
4. Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing lattice, excluding impurities.
-
5. Cooling & Isolation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration using a Büchner funnel.
-
6. Washing & Drying: Wash the collected crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces. Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is recommended for highly impure or darkly colored crude material.
-
1. Solvent System Selection: Using TLC, determine an appropriate mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system will give the desired product an Rf value of approximately 0.25-0.35.
-
2. Column Packing: Prepare a silica gel slurry in the chosen mobile phase (or a less polar solvent like hexanes) and carefully pack a chromatography column.
-
3. Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (like acetone or dichloromethane). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the resulting dry powder onto the top of the packed column. Rationale: Dry loading prevents disturbance of the column bed and leads to better separation.
-
4. Elution: Begin eluting the column with the mobile phase determined in step 1. Collect fractions and monitor them by TLC.
-
5. Fraction Pooling & Solvent Removal: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 5: Visualization of Workflows
Diagram 1: General Purification Workflow
Caption: Decision workflow for purifying crude this compound.
Diagram 2: Troubleshooting Recrystallization
Caption: Logical steps for troubleshooting common recrystallization failures.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 120-52-5 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dibenzoyl p-quinone dioxime | C20H14N2O4 | CID 22022716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102617398A - Manufacture method of p, p-dibenzoylquinone dioxime compounds - Google Patents [patents.google.com]
- 8. 1,4-Benzoquinone dioxime | C6H6N2O2 | CID 7737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN1648654A - High efficiency liquid phase chromatographic analyzing method of p-benzoquinone dioxime and p-nitroso phenol in p-benzoquinone dioxide industrial product - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
common side reactions in the synthesis of 4,4'-Dibenzoylquinone Dioxime
Welcome to the technical support center for the synthesis of 4,4'-Dibenzoylquinone Dioxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of p-Benzoquinone Dioxime Intermediate
Question: I am getting a low yield of the p-benzoquinone dioxime intermediate during the nitrosation of phenol and subsequent oximation. What are the likely causes and how can I improve the yield?
Answer:
A low yield of p-benzoquinone dioxime can stem from several factors primarily related to the initial nitrosation of phenol.
Probable Causes & Solutions:
-
Formation of o-Nitrosophenol Isomer: The nitrosation of phenol can yield both ortho and para isomers. The formation of the ortho isomer is a common side reaction that reduces the yield of the desired p-nitrosophenol, the precursor to p-benzoquinone dioxime.[1]
-
Solution: Temperature control is critical. Maintaining a low reaction temperature (typically between 0-5 °C) during the addition of sodium nitrite to the acidic solution of phenol favors the formation of the p-isomer.[2]
-
-
Formation of Nitrophenols: An excess of nitrous acid can lead to the formation of nitrophenols, which are undesired byproducts.[3][4] Nitrous acid is unstable and can disproportionate to form nitric acid, a stronger nitrating agent.[5]
-
Decomposition of p-Nitrosophenol: The intermediate, p-nitrosophenol, can be unstable and may decompose, especially at elevated temperatures or under strongly acidic conditions.[7]
-
Solution: Process the p-nitrosophenol intermediate promptly in the subsequent oximation step without prolonged storage. Maintain the reaction mixture at a low temperature until the oximation is initiated.
-
-
Incomplete Oximation: The conversion of p-benzoquinone monoxime (the tautomer of p-nitrosophenol) to the dioxime may be incomplete.
-
Solution: Ensure an adequate molar excess of hydroxylamine hydrochloride or sulfate is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the monoxime.
-
Problem 2: Formation of a Dark, Tarry Substance During Nitrosation
Question: During the nitrosation of phenol, a significant amount of a dark, tarry polymer-like substance is forming, complicating the isolation of my product. What is causing this and how can it be prevented?
Answer:
The formation of tarry byproducts is a common issue in phenol chemistry, particularly under acidic and oxidative conditions.
Probable Causes & Solutions:
-
Phenol Oxidation and Polymerization: Phenol is susceptible to oxidation, which can lead to the formation of colored polymeric materials, especially in the presence of nitrous acid and its decomposition products.
-
Solution: The use of an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation by atmospheric oxygen.[8] Additionally, maintaining a low reaction temperature and avoiding an excess of the nitrosating agent can suppress these side reactions.
-
-
Side Reactions of Nitrosophenol: The p-nitrosophenol intermediate itself can undergo further reactions, leading to complex mixtures.
-
Solution: As mentioned previously, prompt conversion of the p-nitrosophenol to the more stable p-benzoquinone dioxime is recommended.
-
Problem 3: Incomplete Benzoylation of p-Benzoquinone Dioxime
Question: My final product, this compound, is contaminated with a significant amount of the mono-benzoylated derivative. How can I drive the reaction to completion?
Answer:
Incomplete benzoylation is a frequent challenge in this synthesis, leading to a mixture of mono- and di-substituted products.
Probable Causes & Solutions:
-
Insufficient Benzoyl Chloride: An inadequate amount of the acylating agent is a primary reason for incomplete reaction.
-
Solution: Use a molar excess of benzoyl chloride (e.g., 2.2-2.5 equivalents) to ensure both oxime groups are benzoylated. The reaction should be monitored by TLC to track the disappearance of the mono-benzoylated intermediate.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
-
Solution: Increase the reaction time and/or moderately increase the temperature, while monitoring for potential decomposition. The progress of the reaction should be followed by TLC.
-
-
Base Concentration: In the Schotten-Baumann reaction, the concentration of the base (e.g., sodium hydroxide) is crucial for deprotonating the oxime and neutralizing the HCl byproduct.[9]
-
Solution: Ensure an adequate concentration of the base is maintained throughout the reaction. The pH of the aqueous phase should be kept alkaline.
-
Problem 4: Hydrolysis of the Final Product
Question: I am observing the presence of p-benzoquinone dioxime in my final, purified this compound product upon storage. What is causing this degradation?
Answer:
The presence of the starting dioxime in the final product suggests hydrolysis of the benzoyl ester linkages.
Probable Causes & Solutions:
-
Presence of Moisture and Acid/Base: The benzoyl oxime ester linkages are susceptible to hydrolysis, which can be catalyzed by residual acid or base from the synthesis, especially in the presence of moisture.[10][11]
-
Solution: Ensure the final product is thoroughly washed to remove any residual acid or base and is completely dried before storage. Store the purified compound in a desiccator over a suitable drying agent.
-
-
Solvent Effects During Work-up: The use of protic solvents, especially under heated conditions during recrystallization, can promote hydrolysis.
-
Solution: If recrystallization is necessary, choose a solvent system that minimizes the risk of hydrolysis. Aprotic solvents or minimal heating should be considered. The product should be dried under vacuum to remove all traces of solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using acetic acid in the synthesis of p-benzoquinone dioxime?
A1: Acetic acid can be used as a catalyst in the nitrosation of phenol. It helps to generate the nitrosating agent in situ without the need for a strong mineral acid like sulfuric acid, leading to milder reaction conditions. This can improve the yield and reduce the formation of byproducts.[2]
Q2: Can a Beckmann rearrangement occur during the benzoylation step?
A2: The Beckmann rearrangement is a classic reaction of oximes, typically promoted by strong acids, that converts an oxime to an amide.[12][13][14] While the conditions for benzoylation (often basic or neutral) are generally not conducive to the Beckmann rearrangement, the presence of any acidic impurities could potentially trigger this side reaction.[15] However, it is not a commonly reported side reaction in the standard benzoylation of p-benzoquinone dioxime.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Phenol: Phenol is toxic and corrosive. It can cause severe skin burns. Always handle phenol in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with combustible materials.
-
Benzoyl Chloride: Benzoyl chloride is a lachrymator and is corrosive. It reacts with water to produce hydrochloric acid.[16] Handle it in a fume hood and wear appropriate PPE.
-
p-Benzoquinone Dioxime: This compound is toxic and flammable.[17][18] Handle with care, avoiding inhalation of dust and skin contact.
Q4: How can I purify the final this compound?
A4: Recrystallization is a common method for purifying the final product. A suitable solvent system might be a mixture of an organic solvent like ethanol or acetone with water. The choice of solvent should be made to ensure good solubility at high temperatures and poor solubility at low temperatures, allowing for efficient crystallization. As noted in the troubleshooting section, care should be taken to minimize the risk of hydrolysis during this process.
Experimental Protocols & Data
Table 1: Summary of Key Reaction Parameters and Potential Issues
| Reaction Stage | Key Reagents | Critical Parameters | Common Side Reactions/Issues | Troubleshooting Focus |
| Nitrosation of Phenol | Phenol, Sodium Nitrite, Acid (e.g., H₂SO₄ or Acetic Acid) | Temperature (0-5 °C), Stoichiometry of NaNO₂ | Formation of o-nitrosophenol, Nitration to nitrophenols, Polymerization/tar formation | Strict temperature control, Slow addition of nitrite, Use of inert atmosphere |
| Oximation | p-Nitrosophenol, Hydroxylamine Hydrochloride | Molar ratio of hydroxylamine | Incomplete reaction | Use of excess hydroxylamine, TLC monitoring |
| Benzoylation | p-Benzoquinone Dioxime, Benzoyl Chloride, Base (e.g., NaOH) | Molar ratio of benzoyl chloride, pH control | Incomplete benzoylation (mono-substituted product), Hydrolysis of benzoyl chloride | Use of excess benzoyl chloride, Maintain alkaline conditions, TLC monitoring |
| Purification & Storage | Crude Product, Solvents | Drying, Storage conditions | Hydrolysis of the final product | Thorough drying, Storage in a desiccator |
Diagrams
Caption: Workflow for the synthesis of this compound and associated side reactions.
References
- 1. What is the product of the reaction between phenol and NaNO₂ (sodium nitr.. [askfilo.com]
- 2. CN101148423A - A kind of preparation method of p-benzoquinone dioxime - Google Patents [patents.google.com]
- 3. Reaction of phenol with nitrite ion: pathways of formation of nitrophenols in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]
- 6. 1,4-Benzoquinone dioxime(105-11-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Sciencemadness Discussion Board - p-nitrosophenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Preparation method of p-benzoquinone dioxime - Eureka | Patsnap [eureka.patsnap.com]
- 9. scribd.com [scribd.com]
- 10. raineslab.com [raineslab.com]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. Beckmann Rearrangement [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 17. nbinno.com [nbinno.com]
- 18. p-Benzoquinone dioxime|CAS NO.105-11-3_Tanyun manufacturer [tanyunchem.com]
Technical Support Center: Stabilizing 4,4'-Dibenzoylquinone Dioxime Solutions
Welcome to the technical support center for 4,4'-Dibenzoylquinone Dioxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the stability of this compound solutions. Here, we will address common challenges and provide actionable solutions to ensure the integrity and reliability of your experiments.
Introduction: The Challenge of Stability
This compound is a versatile compound used in various applications, including analytical chemistry as a reagent for metal ion determination and in organic synthesis.[1] However, like many oxime-containing compounds, its solutions can be susceptible to degradation, leading to inconsistent results. Understanding the factors that influence its stability is paramount for reproducible and accurate experimentation. This guide provides a structured approach to troubleshooting and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 4,4'-Dibenzoylquinone Dime solutions?
A1: The stability of oxime linkages, such as those in this compound, is influenced by both intrinsic and extrinsic factors.[2] Key external factors include:
-
pH: Oxime hydrolysis is significantly faster under acidic conditions.[3][4] The oxime linkage is generally most stable in neutral to slightly alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation pathways.[3] Therefore, storage at low temperatures is recommended.
-
Light Exposure: Photodegradation can be a concern for many organic molecules. It is advisable to protect solutions from light.
-
Solvent Choice: The polarity and protic nature of the solvent can influence stability. This compound is sparingly soluble in water but dissolves in organic solvents like ethanol and acetone.[1] The choice of solvent can impact degradation kinetics.
-
Presence of Contaminants: Oxidizing agents, reducing agents, and trace metals can catalyze degradation.
Q2: What are the visible signs of degradation in a this compound solution?
A2: Common visual indicators of degradation include:
-
Color Change: A noticeable shift in the solution's color, often to a darker or different hue, can indicate the formation of degradation products.
-
Precipitation: The formation of a precipitate may suggest that the compound is degrading into less soluble byproducts or that the solvent can no longer maintain the compound in solution due to changes in its chemical structure.
-
Haze or Cloudiness: A loss of clarity in the solution can also be an early sign of instability.
Q3: How can I quickly assess the purity of my this compound solution?
A3: A straightforward method for a quick purity check is UV-Vis spectroscopy. By measuring the absorbance spectrum of a freshly prepared solution and comparing it to subsequent measurements over time, you can monitor for changes. A shift in the wavelength of maximum absorbance (λmax) or a decrease in the absorbance intensity can indicate degradation. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method to separate and quantify the parent compound and any degradation products.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosing and resolving them.
Issue 1: Rapid Color Change of the Solution After Preparation
Question: I've just prepared a solution of this compound in ethanol, and it has rapidly changed color from a light yellow to a dark brown. What is the likely cause, and how can I prevent this?
Answer:
Causality: A rapid color change often points to an accelerated degradation process. The most probable causes are:
-
Acidic Contamination: The presence of acidic impurities in your solvent or on your glassware can catalyze the hydrolysis of the oxime groups.[3][6]
-
Oxidation: Quinone-type structures can be susceptible to oxidation, which can be accelerated by dissolved oxygen or trace metal contaminants.
-
Photodegradation: Exposure to ambient or UV light can trigger decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid solution discoloration.
Step-by-Step Solutions:
-
Solvent Purity Check:
-
Action: Use a fresh bottle of high-purity, anhydrous ethanol. Older solvent stocks can absorb atmospheric moisture and CO2, leading to increased acidity.
-
Rationale: Minimizing water and acid content is crucial to prevent hydrolysis of the oxime linkage.[3]
-
-
Glassware Preparation:
-
Action: Ensure all glassware is thoroughly cleaned, rinsed with deionized water, and oven-dried before use. For sensitive applications, consider a final rinse with the high-purity solvent you will be using.
-
Rationale: Residual cleaning agents or other contaminants on glassware surfaces can initiate degradation.
-
-
Control of Atmosphere and Light:
-
Action: Prepare the solution in an amber glass vial to protect it from light. For maximum stability, consider de-gassing the solvent with nitrogen or argon and preparing the solution under an inert atmosphere.
-
Rationale: Removing dissolved oxygen and protecting from light minimizes oxidative and photodegradation pathways.
-
Issue 2: Precipitation Forming in the Solution During Storage
Question: My this compound solution, stored at 4°C, has developed a precipitate. Is this degradation, and can the solution still be used?
Answer:
Causality: Precipitation during storage can be due to two main reasons:
-
Low-Temperature Insolubility: The compound may simply be less soluble at the storage temperature, causing it to crystallize out of the solution.
-
Formation of Insoluble Degradation Products: The compound may be degrading into products that are less soluble in the chosen solvent.
Logical Relationship Diagram:
Caption: Decision-making process for addressing precipitation.
Step-by-Step Solutions:
-
Assess Reversibility:
-
Action: Allow the solution to slowly warm to room temperature with gentle agitation.
-
Observation: If the precipitate redissolves completely, the issue is likely due to the compound's lower solubility at 4°C. The solution can likely be used once it is fully redissolved and homogenous.
-
Observation: If the precipitate does not redissolve, it is highly probable that it consists of insoluble degradation products. The solution should be discarded.
-
-
Preventing Solubility-Related Precipitation:
-
Action: If low-temperature insolubility is the issue, consider preparing a slightly more dilute stock solution. Alternatively, a co-solvent system might improve solubility at lower temperatures. A solubility summary is provided in the table below.
-
-
Preventing Degradation-Related Precipitation:
-
Action: If degradation is confirmed, review the solution preparation and storage protocols. Ensure the use of high-purity solvents, protection from light, and consider storage under an inert atmosphere.
-
Table 1: Solubility and General Stability Observations
| Solvent | Solubility | General Stability Observations |
| Water | Sparingly soluble[1] | Not recommended for stock solutions due to low solubility and potential for hydrolysis. |
| Ethanol | Soluble[1] | Good general-purpose solvent, but purity is critical. |
| Acetone | Soluble[1] | Can be used, but ensure it is free of acidic impurities. |
| DMSO | Soluble | Often used for long-term storage of compounds, but must be anhydrous. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol is designed to maximize the stability of your stock solution.
Materials:
-
This compound (high purity)
-
Anhydrous, HPLC-grade ethanol
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (Nitrogen or Argon)
-
Sterile, disposable syringe and needle
Procedure:
-
Pre-Preparation: Place the required amount of this compound in the amber vial and dry under a vacuum for at least one hour to remove any residual moisture.
-
Solvent De-gassing: Take a volume of anhydrous ethanol sufficient for your desired concentration and bubble inert gas through it for 15-20 minutes to remove dissolved oxygen.
-
Solution Preparation: Under a gentle stream of inert gas, add the de-gassed ethanol to the vial containing the dried this compound.
-
Dissolution: Cap the vial tightly and gently agitate or sonicate until the compound is fully dissolved.
-
Storage: Store the vial at -20°C, protected from light. Before use, allow the solution to warm to room temperature completely to ensure the compound remains dissolved.
Protocol 2: UV-Vis Spectroscopy for Stability Monitoring
This protocol provides a quick assessment of solution integrity over time.
Procedure:
-
Initial Scan: Immediately after preparing a fresh solution, take a small aliquot, dilute it to an appropriate concentration for UV-Vis analysis (absorbance between 0.1 and 1.0 AU), and record its full absorbance spectrum (e.g., 200-600 nm). Note the wavelength of maximum absorbance (λmax) and its value.
-
Time-Point Analysis: At regular intervals (e.g., daily, weekly), take another aliquot from your stock solution, dilute it in the same manner, and record its UV-Vis spectrum.
-
Data Comparison: Compare the λmax and absorbance values to the initial scan. A significant shift in λmax (> 5 nm) or a decrease in absorbance at λmax (> 10%) suggests degradation.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN1648654A - High efficiency liquid phase chromatographic analyzing method of p-benzoquinone dioxime and p-nitroso phenol in p-benzoquinone dioxide industrial product - Google Patents [patents.google.com]
- 6. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: A Troubleshooting Guide to 4,4'-Dibenzoylquinone Dioxime (DBQDO) Vulcanization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the 4,4'-Dibenzoylquinone Dioxime (DBQDO) vulcanization process. This guide is designed for researchers, scientists, and professionals in drug development and material science who are utilizing this non-sulfur curing system. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Part 1: FAQs - Foundational Knowledge
This section addresses fundamental questions about the DBQDO vulcanization system, providing the core knowledge needed for successful application.
Q1: What is this compound (DBQDO) and what is its primary application?
This compound, also known as DBQDO, is a non-sulfur vulcanizing (curing) agent used for both natural and synthetic elastomers.[1] It appears as a yellow or brownish-gray crystalline powder.[1][2] Its primary application is in the curing of butyl rubber (IIR) and other elastomers where high heat resistance is a critical requirement.[1][3] Common applications include high-voltage wire and cable insulation, heat-resistant seals, tire curing bags, and molded electrical components.[1][3]
Q2: How does the DBQDO vulcanization mechanism work?
The vulcanization process with quinone dioximes is a free-radical reaction.[4] While the exact mechanism is complex, it is widely proposed that the process is initiated by an oxidizing agent. The oxidizing agent converts the quinone dioxime (or its dibenzoate ester, DBQDO) into the highly reactive intermediate, p-dinitrosobenzene.[5][6] This active agent then reacts with the polymer chains, specifically at points of unsaturation (double bonds) and allylic hydrogens, to form stable carbon-nitrogen-carbon cross-links, creating a robust, thermoset network.[5]
References
effect of temperature and pressure on 4,4'-Dibenzoylquinone Dioxime reactions
Beginning Research Phase
I've initiated comprehensive Google searches focused on 4,4'-Dibenzoylquinone Dioxime. The goal is to collect data on its synthesis, reactivity, and decomposition, especially regarding the impact of temperature and pressure. Early findings are promising, but I am still in the early stages of data collection. I'm focusing on peer-reviewed literature, patents, and reputable online databases.
Defining Troubleshooting Protocols
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Defining Pressure Effects
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Technical Support Center: Scale-Up of 4,4'-Dibenzoylquinone Dioxime Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4,4'-Dibenzoylquinone Dioxime (DBQD). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) that arise during laboratory synthesis and pilot-scale production. Our goal is to bridge the gap between bench-scale discovery and robust, scalable manufacturing by explaining the causality behind experimental choices and providing self-validating protocols.
Overview of the Synthesis Pathway
The industrial synthesis of this compound is a two-stage process. The first stage involves the preparation of the key intermediate, p-benzoquinone dioxime. The second, final stage is the benzoylation of this intermediate to yield the target product. Success in the final stage is critically dependent on the quality and purity of the p-benzoquinone dioxime precursor.
Caption: Overall workflow for the two-stage synthesis of this compound.
Part 1: Troubleshooting Precursor (p-Benzoquinone Dioxime) Synthesis
The quality of your final product is dictated by the purity of your starting materials. Many issues encountered in the final benzoylation step originate from impurities in the p-benzoquinone dioxime intermediate.
FAQ 1: My yield of p-benzoquinone dioxime is consistently low. What are the common causes?
Root Causes & Solutions:
-
Incomplete Nitrosation of Phenol: The initial nitrosation step is highly temperature-sensitive. The reaction to form p-benzoquinone monoxime is typically conducted at very low temperatures (-3°C to 5°C)[1]. A temperature excursion can lead to the formation of undesired side products and decomposition, directly impacting the yield.
-
Solution: Ensure your reactor has adequate cooling capacity and precise temperature control. For scale-up, consider the reactor's surface-area-to-volume ratio and potential for localized heating. A jacketed reactor with a reliable chiller is essential.
-
-
Suboptimal pH and Reagent Stoichiometry: The nitrosation reaction conditions must be carefully controlled. Historically, methods involved dissolving phenol in a strong base like NaOH, followed by reaction with sodium nitrite in the presence of a mineral acid[1]. More modern methods may use acetic acid to create milder reaction conditions, which has been shown to improve yields to over 74%[2].
-
Solution: Carefully review your stoichiometry. A molar ratio of phenol:sodium nitrite:acetic acid of approximately 1:1.1-1.5:0.2-0.4 is recommended[2]. Avoid using a large excess of nitrosating agent, as this can lead to side reactions.
-
-
Losses During Workup: The intermediate p-benzoquinone monoxime and the final p-benzoquinone dioxime have limited solubility. Significant product loss can occur during filtration and washing if the incorrect solvent or excessive volumes are used.
-
Solution: Wash the filtered product with a minimal amount of cold water to remove inorganic salts without dissolving the product[2].
-
FAQ 2: The p-benzoquinone dioxime precursor is dark brown or black and appears resinous. Why?
Root Causes & Solutions:
-
Oxidation of Intermediates: p-Benzoquinone monoxime and dioxime are susceptible to air oxidation, especially under basic conditions or at elevated temperatures[1][3]. This oxidation leads to the formation of highly colored, polymeric resin, which is difficult to remove and will result in a dark, impure final product.
-
Solution: Maintain a nitrogen or argon blanket over the reaction mixture throughout the synthesis, especially during base addition and heating steps. Use degassed solvents where possible. Higher reaction temperatures (e.g., 80-95°C) can increase reaction rates but may also produce a darker product due to impurity formation[4]. A preferred temperature range for a cleaner product is often 45-65°C[4].
-
-
Residual Acid/Base from Previous Steps: Lingering acid or base can catalyze degradation and polymerization upon heating or prolonged storage.
-
Solution: Ensure the p-benzoquinone monoxime intermediate is washed to neutrality before proceeding to the oximation step[1]. Similarly, the final p-benzoquinone dioxime should be thoroughly washed and dried.
-
Part 2: Troubleshooting the Benzoylation of p-Benzoquinone Dioxime
This final stage reaction forms the two ester linkages on the dioxime. While seemingly straightforward, it presents unique challenges, especially during scale-up. The reaction involves combining p-benzoquinone dioxime and benzoyl chloride in a suitable solvent with an acid scavenger[5].
FAQ 1: My final yield of this compound is poor, even with high-purity precursor.
Root Causes & Solutions:
-
Incorrect Stoichiometry of Benzoyl Chloride and Acid Scavenger: The reaction produces two equivalents of hydrochloric acid, which must be neutralized by an acid scavenger (e.g., triethylamine, pyridine) to drive the reaction to completion. Insufficient scavenger will leave the reaction stalled, while an incorrect amount of benzoyl chloride will result in incomplete reaction or wasteful excess.
| Reagent | Molar Ratio (Relative to Precursor) | Purpose |
| p-Benzoquinone Dioxime | 1.0 | Starting Material |
| Benzoyl Chloride | 2.5 - 3.0 | Benzoylating Agent |
| Acid Scavenger (e.g., Triethylamine) | 0.2 - 0.5 | HCl Neutralization |
| Table 1: Optimized Reagent Stoichiometry for Benzoylation [5] |
-
Poor Solubility or Mixing: As a solid-liquid reaction, efficient mixing is crucial to ensure the suspended p-benzoquinone dioxime can react with the dissolved benzoyl chloride. Inadequate agitation at scale can lead to localized reagent concentrations and incomplete conversion.
-
Solution: Select a solvent that provides at least partial solubility and allows for good slurry formation. Dimethoxyethane is a preferred solvent due to its higher boiling point and ability to facilitate high yields and purity[5]. Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogenous suspension.
-
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly sensitive to moisture. Any water in the solvent, precursor, or reaction vessel will rapidly hydrolyze it to benzoic acid, rendering it unreactive and reducing the effective stoichiometry.
-
Solution: Use anhydrous solvents. Dry the p-benzoquinone dioxime precursor thoroughly before use. Ensure all glassware and reactors are rigorously dried and the reaction is run under an inert, dry atmosphere (e.g., nitrogen).
-
FAQ 2: The final product is off-color (e.g., brown, black) instead of the expected light gray/yellow powder.
Root Causes & Solutions:
-
Impure Precursor: This is the most common cause. As discussed in Part 1, colored, resinous impurities from the precursor synthesis will carry through to the final product[1].
-
Solution: The most effective fix is to improve the precursor synthesis and purification. If you must use off-color precursor, a final product recrystallization may be necessary, though this will lower the overall yield.
-
-
Reaction Temperature Excursion: While the benzoylation can be run at room temperature[5], excessive heat from poor process control or a rapid exotherm can cause degradation of the product or reactants, leading to discoloration.
-
Solution: Maintain the reaction temperature between 20-30°C as recommended for high purity[5]. For large-scale batches, add reagents slowly and sub-surface to control the reaction rate and allow the cooling system to manage the exotherm.
-
FAQ 3: How can I purify the final product if it fails to meet purity specifications (>95%)?
Root Causes & Solutions:
-
Presence of Unreacted Starting Materials or Byproducts: Incomplete reaction can leave residual p-benzoquinone dioxime, while hydrolysis can introduce benzoic acid.
-
Solution: Recrystallization is the standard method for purification. While the compound is sparingly soluble in water, it dissolves more readily in organic solvents like ethanol or acetone[6]. A process patent suggests that by using dimethoxyethane as the reaction solvent and proper stoichiometry, purity over 95% can be achieved without recrystallization, which is highly advantageous for scale-up[5]. If recrystallization is unavoidable, perform solvent screening to find a system that effectively removes the specific impurities present while maximizing recovery of the final product.
-
Part 3: Scale-Up Specific Challenges
Transitioning from the lab bench to a pilot or production plant introduces new variables that can dramatically affect reaction success.
FAQ 1: The benzoylation reaction is exothermic. How do we manage heat removal at scale?
Root Causes & Solutions:
-
Reduced Surface-Area-to-Volume Ratio: As reactor size increases, the volume increases by a cube while the surface area for heat exchange only increases by a square. This makes heat removal far less efficient in larger reactors. An uncontrolled exotherm can lead to side reactions, product degradation, and dangerous pressure buildup.
-
Solution:
-
Controlled Addition Rate: Do not add the benzoyl chloride all at once. Use a dosing pump to add it slowly and continuously over several hours. The addition rate can be tied to the reactor temperature, automatically slowing or stopping if the temperature exceeds a set point.
-
Adequate Cooling: Ensure the reactor jacket has sufficient cooling capacity. Perform heat flow calorimetry calculations during process development to understand the total energy release and required cooling duty.
-
Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink. However, this may increase cycle time and solvent costs.
-
-
FAQ 2: What are the best practices for solid handling, isolation, and drying at an industrial scale?
Root Causes & Solutions:
-
Filtration and Washing Inefficiencies: Large quantities of fine powders can be difficult to filter and wash effectively. Clogged filter presses, channeling of wash solvent, and long filtration times are common issues.
-
Solution: Use a properly sized filter-dryer (or Nutsche filter) which allows for filtration, washing, and drying in a single, contained unit. Apply a smooth, even pressure during filtration to form a consistent cake. Use "reslurry" washing, where the cake is suspended in fresh solvent and then re-filtered, as it is more effective than simply passing solvent through a cracked cake.
-
-
Drying and Dust Hazards: The final product is a fine powder[7]. Inefficient drying can leave residual solvent, while handling the dry powder can create dust clouds, which pose inhalation and potential dust explosion risks.
-
Solution: Use a vacuum dryer with agitation (e.g., a paddle dryer or the filter-dryer mentioned above) to ensure even and efficient drying at a controlled temperature. All powder transfer systems (e.g., charging ports, packaging stations) should be enclosed and equipped with dust extraction systems to protect operators and prevent environmental release.
-
Caption: Troubleshooting decision tree for diagnosing low product yield.
Part 4: Reference Experimental Protocol
This protocol is adapted from a high-yield patented method[5] and is intended for laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize this compound with high yield and purity.
Materials:
-
p-Benzoquinone dioxime (0.0724 mol, 10g)
-
Dimethoxyethane (DME), anhydrous (60g)
-
Triethylamine (0.0145 mol, 1.46g)
-
Benzoyl chloride (0.181 mol, 25.44g)
-
Four-neck round-bottom flask equipped with a mechanical stirrer, two dropping funnels, and a nitrogen inlet.
Procedure:
-
Setup: Assemble the dry four-neck flask under a positive pressure of nitrogen.
-
Initial Charge: Charge the flask with p-benzoquinone dioxime (10g) and anhydrous dimethoxyethane (60g).
-
Stirring: Begin stirring to create a uniform suspension.
-
Reagent Addition: At room temperature (20-30°C), begin the simultaneous, slow, dropwise addition of triethylamine and benzoyl chloride from the two separate dropping funnels. Maintain a steady addition rate to keep the internal temperature below 35°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Isolation: Filter the resulting slurry to collect the solid product.
-
Washing: Wash the filter cake twice with a small amount of dimethoxyethane (approx. 5-10 mL each time) to remove soluble impurities. Follow with a water wash (10 mL) to remove any amine salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Outcome: A light-colored powder with a yield >95% and purity >95%[5].
References
- 1. Page loading... [guidechem.com]
- 2. CN101148423A - A kind of preparation method of p-benzoquinone dioxime - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US2507112A - Preparation of para-quinone dioxime - Google Patents [patents.google.com]
- 5. CN102617398A - Manufacture method of p, p-dibenzoylquinone dioxime compounds - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
avoiding impurities in the synthesis of 4,4'-Dibenzoylquinone Dioxime
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4,4'-Dibenzoylquinone Dioxime. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in achieving high-purity synthesis and avoiding common impurities. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your experimental success.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations of the underlying causes and actionable solutions.
Issue 1: Low Yield of the Final Product
Question: My synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to several factors, ranging from incomplete reactions to product loss during workup. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Incomplete Acylation: The reaction of p-benzoquinone dioxime with benzoyl chloride is a critical step. Incomplete acylation can occur due to:
-
Insufficient Benzoyl Chloride: Ensure a slight molar excess of benzoyl chloride is used to drive the reaction to completion. A patent suggests using a molar ratio of approximately 1:2.5 of p-benzoquinone dioxime to benzoyl chloride.[1]
-
Ineffective Acid Scavenger: The reaction generates hydrochloric acid (HCl), which can protonate the starting material and hinder the reaction. An acid scavenger, such as triethylamine, is often added to neutralize the HCl.[1] Ensure the triethylamine is fresh and added appropriately.
-
Low Reaction Temperature: While the reaction can proceed at room temperature, gentle heating might be necessary to ensure completion, though this must be balanced against the risk of side reactions.[1]
-
-
Side Reactions: The quinone moiety is susceptible to various side reactions that can consume starting material and reduce the yield of the desired product.
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the formation of benzoic acid.
-
Polymerization: Quinones can undergo polymerization, especially under certain conditions.[2] Maintaining a controlled reaction temperature and avoiding prolonged reaction times can mitigate this.
-
-
Product Loss During Workup and Purification:
-
Precipitation and Filtration: Ensure the product has fully precipitated before filtration. Cooling the reaction mixture in an ice bath can improve recovery.[3]
-
Recrystallization: While essential for purification, recrystallization can lead to product loss. Choose a solvent system where the product is sparingly soluble at low temperatures but readily soluble at higher temperatures. Ethanol is a commonly used solvent for recrystallizing similar compounds.[3] Minimize the volume of solvent used to avoid excessive loss of product in the mother liquor.
-
Issue 2: Discolored Final Product (Yellow to Brown or Black)
Question: My final product is a dark yellow, brown, or even black powder, not the expected light-colored crystals. What causes this discoloration and how can I obtain a purer, lighter-colored product?
Answer:
Discoloration is a common indicator of impurities. The color of this compound can range from light gray to brown to black, but a darker color often suggests the presence of byproducts.
Potential Causes & Solutions:
-
Oxidation of Starting Materials or Product: Quinones and their derivatives can be sensitive to oxidation, which can lead to the formation of colored impurities.[4][5]
-
Air Oxidation: Minimize exposure of the reaction mixture and the final product to air, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Oxidizing Agents: Ensure that no residual oxidizing agents from previous steps (if synthesizing the p-benzoquinone dioxime precursor) are present.
-
-
Presence of Unreacted p-Benzoquinone Dioxime: The starting material, p-benzoquinone dioxime, can be a pale yellow to brown powder.[6] Incomplete reaction will leave this colored impurity in your final product.
-
Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and confirm the reaction has gone to completion.
-
-
Formation of Polymeric Byproducts: As mentioned earlier, quinone compounds have a tendency to polymerize, leading to dark, tarry substances that are difficult to remove.
-
Controlled Reaction Conditions: Strict control of reaction temperature and time is crucial to minimize polymerization.
-
-
Ineffective Purification:
-
Recrystallization: A single recrystallization may not be sufficient to remove all colored impurities. Multiple recrystallizations may be necessary. The use of activated charcoal during recrystallization can help to adsorb colored impurities.
-
Solvent Choice: Experiment with different solvent systems for recrystallization. A solvent that effectively solubilizes the desired product at high temperatures while leaving the impurities insoluble (or vice versa) is ideal.
-
Issue 3: Inconsistent or Broad Melting Point
Question: The melting point of my synthesized this compound is broad and lower than the literature value (approx. 195-197 °C). What does this indicate and how can I improve the purity?[7]
Answer:
A broad and depressed melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the pure substance, leading to a wider range over which it melts and at a lower temperature.
Potential Causes & Solutions:
-
Presence of Starting Materials: Unreacted p-benzoquinone dioxime or benzoyl chloride (or its hydrolysis product, benzoic acid) will act as impurities.
-
Formation of Isomers or Byproducts: Side reactions can lead to the formation of structural isomers or other related compounds that are difficult to separate from the desired product.
-
Solvent Entrapment: During crystallization, solvent molecules can become trapped within the crystal lattice, leading to a lower and broader melting point. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Improving Purity:
-
Thorough Purification: The key to obtaining a sharp melting point is rigorous purification.
-
Multiple Recrystallizations: As mentioned before, perform multiple recrystallizations until the melting point is sharp and consistent with the literature value.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be a powerful technique for separating the desired product from closely related impurities. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common laboratory and industrial synthesis involves the acylation of p-benzoquinone dioxime with benzoyl chloride.[1] This reaction is typically carried out in an organic solvent in the presence of an acid scavenger to neutralize the HCl byproduct.[1]
Q2: How is the precursor, p-benzoquinone dioxime, typically synthesized?
p-Benzoquinone dioxime is often prepared from phenol. The process involves the nitrosation of phenol using sodium nitrite in an acidic medium, followed by oximation with a hydroxylamine salt.[6][8]
Q3: What are the key safety precautions to consider during this synthesis?
-
Benzoyl Chloride: It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Many organic solvents used are flammable. Avoid open flames and use proper grounding techniques to prevent static discharge.
-
Triethylamine: It is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.
Q4: Which analytical techniques are best for confirming the purity and identity of the final product?
-
Melting Point: A sharp melting point that matches the literature value is a good initial indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the compound and detect impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) of the benzoyl group and the C=N of the oxime.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity and quantifying any impurities present.
Q5: Can you suggest a suitable solvent for recrystallizing this compound?
While specific solvent systems can vary, ethanol is a commonly reported solvent for the recrystallization of similar aromatic compounds.[3] Acetone is another potential solvent.[3][7] It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific product.
Experimental Workflow & Data
General Synthetic Protocol
A representative synthesis of this compound is outlined in a patent, which involves reacting p-benzoquinone dioxime with benzoyl chloride in a solvent like dimethoxyethane, with triethylamine as an acid scavenger.[1]
Table 1: Key Reactants and Stoichiometry
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio (relative to p-benzoquinone dioxime) |
| p-Benzoquinone Dioxime | 138.12 | 1 |
| Benzoyl Chloride | 140.57 | ~2.5 |
| Triethylamine | 101.19 | ~0.2 |
Note: These ratios are based on a patented procedure and may require optimization for specific laboratory conditions.[1]
Diagrams
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for impure this compound.
References
- 1. CN102617398A - Manufacture method of p, p-dibenzoylquinone dioxime compounds - Google Patents [patents.google.com]
- 2. Quinone - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Video: Oxidation of Phenols to Quinones [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. CN101148423A - A kind of preparation method of p-benzoquinone dioxime - Google Patents [patents.google.com]
Technical Support Center: Reaction Condition Optimization for 4,4'-Dibenzoylquinone Dioxime Derivatives
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Dibenzoylquinone Dioxime and its derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful and reproducible outcomes in your laboratory. Our approach is grounded in established chemical principles and validated methodologies to empower you with the expertise to navigate the intricacies of this synthesis.
Introduction to the Synthesis
The synthesis of this compound is a two-step process. The first step involves the formation of p-benzoquinone dioxime from its precursor. The second, and focal, step is the O-acylation of p-benzoquinone dioxime with benzoyl chloride to yield the desired product. This guide will focus on the optimization and troubleshooting of this critical second step.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for the synthesis of this compound?
The primary starting materials are p-benzoquinone dioxime and benzoyl chloride. An acid scavenger, such as a tertiary amine like triethylamine, is crucial to neutralize the hydrochloric acid byproduct. The choice of solvent is also a critical parameter, with dimethoxyethane being a highly effective option.[1]
Q2: What is the fundamental reaction mechanism for the formation of this compound?
The reaction is an O-acylation, where the hydroxyl groups of the p-benzoquinone dioxime act as nucleophiles, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The presence of a base, like triethylamine, is essential to deprotonate the oxime's hydroxyl groups, thereby increasing their nucleophilicity and facilitating the reaction.
Q3: What are the most critical reaction parameters to control for a successful synthesis?
The key parameters to control are:
-
Stoichiometry of Reactants: The molar ratio of p-benzoquinone dioxime, benzoyl chloride, and the base is critical. An excess of benzoyl chloride is often used to ensure complete conversion of the dioxime.
-
Choice of Solvent: The solvent should be inert to the reactants and capable of dissolving the starting materials. Dimethoxyethane has been shown to be an excellent choice, contributing to high yields and purity.[1]
-
Reaction Temperature: This reaction can be effectively carried out at room temperature.[1] Deviations from this can lead to side reactions and impurities.
-
Purity of Starting Materials: The purity of the p-benzoquinone dioxime is important, as impurities can interfere with the reaction and contaminate the final product.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q5: What are the common side products, and how can their formation be minimized?
Potential side products can arise from incomplete reaction, leading to mono-benzoylated intermediates. N-acylation is also a theoretical possibility, though O-acylation is generally favored for oximes. The Beckmann rearrangement is another potential side reaction for oximes, but it typically requires harsher acidic conditions and higher temperatures than those used in this synthesis.[2] Adhering to the optimized reaction conditions, particularly the stoichiometry and temperature, is the most effective way to minimize side product formation.
Q6: What are the recommended purification techniques for this compound?
Under optimized conditions using dimethoxyethane as the solvent, the product can precipitate with high purity, potentially eliminating the need for further recrystallization.[1] However, if impurities are present, recrystallization from a suitable solvent system, such as ethanol or a mixture of polar and non-polar solvents, can be employed. Column chromatography is another effective method for purification if high-purity material is required.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Benzoyl chloride can hydrolyze over time if exposed to moisture. The p-benzoquinone dioxime may be of poor quality. 2. Insufficient Base: An inadequate amount of triethylamine will not effectively neutralize the HCl byproduct, leading to protonation of the oxime and reduced nucleophilicity. 3. Incorrect Solvent: Use of a solvent that does not adequately dissolve the reactants will hinder the reaction. | 1. Reagent Quality Check: Use freshly opened or properly stored benzoyl chloride. Verify the purity of the p-benzoquinone dioxime using analytical techniques like HPLC or melting point determination. 2. Optimize Base Stoichiometry: Ensure at least a stoichiometric amount of triethylamine is used relative to the benzoyl chloride. 3. Solvent Selection: Utilize a recommended solvent such as dimethoxyethane.[1] |
| Formation of Multiple Byproducts (Observed by TLC/HPLC) | 1. Non-Optimal Temperature: Running the reaction at elevated temperatures can promote side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of mono-acylated products or other impurities. 3. Presence of Water: Moisture can lead to the hydrolysis of benzoyl chloride to benzoic acid, which can complicate the reaction and purification. | 1. Temperature Control: Maintain the reaction at room temperature as recommended.[1] 2. Precise Stoichiometry: Carefully measure and control the molar ratios of all reactants. 3. Anhydrous Conditions: Use dry solvents and glassware to minimize moisture. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. | 1. Monitor Reaction Progress: Use TLC to monitor the reaction until the starting material is consumed. 2. Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. |
| Difficulty in Product Isolation | 1. Product is Soluble in the Reaction Mixture: The product may not precipitate out of the chosen solvent. 2. Formation of an Oil: The product may "oil out" instead of crystallizing, especially if impurities are present. | 1. Solvent Modification: If the product is soluble, the solvent can be removed under reduced pressure. An anti-solvent (a solvent in which the product is insoluble) can also be added to induce precipitation. 2. Purification: If an oil forms, attempt to purify it via column chromatography. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Product Instability | 1. Thermal Decomposition: Quinone dioximes can be thermally sensitive.[3] | 1. Storage Conditions: Store the final product in a cool, dark, and dry place. Avoid prolonged exposure to high temperatures. |
Optimized Experimental Protocol
This protocol is based on a high-yield method for the synthesis of this compound.[1]
Materials:
-
p-Benzoquinone dioxime
-
Benzoyl chloride
-
Triethylamine
-
Dimethoxyethane (anhydrous)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add p-benzoquinone dioxime (1 equivalent).
-
Add anhydrous dimethoxyethane to the flask to dissolve the p-benzoquinone dioxime.
-
While stirring at room temperature, slowly and simultaneously add triethylamine (at least 2 equivalents) and benzoyl chloride (at least 2 equivalents) to the reaction mixture.
-
Continue stirring the reaction at room temperature for a minimum of 2 hours, monitoring the progress by TLC.
-
Upon completion of the reaction, the product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, the solvent can be removed in vacuo. The resulting solid can then be washed or recrystallized if necessary.
-
Dry the final product under vacuum to remove any residual solvent.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Solvent | Dimethoxyethane | High yields and purity reported.[1] Other solvents may result in lower yields or require more extensive purification. |
| Base | Triethylamine | Effectively scavenges HCl. Weaker bases may be less effective, while stronger bases could promote side reactions. |
| Temperature | Room Temperature | Provides a good balance of reaction rate and selectivity.[1] Higher temperatures may lead to increased byproduct formation. |
| Stoichiometry | Excess Benzoyl Chloride & Triethylamine | Ensures complete reaction of the p-benzoquinone dioxime. Insufficient amounts will lead to incomplete conversion. |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Resolving Poor Solubility Issues of 4,4'-Dibenzoylquinone Dioxime in Experiments
Introduction
Welcome to the comprehensive guide for researchers, scientists, and drug development professionals encountering solubility challenges with 4,4'-Dibenzoylquinone Dioxime (CAS No. 120-52-5). This technical support center provides detailed troubleshooting protocols and frequently asked questions to facilitate the effective use of this compound in your experiments. This compound is a yellow crystalline powder with a molecular weight of 346.34 g/mol .[1][2][3] While it has applications in various fields, including as a vulcanizing accelerator in the plastics industry and as a chelating agent in biological studies, its utility is often limited by its poor solubility in aqueous solutions.[4][5] This guide offers a systematic approach to overcoming these solubility hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of this compound.
Q1: What are the known solubility characteristics of this compound?
This compound is practically insoluble in water.[2] However, it is soluble in some organic solvents, such as ethanol and acetone.[4] Its insolubility in water is a key consideration for its use in biological and pharmaceutical research.
Q2: Why is my this compound not dissolving in my chosen solvent?
Several factors could be contributing to this issue:
-
Incorrect Solvent Choice: Using a highly polar solvent like water will result in poor solubility.
-
Concentration Too High: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in the chosen solvent.
-
Low Temperature: The solubility of many compounds, including this one, can be temperature-dependent. Room temperature may not be sufficient for dissolution.
-
Compound Purity: Impurities in the compound can sometimes affect its solubility characteristics.
Q3: Can I use heat to improve the solubility?
Yes, gentle heating can be an effective method to increase the solubility of this compound in suitable organic solvents. However, it is crucial to be aware of the compound's thermal stability to avoid degradation.
Q4: Are there alternative strategies to enhance solubility for my experiments?
Several techniques can be employed to improve the solubility of poorly soluble drugs and compounds.[6][7][8][9][10] These include:
-
Co-solvency: Using a mixture of solvents to achieve a desired polarity.[6][7]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate.[6][8][10]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions.[9]
-
Inclusion Complexation: Using molecules like cyclodextrins to form complexes that enhance aqueous solubility.[6][7][10]
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides a structured approach to resolving solubility issues with this compound.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor solubility.
Caption: A step-by-step workflow for addressing the poor solubility of this compound.
Experimental Protocols
Protocol 1: Basic Solubility Testing
-
Solvent Selection: Begin with solvents in which this compound is reported to be soluble, such as ethanol and acetone.[4]
-
Preparation: Accurately weigh a small amount of the compound (e.g., 1 mg) into a clean vial.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the vial.
-
Agitation: Vigorously mix the contents using a vortex mixer for at least 2 minutes.
-
Observation: Visually inspect the solution for any undissolved particles. If the solution is clear, the compound is soluble at that concentration.
-
Heating (Optional): If the compound is not fully dissolved, gently warm the vial in a water bath (e.g., to 40-50°C) with continued agitation. Caution: Ensure proper ventilation and be mindful of the solvent's boiling point.
-
Documentation: Record the solvent used, the concentration, the temperature, and the outcome of the solubility test.
Protocol 2: Co-solvency for Improved Solubility
-
Primary Solvent: Choose a primary solvent in which this compound has at least slight solubility.
-
Co-solvent Selection: Select a co-solvent that is miscible with the primary solvent and has a different polarity. For example, if using acetone as the primary solvent, a more polar co-solvent could be considered.
-
Titration: To a suspension of the compound in the primary solvent, add the co-solvent dropwise while continuously mixing.
-
Observation: Continue adding the co-solvent until the solution becomes clear.
-
Ratio Determination: Note the final ratio of the primary solvent to the co-solvent. This ratio can then be used to prepare stock solutions for your experiments.
Part 3: Data Summary and Visualization
Solubility Data Summary
| Solvent | Water Solubility | Organic Solvent Solubility |
| This compound | Practically Insoluble[2] | Soluble in ethanol and acetone[4] |
Logical Relationships in Solubility Enhancement
The following diagram illustrates the relationships between different solubility enhancement techniques.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 120-52-5 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Page loading... [guidechem.com]
- 5. specialchem.com [specialchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for p-Benzoquinone Dioxime Analysis
For researchers, analytical chemists, and formulation scientists, the purity and stability of active pharmaceutical ingredients (APIs) and key intermediates are non-negotiable. p-Benzoquinone dioxime (PBQDO), a critical vulcanizing agent and a potential intermediate in pharmaceutical synthesis, demands rigorous analytical oversight to ensure its quality and performance. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose, offering the specificity and sensitivity required for accurate quantification and impurity profiling.
This guide provides an in-depth, experience-driven perspective on the validation of HPLC methods for PBQDO analysis. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the selection of specific methods and validation parameters. Our focus is on establishing a self-validating analytical system that ensures data integrity and regulatory compliance, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of HPLC Methodologies for p-Benzoquinone Dioxime
While a multitude of proprietary HPLC methods exist within various organizations, the publicly accessible, peer-reviewed literature offers a limited number of fully detailed and validated methods for p-benzoquinone dioxime analysis. This guide will focus on a robust, well-documented reversed-phase HPLC (RP-HPLC) method and discuss alternative approaches that offer flexibility in instrumentation and analytical goals.
Method 1: Buffered Aqueous-Organic RP-HPLC
This method, detailed by Lian et al. and in associated patent literature, stands out for its specificity in simultaneously determining p-benzoquinone dioxime and its primary impurity, p-nitrosophenol (NSP).[1] The use of a buffered mobile phase is a critical choice, aimed at controlling the ionization state of both the analyte and the impurity, which is key to achieving reproducible retention times and peak shapes.
Rationale for Method Selection: The selection of a C18 column is a conventional yet effective choice for the separation of moderately polar compounds like PBQDO. The mobile phase, a mixture of methanol, water, and an ammonium acetate buffer at a neutral pH, is optimized to provide sufficient retention for PBQDO while allowing for the efficient elution of the more polar NSP impurity.[1][2] The detection wavelength of 305 nm is a well-considered compromise, offering adequate sensitivity for both PBQDO and NSP.[2]
Method 2: Acidified Aqueous-Organic RP-HPLC
An alternative approach involves the use of an acidified mobile phase, typically containing acetonitrile, water, and a small amount of an acid like phosphoric or formic acid.[3] This method is often employed to suppress the ionization of silanol groups on the silica-based stationary phase, thereby reducing peak tailing for basic compounds. For PBQDO, which is not strongly basic, the primary advantage of this method lies in its simplicity and compatibility with mass spectrometry (MS) when a volatile acid like formic acid is used.
Rationale for Consideration: This method offers a simpler mobile phase preparation compared to the buffered method. The use of acetonitrile as the organic modifier can sometimes provide different selectivity compared to methanol, which can be advantageous if other impurities are present. The Newcrom R1 column suggested for this method is a specialized reversed-phase column with low silanol activity, which can improve peak shape without the need for a buffered mobile phase.[3]
Data Summary: Comparison of HPLC Method Parameters
| Parameter | Method 1: Buffered Aqueous-Organic RP-HPLC | Method 2: Acidified Aqueous-Organic RP-HPLC |
| Column | Kromasil C18, 5 µm, 150 x 4.6 mm | Newcrom R1 |
| Mobile Phase | Methanol:Water:Ammonium Acetate Buffer (pH 7.0, 50 mM) (30:50:20, v/v/v) | Acetonitrile, Water, and Phosphoric Acid |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 305 nm | Not Specified |
| Linearity Range | 0.02 - 200 µg/mL | Not Specified |
| Limit of Detection (LOD) | 0.01 µg/mL | Not Specified |
| Key Advantage | Proven for simultaneous analysis of PBQDO and p-nitrosophenol impurity. | Simpler mobile phase; potentially MS-compatible. |
| Reference | [1][2] | [3] |
In-Depth Method Validation: A Self-Validating System
The validation of an analytical method is the cornerstone of its trustworthiness. It provides documented evidence that the procedure is fit for its intended purpose. The following validation parameters, based on ICH Q2(R2) guidelines, should be assessed for the chosen HPLC method.[4]
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, and matrix components. For PBQDO, this is particularly crucial for distinguishing it from its precursor, p-nitrosophenol.
Forced Degradation Studies: To establish a method as "stability-indicating," forced degradation studies are essential. These studies involve subjecting a sample of p-benzoquinone dioxime to various stress conditions to generate potential degradation products.
-
Acid and Base Hydrolysis: The oxime functional groups in PBQDO could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of p-benzoquinone and hydroxylamine.
-
Oxidation: The quinone ring system is redox-active. Treatment with an oxidizing agent like hydrogen peroxide could lead to the formation of various oxidized species or ring-opened products.
-
Thermal Stress: Exposure to high temperatures can accelerate degradation, and the stability of PBQDO under these conditions should be evaluated.
-
Photostability: Exposure to UV light may induce photochemical reactions.
The HPLC method is considered stability-indicating if it can resolve the p-benzoquinone dioxime peak from all the degradation product peaks, demonstrating that the assay value is not artificially inflated by co-eluting degradants.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Procedure: Prepare a series of at least five concentrations of a p-benzoquinone dioxime reference standard.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
For the buffered RP-HPLC method, linearity has been reported in the range of 0.02 to 200 µg/mL.[2]
Accuracy
Accuracy refers to the closeness of the test results to the true value.
-
Procedure: Accuracy can be assessed by the recovery of a known amount of p-benzoquinone dioxime spiked into a sample matrix.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): The analysis of a minimum of six replicate samples of the same concentration on the same day, by the same analyst, using the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day and inter-analyst precision): The analysis of the same sample on different days, by different analysts, and on different instruments. The RSD should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For the buffered RP-HPLC method, the LOD for PBQDO is reported as 0.01 µg/mL.[2]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by these minor changes.
Experimental Protocols
Step-by-Step Protocol for Buffered RP-HPLC Analysis of p-Benzoquinone Dioxime
-
Preparation of Mobile Phase:
-
Prepare a 50 mM ammonium acetate buffer and adjust the pH to 7.0 using ammonia solution.
-
Mix methanol, water, and the buffer in a ratio of 30:50:20 (v/v/v).
-
Filter and degas the mobile phase before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of p-benzoquinone dioxime reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by further dilution of the stock solution with the mobile phase.
-
-
Preparation of Sample Solution:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of p-benzoquinone dioxime and prepare a solution in methanol at a concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: Kromasil C18, 5 µm, 150 x 4.6 mm
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 305 nm
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peaks based on their retention times.
-
Calculate the concentration of p-benzoquinone dioxime in the sample by comparing the peak area with that of the standard.
-
Visualizing the Workflow
Caption: Workflow for the HPLC analysis of p-benzoquinone dioxime.
Caption: Key parameters in the validation of an HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1648654A - High efficiency liquid phase chromatographic analyzing method of p-benzoquinone dioxime and p-nitroso phenol in p-benzoquinone dioxide industrial product - Google Patents [patents.google.com]
- 3. Separation of p-Benzoquinone dioxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 1,4-Benzoquinone dioxime | 105-11-3 [chemicalbook.com]
A Senior Application Scientist's Guide to the Reactivity of Substituted Benzoquinones
Introduction
1,4-Benzoquinones are a class of cyclic diones that serve as fundamental scaffolds in chemistry, biology, and materials science. Their chemical behavior is dominated by a conjugated π-system and two electron-withdrawing carbonyl groups, making them potent electrophiles and oxidizing agents.[1] In drug development and toxicology, the reactivity of benzoquinones is of paramount importance, as they are known to form covalent adducts with biological nucleophiles, notably the thiol groups of cysteine residues in proteins, via a Michael addition mechanism.[2][3] This reactivity is the basis for both the therapeutic action of some anticancer drugs and the toxicological properties, such as skin sensitization, of other quinone derivatives.[2][3][4]
The reactivity of the benzoquinone core can be precisely modulated by the introduction of substituents onto the ring. Understanding how different functional groups alter the electronic and steric properties of the quinone is critical for designing molecules with tailored reactivity profiles—whether for enhancing drug efficacy, developing new redox-active materials, or predicting toxicological outcomes.
This guide provides a comparative analysis of the reactivity of substituted benzoquinones, grounded in experimental data. We will explore the underlying principles governing their reactivity, detail robust experimental protocols for quantification, and present comparative data to inform your research.
The Influence of Substituents on Benzoquinone Reactivity
The reactivity of a substituted benzoquinone is primarily dictated by the electronic nature of its substituents. These groups modify the electron density of the quinone ring, thereby altering its susceptibility to nucleophilic attack and its redox potential. This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent-specific electronic parameters.[5][6][7]
Electronic Effects: A Tale of Two Classes
Substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): Activating the Ring
EWGs, such as halogens (e.g., -Cl) and nitro groups (-NO₂), pull electron density away from the benzoquinone ring through negative inductive (-I) and/or resonance (-M) effects. This depletion of electron density significantly increases the electrophilicity of the ring's carbon atoms, making the quinone a more potent Michael acceptor.[2] Consequently, EWGs accelerate the rate of nucleophilic addition.
Furthermore, by stabilizing the resulting anion, EWGs make the quinone a stronger oxidizing agent, which is reflected in a higher (more positive) reduction potential.[8][9]
The general reactivity trend for EWG-substituted benzoquinones in reactions with nucleophiles is: Unsubstituted BQ < Monochloro-BQ < Dichloro-BQ [2]
Electron-Donating Groups (EDGs): Deactivating the Ring
Conversely, EDGs, such as alkyl (e.g., -CH₃, -C(CH₃)₃) and alkoxy (-OCH₃) groups, donate electron density to the ring via positive inductive (+I) and/or resonance (+M) effects. This increased electron density shields the electrophilic carbons, reducing their partial positive charge and thus decreasing the molecule's susceptibility to nucleophilic attack.[2][10]
This deactivating effect leads to significantly slower reaction rates with nucleophiles. EDGs also make the quinone a weaker oxidizing agent, resulting in a lower (more negative) reduction potential.[8][9]
The general reactivity trend for EDG-substituted benzoquinones is: (CH₃)₃C- < CH₃- < H- (Unsubstituted) [2]
Below is a conceptual diagram illustrating how these electronic effects modulate the electrophilicity of the benzoquinone ring.
Caption: Influence of electronic groups on benzoquinone reactivity.
Core Reaction Mechanisms
Substituted benzoquinones primarily engage with biological molecules through two key pathways: Michael addition and redox cycling. The dominant mechanism is heavily influenced by the quinone's substituent pattern.
Michael Addition
This is the principal mechanism for covalent modification of proteins.[2][3] It involves the 1,4-conjugate addition of a soft nucleophile, typically the thiolate anion (RS⁻) from a cysteine residue, to one of the electron-deficient olefinic carbons of the quinone ring. The initial adduct is a hydroquinone, which can then be oxidized back to a quinone, potentially by another molecule of the starting benzoquinone.[11][12]
Caption: Mechanism of Michael addition of a thiol to a benzoquinone.
For benzoquinones substituted with leaving groups like chlorine, a subsequent nucleophilic vinylic substitution can also occur, potentially leading to di-substituted products.[2][3]
Redox Cycling
Quinones can undergo a one-electron reduction to form a semiquinone radical anion (Q•⁻).[13] In biological systems, this radical can transfer its electron to molecular oxygen to generate superoxide (O₂•⁻), regenerating the parent quinone, which can then repeat the cycle. This process can lead to a state of oxidative stress. The stability of the semiquinone and the potential for redox cycling are strongly influenced by the substituents on the ring.
Comparative Reactivity Data
The following table summarizes experimental data on the reactivity of various substituted benzoquinones with the model thiol 4-nitrobenzenethiol (NBT). The pseudo-first-order rate constants (k) clearly demonstrate the principles discussed above.
| Compound | Substituent(s) | Substituent Type | Pseudo-first-order rate constant (k) at pH 7.4 (s⁻¹) | Half-life (t₁/₂) |
| tBBQ | 2-tert-butyl | EDG (strong) | 0.73 | 0.95 s |
| DMBQ | 2,5-dimethyl | EDG (moderate) | 1.10 | 0.63 s |
| MBQ | 2-methyl | EDG (weak) | 5.50 | 0.13 s |
| BQ | None (H) | Reference | 1732 | 0.4 ms |
| CBQ | 2-chloro | EWG (weak) | 728,000 | < 1 µs (est.) |
| 2,6-DCBQ | 2,6-dichloro | EWG (moderate) | 1,750,000 | < 1 µs (est.) |
| 2,5-DCBQ | 2,5-dichloro | EWG (strong) | 2,750,000 | < 1 µs (est.) |
Data synthesized from Chipinda et al. (2013).[2][3] Rate constants for EWG-substituted quinones were too fast to be measured accurately at pH 7.4 and are based on extrapolations or measurements at lower pH.
As the data shows, the introduction of electron-donating methyl and t-butyl groups decreases the rate constant by orders of magnitude compared to unsubstituted benzoquinone (BQ).[2] In stark contrast, electron-withdrawing chloro substituents increase the rate constant by several orders of magnitude, with the 2,5-dichloro derivative being approximately 2.5 x 10⁶ times more reactive than the 2,5-dimethyl derivative.[2]
Experimental Protocols for Assessing Reactivity
To quantitatively compare the reactivity of different benzoquinone derivatives, standardized and reproducible methods are essential. Here, we detail a robust protocol for kinetic analysis using stopped-flow spectrophotometry.
Protocol: Kinetic Analysis of Benzoquinone-Thiol Reactions
This protocol allows for the determination of pseudo-first-order rate constants for the reaction between a benzoquinone derivative and a model thiol nucleophile.
Causality: By using the thiol in large excess, its concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing the reaction to be treated as a pseudo-first-order process with respect to the benzoquinone, making the rate constant determination straightforward.[2]
Materials:
-
Stopped-flow spectrophotometer
-
Substituted benzoquinone (e.g., 2-methylbenzoquinone)
-
4-nitrobenzenethiol (NBT)
-
Phosphate buffer (e.g., pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Syringes for stopped-flow instrument
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the benzoquinone derivative (e.g., 10 mM in ACN).
-
Prepare a stock solution of NBT (e.g., 20 mM in ACN).
-
Prepare the working phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Working Solution Preparation (in separate syringes):
-
Syringe A (Quinone): Dilute the benzoquinone stock solution with the phosphate buffer to achieve a final concentration of 0.1 mM. The final solution may contain a small percentage of ACN to ensure solubility.
-
Syringe B (Thiol): Dilute the NBT stock solution with the same phosphate buffer to achieve a final concentration of 2.0 mM. This creates a 20-fold excess relative to the quinone.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to monitor the reaction at a wavelength where there is a significant change in absorbance upon adduct formation (determined by preliminary UV-Vis scans). Often, the disappearance of the NBT chromophore is monitored.
-
Equilibrate the instrument and sample syringes to the desired temperature (e.g., 25 °C).
-
-
Data Acquisition:
-
Rapidly mix equal volumes of the solutions from Syringe A and Syringe B in the stopped-flow instrument.
-
Record the change in absorbance over time. The reaction for reactive quinones can be complete in milliseconds to seconds.
-
Repeat the measurement at least 3-5 times to ensure reproducibility.
-
-
Data Analysis:
-
Fit the resulting absorbance vs. time curve to a single exponential decay function: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t)
-
The fitted parameter k_obs is the pseudo-first-order rate constant (k).
-
Confirm the reaction is first order with respect to the benzoquinone by varying its concentration while keeping the NBT concentration in large excess and observing a linear relationship between the initial rate and the quinone concentration.[2]
-
Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.
Conclusion
The reactivity of the benzoquinone scaffold is highly tunable through the strategic placement of substituents. Electron-withdrawing groups dramatically enhance reactivity towards nucleophiles and increase the molecule's oxidizing power, while electron-donating groups have the opposite effect. This relationship is predictable and quantifiable, allowing for the rational design of molecules for applications in medicine and materials science. By employing robust kinetic and electrochemical methods, researchers can build a clear structure-activity relationship for their specific series of compounds, accelerating the discovery and development process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituent effects on the reactivity of benzoquinone derivatives with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent Effects on Reactivity and Allergenicity of Benzoquinone | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Video: Oxidation of Phenols to Quinones [jove.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Dihydroxybiphenyl Detection
An Objective Comparison of Methodologies for Researchers, Scientists, and Drug Development Professionals
In the rigorous world of pharmaceutical development and chemical analysis, the validation of analytical methods is the bedrock of scientific credibility and regulatory compliance. This guide offers an in-depth, experience-driven comparison of analytical techniques for the detection and quantification of dihydroxybiphenyls (DHBs). As critical impurities and metabolites in numerous drug substances, the reliable measurement of DHBs is paramount. This document moves beyond rote procedural descriptions to explain the scientific rationale behind experimental choices, ensuring a self-validating system of protocols.
The Imperative of Dihydroxybiphenyl Analysis
Dihydroxybiphenyls can emerge as process-related impurities during the synthesis of active pharmaceutical ingredients (APIs) or as metabolites of biphenyl-containing drugs. Their potential toxicity mandates strict control and monitoring. Consequently, the analytical methods employed for their detection must undergo rigorous validation to guarantee they are accurate, reliable, and fit for their intended purpose.
Foundational Principles of Analytical Method Validation
Method validation is the documented process that establishes the performance characteristics of an analytical procedure, demonstrating its suitability for a specific use. The International Council for Harmonisation (ICH) Q2(R1) guidelines serve as the global standard for this process, outlining key validation parameters.[1][2][3][4][5]
A robustly validated method instills a high level of confidence in the quality of the generated data. This is achieved by systematically evaluating the following performance characteristics:
-
Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[1][4][5]
-
Linearity: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[1][4][6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated acceptable levels of precision, accuracy, and linearity.[1][4][5]
-
Accuracy: The proximity of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision), intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of accuracy and precision.[1][6]
-
Quantitation Limit (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1][6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][4][6]
Comparative Evaluation of Analytical Techniques
The selection of an appropriate analytical technique is a pivotal decision in method development. For dihydroxybiphenyls, several techniques are applicable, each presenting a unique balance of performance, cost, and complexity. The most prevalent and well-established method is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. For applications demanding superior sensitivity and specificity, coupling HPLC with Mass Spectrometry (MS) is the preferred approach. Gas Chromatography (GC) coupled with MS is another powerful technique, particularly for volatile compounds or those that can be readily derivatized.[7]
| Parameter | HPLC-UV | HPLC-MS/MS | Gas Chromatography (GC)-MS |
| Specificity | Good, but susceptible to co-elution with structurally similar compounds.[8] | Excellent, as the mass-to-charge ratio provides an additional dimension of identification.[9][10] | Excellent, though derivatization is often necessary for non-volatile DHBs.[7][11][12] |
| Sensitivity (LOD/LOQ) | Moderate (typically in the nanogram range). | High (picogram to femtogram levels are achievable).[13] | High (picogram levels are common).[13] |
| Linearity & Range | Generally exhibits a wide linear range. | Wide linear range, but can be influenced by matrix effects. | Good linear range. |
| Robustness | Typically robust and widely implemented in quality control laboratories. | More complex instrumentation, which can be susceptible to matrix suppression or enhancement. | Robust, but the derivatization step can introduce variability.[12] |
| Cost & Complexity | Lower initial investment and operational costs, with simpler operation. | Higher initial and ongoing costs, with greater operational complexity. | Moderate cost and complexity. |
Experimental Workflow: A Detailed Validation Protocol for an HPLC-UV Method
The following protocol details the validation of an HPLC-UV method for the quantification of a specific dihydroxybiphenyl isomer as an impurity in a drug substance.
Caption: A streamlined workflow for the validation of an HPLC-UV analytical method.
Materials and Reagents
-
Certified dihydroxybiphenyl reference standard
-
Drug substance for analysis
-
HPLC-grade acetonitrile, methanol, and water
-
Reagent-grade phosphoric acid or other suitable buffer components
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing 0.1% phosphoric acid. The gradient program should be optimized to achieve adequate separation of the dihydroxybiphenyl from the API and other potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The UV absorbance maximum of the dihydroxybiphenyl isomer.
Validation Experiments
-
Rationale: To confirm that the method can unequivocally assess the dihydroxybiphenyl peak without interference from other components in the sample matrix.
-
Procedure:
-
Inject a blank (diluent), a solution of the pure drug substance, a solution of the dihydroxybiphenyl standard, and a sample of the drug substance spiked with the dihydroxybiphenyl.
-
Examine the chromatograms for any peaks that co-elute with the dihydroxybiphenyl.
-
Utilize a photodiode array (PDA) detector to evaluate peak purity, ensuring the spectral homogeneity of the analyte peak.
-
-
Rationale: To demonstrate a linear relationship between the detector response and the concentration of the dihydroxybiphenyl.
-
Procedure:
-
Prepare a minimum of five calibration standards of the dihydroxybiphenyl, spanning a range from the LOQ to 150% of the expected impurity concentration.[1][4]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration and perform a linear regression analysis. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.
-
-
Rationale: To assess the agreement between the measured value and the true value.
-
Procedure:
-
Prepare spiked samples by adding known amounts of the dihydroxybiphenyl standard to the drug substance at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample. The acceptance criteria for recovery are typically within the range of 98.0% to 102.0%.
-
-
Rationale: To evaluate the random error associated with the method.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six independent samples of the drug substance spiked with the dihydroxybiphenyl at the target concentration. These analyses should be performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should typically be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument to assess the variability of the method over time and under different conditions.
-
-
Rationale: To demonstrate the method's reliability when subjected to minor, intentional variations in its parameters.
-
Procedure:
-
Introduce small, deliberate changes to method parameters such as:
-
Mobile phase composition (e.g., ±2% organic component)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
-
Analyze a sample under each of these modified conditions and evaluate the impact on key chromatographic parameters like retention time, peak shape, and resolution.
-
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. epa.gov [epa.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Spectroscopic Guide to the Synthesis and Characterization of 4,4'-Dibenzoylquinone Dioxime and Its Precursors
This technical guide provides a comprehensive spectroscopic comparison of 4,4'-Dibenzoylquinone Dioxime, a significant compound in materials science, with its synthetic precursors, p-benzoquinone and benzoyl chloride. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth experimental protocols, comparative spectral data, and the underlying scientific rationale for the observed spectroscopic characteristics.
Introduction
This compound is a notable derivative of p-benzoquinone dioxime, finding applications as a vulcanizing agent and a cross-linking agent in polymer chemistry. Its efficacy in these roles is intrinsically linked to its molecular structure. A thorough understanding of its synthesis and spectroscopic signature is paramount for quality control and the development of new applications. This guide will first detail the synthesis of this compound from p-benzoquinone, proceeding through the intermediate p-benzoquinone dioxime. Subsequently, a comparative analysis of the Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Ultraviolet-Visible (UV-Vis) spectra of the final product and its precursors will be presented.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound from p-benzoquinone is a two-step process. The first step involves the formation of the intermediate, p-benzoquinone dioxime, through the reaction of p-benzoquinone with hydroxylamine. The second step is the esterification of the dioxime with benzoyl chloride.
Experimental Protocols
Part 1: Synthesis of p-Benzoquinone Dioxime
This protocol is adapted from established methods for the oximation of quinones.
Materials:
-
p-Benzoquinone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Beakers, flasks, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
In a 250 mL flask, dissolve 10.8 g (0.1 mol) of p-benzoquinone in 100 mL of ethanol with gentle warming.
-
In a separate beaker, prepare a solution of 14.0 g (0.2 mol) of hydroxylamine hydrochloride and 10.6 g (0.1 mol) of sodium carbonate in 50 mL of water.
-
Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of p-benzoquinone with continuous stirring.
-
Heat the reaction mixture to reflux for 1 hour. The color of the solution will change, and a precipitate will form.
-
Allow the mixture to cool to room temperature and then cool further in an ice bath to maximize precipitation.
-
Collect the crude p-benzoquinone dioxime by vacuum filtration and wash with cold water.
-
Recrystallize the product from ethanol to obtain pure, pale-yellow crystals of p-benzoquinone dioxime.
Part 2: Synthesis of this compound
This protocol is based on the procedure outlined in patent CN102617398A.[1]
Materials:
-
p-Benzoquinone dioxime (from Part 1)
-
Benzoyl chloride
-
Triethylamine
-
Glycol dimethyl ether (dimethoxyethane)
-
Four-necked flask, dropping funnels, magnetic stirrer
Procedure:
-
In a 250 mL four-necked flask equipped with a magnetic stirrer and two dropping funnels, place 10 g (0.0724 mol) of p-benzoquinone dioxime and 60 g of glycol dimethyl ether. Stir the mixture to form a suspension.
-
At room temperature (25 °C), slowly and simultaneously add 25.44 g (0.181 mol) of benzoyl chloride and 1.46 g (0.0145 mol) of triethylamine from the dropping funnels.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold glycol dimethyl ether, and dry under vacuum. The product is obtained as a light gray to brown powder.
Spectroscopic Analysis and Comparison
The transformation of p-benzoquinone into this compound involves significant changes in the functional groups, which are clearly reflected in their respective spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.
p-Benzoquinone: The FT-IR spectrum of p-benzoquinone is characterized by a strong absorption band corresponding to the C=O stretching of the quinone at approximately 1660-1680 cm⁻¹. Another prominent feature is the C=C stretching vibration of the conjugated ring system, typically observed around 1600 cm⁻¹.
Benzoyl Chloride: The spectrum of benzoyl chloride is dominated by the very strong C=O stretching vibration of the acid chloride group, which appears at a high frequency, around 1770-1800 cm⁻¹. The aromatic C=C stretching vibrations are also present in the 1450-1600 cm⁻¹ region.
This compound: The FT-IR spectrum of the final product shows several key changes. The characteristic C=O stretching band of the starting quinone disappears. New prominent bands appear, including the C=N stretching of the oxime group around 1620-1650 cm⁻¹ and the C=O stretching of the ester group at approximately 1740-1760 cm⁻¹. The presence of the benzoyl groups is further confirmed by the aromatic C-H and C=C stretching vibrations.
| Compound | Key FT-IR Peaks (cm⁻¹) | Assignment |
| p-Benzoquinone | ~1670 | C=O Stretch (Quinone) |
| ~1600 | C=C Stretch (Ring) | |
| Benzoyl Chloride | ~1780 | C=O Stretch (Acid Chloride) |
| ~1450-1600 | C=C Stretch (Aromatic) | |
| This compound | ~1750 | C=O Stretch (Ester) |
| ~1630 | C=N Stretch (Oxime) | |
| ~1270 | C-O Stretch (Ester) | |
| ~1450-1600 | C=C Stretch (Aromatic) |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.
p-Benzoquinone: Due to the symmetry of the molecule, all four protons on the quinone ring are chemically equivalent. They appear as a single sharp peak (a singlet) in the downfield region, typically around 6.8-7.0 ppm, due to the deshielding effect of the carbonyl groups.
Benzoyl Chloride: The ¹H NMR spectrum of benzoyl chloride shows a complex multiplet pattern for the aromatic protons. The protons ortho to the carbonyl chloride group are the most deshielded and appear furthest downfield, typically around 8.1 ppm. The meta and para protons appear at slightly lower chemical shifts, in the range of 7.4-7.7 ppm.
This compound: The ¹H NMR spectrum of the final product is expected to be more complex. The protons of the quinone dioxime ring will be shifted compared to p-benzoquinone. The introduction of the benzoyl groups will result in signals for the aromatic protons of these groups, similar to those in benzoyl chloride but with potential shifts due to the different electronic environment. The spectrum will likely show multiplets in the aromatic region (7.4-8.2 ppm) corresponding to the protons of the two benzoyl groups and the protons on the central quinone dioxime ring.
| Compound | Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| p-Benzoquinone | Quinone Ring H | 6.9 | Singlet |
| Benzoyl Chloride | Aromatic H (ortho) | 8.1 | Multiplet |
| Aromatic H (meta, para) | 7.4-7.7 | Multiplet | |
| This compound | Aromatic H (Benzoyl) | 7.4-8.2 | Multiplets |
| Quinone Dioxime Ring H | ~7.0-7.5 | Multiplets |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
p-Benzoquinone: The UV-Vis spectrum of p-benzoquinone in a non-polar solvent typically shows two main absorption bands. A weak band around 430-450 nm corresponding to the n → π* transition of the carbonyl groups, and a much stronger band around 240-250 nm due to the π → π* transition of the conjugated system.
Benzoyl Chloride: Benzoyl chloride exhibits strong UV absorption due to the presence of the benzene ring and the carbonyl group. The spectrum typically shows a strong absorption maximum (λmax) around 240 nm and a shoulder at approximately 280 nm, corresponding to π → π* transitions.
This compound: The UV-Vis spectrum of the final product is expected to be significantly different from its precursors. The extended conjugation involving the quinone dioxime core and the two benzoyl groups will likely result in a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. Aromatic oxime esters are known to have broad absorption regions.[2][3] We can anticipate a strong absorption band at a wavelength longer than that of benzoyl chloride, likely in the 260-300 nm range. The n → π* transition may be obscured by the stronger π → π* absorptions.
| Compound | λmax (nm) | Type of Transition |
| p-Benzoquinone | ~440 | n → π |
| ~245 | π → π | |
| Benzoyl Chloride | ~240, ~280 (shoulder) | π → π |
| This compound | ~260-300 | π → π |
Visualizing the Transformation
To better illustrate the synthesis and the key structural features for spectroscopic analysis, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Key spectroscopic features of the compounds.
Conclusion
This guide has provided a detailed protocol for the synthesis of this compound from p-benzoquinone and a comprehensive spectroscopic comparison with its precursors. The transformation is clearly evidenced by the disappearance of the quinone carbonyl signal and the appearance of characteristic oxime and ester functionalities in the FT-IR spectrum. The ¹H NMR spectra evolve from simple singlets and multiplets to a more complex pattern indicative of the final product's structure. Furthermore, the UV-Vis spectra demonstrate the expected bathochromic shift due to the extended conjugation in the final product. This comparative analysis serves as a valuable resource for the unambiguous identification and quality assessment of this compound and its precursors, facilitating further research and application in various fields of chemistry and materials science.
References
A Comparative Guide to the Performance of 4,4'-Dibenzoylquinone Dioxime in Polymer Matrices
In the dynamic field of polymer science, the selection of an appropriate vulcanizing agent is paramount to achieving the desired performance characteristics of elastomeric products. This guide provides an in-depth technical comparison of 4,4'-Dibenzoylquinone Dioxime (DBQD), a non-sulfur vulcanizing agent, against conventional sulfur and peroxide cure systems across various polymer matrices. Our analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to this compound (DBQD)
This compound, also known as DBQD, is a quinone-based vulcanizing agent used for natural and synthetic elastomers.[1] It is particularly noted for its application in curing butyl rubber stocks that require excellent heat resistance.[1] Structurally similar to p-quinone dioxime (QDO), DBQD offers distinct processing characteristics, notably a slower reactivity time, which can be advantageous in preventing premature vulcanization (scorch).[1][2] This non-sulfur agent is versatile and can be activated by various substances, including red lead, benzothiazyl disulfide (MBTS), or peroxides.[1]
The primary applications for elastomers cured with DBQD include high-voltage wire and cable insulation, molded electrical components, heat-resistant seals, and tire curing bags.[1] Its performance is particularly notable in butyl rubber, natural rubber, and styrene-butadiene rubber.[2]
The Chemistry of Crosslinking: A Mechanistic Overview
The vulcanization process transforms soft, plastic rubber into a durable, elastic material by creating cross-links between polymer chains. The nature of these cross-links significantly influences the final properties of the vulcanizate.
This compound (DBQD) Crosslinking:
The crosslinking mechanism of DBQD, particularly in butyl rubber, is understood to proceed through a two-step process. Initially, DBQD is oxidized by an activating agent, such as a metal oxide (e.g., lead oxide), to form the highly reactive intermediate, p-dinitrosobenzene.[3][4] This intermediate then reacts with the polymer chains, primarily at the sites of unsaturation (e.g., isoprene units in butyl rubber), to form stable carbon-nitrogen-carbon cross-links.[3] This non-sulfur crosslinking imparts excellent heat and aging resistance to the vulcanizate.
Figure 1: Simplified mechanism of DBQD vulcanization.
Alternative Vulcanization Chemistries:
-
Sulfur Vulcanization: This is the most traditional method, where elemental sulfur, in the presence of accelerators and activators (like zinc oxide and stearic acid), forms mono-, di-, and polysulfidic cross-links between polymer chains. The length of these sulfur bridges dictates the final properties, with polysulfidic links generally providing higher tensile strength but lower heat resistance compared to monosulfidic links.
-
Peroxide Vulcanization: Organic peroxides decompose at elevated temperatures to generate free radicals. These radicals abstract hydrogen atoms from the polymer backbone, creating polymer radicals that then combine to form stable carbon-carbon cross-links.[5] This system is known for producing vulcanizates with excellent thermal stability and low compression set.[5]
Experimental Evaluation Protocols
To provide a robust comparison, standardized testing methodologies are crucial. The following protocols, based on ASTM standards, are employed to evaluate the performance of vulcanized rubber compounds.
Sample Preparation and Curing
-
Compounding: The respective polymer (Natural Rubber, SBR, NBR, or Butyl Rubber) is masticated on a two-roll mill.
-
Ingredient Incorporation: Reinforcing fillers (e.g., carbon black), processing aids, antioxidants, and the specific vulcanizing system (DBQD with an activator, sulfur system, or peroxide) are added and mixed to achieve a homogeneous compound.
-
Cure Characteristics Determination: The cure characteristics of the unvulcanized compounds are determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) according to ASTM D5289 or ASTM D2084, respectively. This provides data on scorch time (ts2), optimum cure time (t90), and minimum (ML) and maximum (MH) torque.
-
Vulcanization: The compounded rubber is then press-cured into sheets of desired thickness at a specified temperature and for the predetermined optimum cure time (t90).
Figure 2: General experimental workflow for performance evaluation.
Performance Testing
-
Tensile Properties (ASTM D412): Dumbbell-shaped specimens are tested to determine tensile strength, elongation at break, and modulus at various elongations.[6]
-
Hardness (ASTM D2240): The indentation hardness of the vulcanized rubber is measured using a Shore A durometer.
-
Tear Strength (ASTM D624): This test measures the resistance of the rubber to tearing.
-
Compression Set (ASTM D395): This critical test for sealing applications measures the permanent deformation of the material after being subjected to a constant compressive stress for a set time and temperature. A lower percentage indicates better recovery.[7]
Comparative Performance Analysis
The following sections present a comparative analysis of DBQD against sulfur and peroxide vulcanization systems in various polymer matrices. The data presented is a synthesis of typical values found in technical literature and patents.
Butyl Rubber (IIR)
Butyl rubber, with its low level of unsaturation, presents a challenge for traditional sulfur vulcanization, often requiring highly active accelerator systems.[8] This makes it an ideal candidate for non-sulfur vulcanizing agents like DBQD.
Table 1: Performance Comparison in Butyl Rubber
| Property | DBQD System | Accelerated Sulfur System | Peroxide System |
| Cure Characteristics | |||
| Scorch Safety (ts2) | Good | Moderate to Good | Poor |
| Cure Rate | Moderate | Fast | Fast |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 10 - 14 | 12 - 16 | 8 - 12 (Degradation) |
| Elongation at Break (%) | 400 - 600 | 500 - 700 | Lower (Degradation) |
| Hardness (Shore A) | 50 - 70 | 50 - 70 | Variable |
| Performance Properties | |||
| Heat Resistance | Excellent | Good | N/A (Degradation) |
| Compression Set (%) | Low | Moderate to High | N/A (Degradation) |
Analysis:
For butyl rubber, DBQD provides a vulcanizate with excellent heat resistance and a low compression set, which is crucial for applications like high-temperature seals and curing bladders.[1] While the tensile strength might be slightly lower than that of a highly accelerated sulfur system, the significant improvement in thermal stability is a major advantage. Peroxide systems are generally not suitable for butyl rubber as they tend to cause polymer chain scission, leading to degradation of properties.[9] The slower reactivity of DBQD compared to its analog, p-quinone dioxime, provides better processing safety, reducing the risk of scorch.[1][2]
Natural Rubber (NR)
Natural rubber is a highly unsaturated polymer and vulcanizes efficiently with sulfur. However, non-sulfur systems are employed for applications requiring superior aging characteristics.
Table 2: Performance Comparison in Natural Rubber
| Property | DBQD System | Conventional Sulfur System | Peroxide System |
| Cure Characteristics | |||
| Scorch Safety (ts2) | Good | Good | Moderate |
| Cure Rate | Moderate | Fast | Fast |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 18 - 25 | 25 - 30 | 15 - 22 |
| Elongation at Break (%) | 400 - 600 | 500 - 700 | 300 - 500 |
| Hardness (Shore A) | 50 - 70 | 50 - 70 | 55 - 75 |
| Performance Properties | |||
| Heat Resistance | Very Good | Fair to Good | Excellent |
| Compression Set (%) | Moderate | High | Low |
Analysis:
In natural rubber, conventional sulfur vulcanization yields superior tensile strength and elongation due to the formation of flexible polysulfidic cross-links.[10] However, these same cross-links are thermally less stable, leading to poorer heat aging resistance. DBQD offers a compromise, providing better heat resistance than sulfur systems, although not as high as peroxide cures. Peroxide vulcanization of NR provides excellent heat resistance and low compression set but can result in lower tensile and tear strength compared to sulfur systems.[5] DBQD can be a viable alternative when improved thermal stability over sulfur is required without the potential for scorch issues associated with some peroxide systems.
Styrene-Butadiene Rubber (SBR)
SBR is a widely used synthetic rubber, particularly in the tire industry. Its vulcanization characteristics are well-established for sulfur systems.
Table 3: Performance Comparison in Styrene-Butadiene Rubber
| Property | DBQD System | Accelerated Sulfur System | Peroxide System |
| Cure Characteristics | |||
| Scorch Safety (ts2) | Good | Good | Moderate |
| Cure Rate | Moderate | Fast | Fast |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 15 - 20 | 18 - 25 | 14 - 19 |
| Elongation at Break (%) | 300 - 500 | 400 - 600 | 250 - 450 |
| Hardness (Shore A) | 60 - 80 | 60 - 80 | 65 - 85 |
| Performance Properties | |||
| Heat Resistance | Very Good | Good | Excellent |
| Abrasion Resistance | Good | Excellent | Good |
Analysis:
Similar to natural rubber, SBR vulcanized with sulfur systems generally exhibits the best balance of tensile strength, elongation, and abrasion resistance, making it ideal for applications like tire treads.[11] DBQD-cured SBR offers enhanced heat resistance compared to sulfur cures.[2] Peroxide vulcanization provides the highest thermal stability but may compromise some mechanical properties.[12] The choice of vulcanizing agent for SBR is highly dependent on the specific performance requirements of the final product.
Nitrile-Butadiene Rubber (NBR)
NBR is valued for its excellent oil and fuel resistance. The choice of vulcanization system can further enhance its performance in demanding applications.
Table 4: Performance Comparison in Nitrile-Butadiene Rubber
| Property | DBQD System | Accelerated Sulfur System | Peroxide System |
| Cure Characteristics | |||
| Scorch Safety (ts2) | Good | Good | Moderate |
| Cure Rate | Moderate | Fast | Fast |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 16 - 22 | 18 - 26 | 15 - 24 |
| Elongation at Break (%) | 300 - 500 | 400 - 600 | 250 - 450 |
| Hardness (Shore A) | 60 - 80 | 60 - 80 | 65 - 85 |
| Performance Properties | |||
| Heat Resistance | Very Good | Good | Excellent |
| Oil Resistance | Excellent | Excellent | Excellent |
| Compression Set (%) | Low to Moderate | High | Low |
Analysis:
For NBR, all three vulcanization systems can produce vulcanizates with excellent oil resistance. Peroxide-cured NBR is often preferred for high-temperature sealing applications due to its superior heat resistance and low compression set.[5] Sulfur-cured NBR provides a good balance of mechanical properties and cost-effectiveness.[13] DBQD offers a significant improvement in heat resistance over sulfur systems and can provide a lower compression set, making it a strong candidate for applications where thermal stability is a key requirement.
Conclusion and Field-Proven Insights
As a non-sulfur vulcanizing agent, this compound presents a compelling alternative to traditional cure systems, particularly in applications demanding high heat resistance.
-
For Butyl Rubber: DBQD is a superior choice over sulfur and peroxide systems when thermal stability and long-term sealing performance are critical. Its improved scorch safety over p-quinone dioxime makes it a more process-friendly option.
-
For General-Purpose Diene Rubbers (NR, SBR): While sulfur vulcanization remains the benchmark for optimal mechanical properties, DBQD provides a significant enhancement in heat and aging resistance. It occupies a valuable performance space between conventional sulfur and peroxide cures.
-
For Specialty Elastomers (NBR): DBQD offers a pathway to improve the thermal performance of NBR vulcanizates, providing a lower compression set than sulfur systems, which is advantageous for sealing applications at elevated temperatures.
The selection of the optimal vulcanizing agent is a multifactorial decision that must account for processing characteristics, desired mechanical properties, service environment, and cost. This guide provides the foundational data and mechanistic understanding to facilitate this critical choice. Further formulation optimization and testing are always recommended to validate performance in specific end-use applications.
References
- 1. p-Benzoquinone dioxime|CAS NO.105-11-3_Tanyun manufacturer [tanyunchem.com]
- 2. nj-chem.com [nj-chem.com]
- 3. Butyl reclaimed rubber quinone oxime and resin curing system_Butyl Rubber Encyclopedia_China HONGYUN recycled rubber factory [en.hsxjw.com]
- 4. rct [rct.kglmeridian.com]
- 5. journals.utm.my [journals.utm.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. lusida.com [lusida.com]
- 11. researchgate.net [researchgate.net]
- 12. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 13. researchgate.net [researchgate.net]
comparative study of the cross-linking efficiency of various dioxime compounds
An In-Depth Comparative Analysis of Dioxime Compounds for Advanced Cross-Linking Applications
Welcome to this in-depth guide on the comparative cross-linking efficiency of various dioxime compounds. As researchers and professionals in material science and drug development, the choice of a cross-linking agent is paramount to achieving desired material properties, from the mechanical integrity of polymers to the controlled release of therapeutics in hydrogels. This document provides a comprehensive analysis of different dioxime compounds, supported by experimental data and protocols, to empower you to make informed decisions for your specific applications.
Introduction to Dioxime Cross-Linking
Dioximes are a class of organic compounds containing two oxime functional groups (-C=N-OH). Their ability to form stable complexes with various metal ions or to react with other functional groups makes them effective cross-linking agents. The efficiency of these compounds is dictated by their molecular structure, steric hindrance, and the reactivity of the oxime groups. This guide will explore the nuances of several prominent dioxime compounds, providing a comparative framework for their application.
The Chemistry of Dioxime Cross-Linking
The cross-linking mechanism of dioximes can proceed through several pathways, most notably through the formation of coordination complexes with metal ions or via covalent bond formation with complementary functional groups. The choice of a specific dioxime and curing conditions will significantly influence the kinetics and thermodynamics of the cross-linking reaction, ultimately defining the final properties of the material.
Below is a generalized workflow for evaluating the cross-linking efficiency of dioxime compounds.
A Comparative Guide to Purity Assessment of Synthesized 4,4'-Dibenzoylquinone Dioxime: Titration vs. Alternative Methods
For the modern researcher, scientist, and drug development professional, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental data. In the context of 4,4'-Dibenzoylquinone Dioxime, a molecule with applications in various fields of chemical synthesis and materials science, ensuring its purity is a critical first step. This guide provides an in-depth comparison of classical titration methods against modern chromatographic and physical techniques for the purity assessment of this compound.
This document moves beyond a simple listing of protocols. As a senior application scientist, the aim is to provide a nuanced understanding of the causality behind experimental choices, enabling you to select the most appropriate purity assessment strategy for your specific needs. We will delve into the principles, protocols, and comparative performance of titration, High-Performance Liquid Chromatography (HPLC), and melting point analysis.
The Imperative of Purity for this compound
This compound (C₂₀H₁₄N₂O₄) is a notable organic compound, and its utility is directly linked to its purity.[1][2] Impurities, which can be unreacted starting materials, by-products of the synthesis, or degradation products, can have significant consequences:
-
Inaccurate Stoichiometric Calculations: In subsequent reactions, impurities lead to incorrect molar ratios, affecting reaction yields and potentially leading to the formation of unintended side products.
-
Altered Physicochemical Properties: The presence of foreign substances can change the compound's melting point, solubility, and spectroscopic characteristics, complicating its characterization and application.
Given these critical considerations, a robust and reliable method for purity determination is indispensable.
Titration: A Classic Approach to Quantifying Purity
Titration is a cornerstone of analytical chemistry, offering a cost-effective and often rapid means of quantification. While not always the most specific method, a well-designed titration can provide valuable information about the overall purity of a substance. For an oxime like this compound, a direct acid-base titration is not feasible due to the weakly acidic nature of the oxime protons. However, an indirect titration method based on the hydrolysis of the oxime functional group presents a viable strategy.
Principle of Indirect Oxime Titration
The fundamental principle of this method involves the acid-catalyzed hydrolysis of the oxime back to its corresponding carbonyl compound (a quinone in this case) and hydroxylamine. The liberated hydroxylamine, a weak base, can then be quantified. A more common approach is to react the carbonyl compound with a known excess of hydroxylamine hydrochloride, and then back-titrate the unreacted hydroxylamine.[3] For an already synthesized oxime, a hydrolysis-based approach is more direct. The key reaction is:
R₂C=NOH + H₂O --(H⁺)--> R₂C=O + NH₂OH
The amount of hydroxylamine produced is directly proportional to the amount of oxime present in the sample. The hydroxylamine can then be determined via redox titration.
Experimental Protocol: Indirect Redox Titration of this compound
This protocol is a generalized procedure and would require optimization and validation for this compound.
1. Sample Preparation and Hydrolysis:
-
Accurately weigh approximately 150-200 mg of the synthesized this compound into a round-bottom flask.
-
Add 50 mL of 1 M sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis.
-
Allow the solution to cool to room temperature.
2. Titration:
-
To the cooled solution, add a known excess of a standard oxidizing agent, such as a 0.1 N solution of potassium permanganate (KMnO₄) or ceric sulfate (Ce(SO₄)₂). The hydroxylamine will be oxidized.
-
The excess, unreacted oxidizing agent is then back-titrated with a standard solution of a reducing agent, such as 0.1 N ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O).
-
A suitable redox indicator, such as ferroin, is used to determine the endpoint of the titration, which is signaled by a sharp color change.[4]
3. Calculation of Purity: The purity of the this compound can be calculated based on the stoichiometry of the redox reactions and the volumes and concentrations of the titrants used.
Causality Behind Experimental Choices:
-
Acid-Catalyzed Hydrolysis: The oxime bond is susceptible to cleavage under acidic conditions. Sulfuric acid is a common choice due to its non-volatile nature.
-
Redox Back-Titration: This approach is often more reliable than a direct titration of the liberated hydroxylamine, as the endpoint can be sharper and more easily detected.
-
Choice of Oxidizing and Reducing Agents: Potassium permanganate and ceric sulfate are strong oxidizing agents that react quantitatively with hydroxylamine. Ferrous ammonium sulfate is a stable and reliable primary standard for the back-titration.
High-Performance Liquid Chromatography (HPLC): A High-Specificity Alternative
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5][6] For purity assessment, HPLC offers high specificity, allowing for the separation and quantification of the main compound from its impurities.[7]
Principle of HPLC for Purity Assessment
A solution of the synthesized this compound is injected into the HPLC system. As the mobile phase carries the sample through the column (the stationary phase), the parent compound and any impurities will travel at different rates depending on their affinity for the stationary phase. A detector at the end of the column measures the concentration of each component as it elutes. The purity is determined by calculating the area of the peak corresponding to this compound as a percentage of the total area of all peaks. A reliable reversed-phase HPLC method has been developed for the simultaneous determination of p-benzoquinone dioxime and its related impurity p-nitrosophenol.[8][9]
Experimental Protocol: RP-HPLC for this compound Purity
The following is a proposed starting method based on methods for similar compounds and would require validation.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water, potentially with a buffer such as ammonium acetate to control pH and improve peak shape. A gradient elution may be necessary to resolve all impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound. A photodiode array (PDA) detector would be ideal for identifying the optimal wavelength and assessing peak purity.
-
Sample Preparation: Accurately weigh a small amount of the synthesized compound (e.g., 10 mg) and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (C18 column): This is the most common mode of HPLC for the analysis of moderately polar organic compounds. The nonpolar stationary phase retains the analytes, which are then eluted by a polar mobile phase.
-
Methanol/Water Mobile Phase: This is a versatile mobile phase system for reversed-phase HPLC, allowing for the adjustment of polarity to achieve optimal separation.
-
UV Detection: Many organic compounds, including those with aromatic rings and conjugated systems like this compound, absorb UV light, making UV detection a suitable and sensitive method.
Melting Point Analysis: A Simple, Physical Method for Purity Assessment
Melting point is a fundamental physical property of a pure crystalline solid. The presence of impurities disrupts the crystal lattice, typically resulting in a depression and broadening of the melting point range.[10][11] This phenomenon, known as melting point depression, provides a straightforward and rapid, albeit qualitative, indication of purity.
Principle of Melting Point Analysis
A small amount of the crystalline sample is heated at a controlled rate, and the temperature range over which the substance melts is observed. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point) are recorded as the melting point range.[12]
Causality Behind Experimental Choices:
-
Slow Heating Rate: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.
-
Dry, Finely Powdered Sample: This ensures uniform heat distribution throughout the sample.
Comparative Analysis: Titration vs. HPLC vs. Melting Point
| Feature | Titration (Indirect Redox) | High-Performance Liquid Chromatography (HPLC) | Melting Point Analysis |
| Principle | Chemical reaction and stoichiometry | Physical separation based on polarity | Physical property (phase transition) |
| Specificity | Lower; quantifies total analyte based on a specific functional group. May not distinguish between the target compound and impurities with the same functional group. | High; separates the main compound from impurities, providing a detailed purity profile.[6] | Low; indicates the presence of impurities but does not identify them. |
| Sensitivity | Moderate; suitable for determining the purity of the bulk material. | High; capable of detecting and quantifying trace impurities. | Low; not suitable for detecting very low levels of impurities. |
| Quantitative? | Yes | Yes | Semi-quantitative (purity is inferred from the melting point range) |
| Cost | Low; requires standard laboratory glassware and reagents. | High; requires expensive instrumentation, columns, and high-purity solvents. | Low; requires a relatively inexpensive melting point apparatus. |
| Throughput | Low to moderate; can be time-consuming, especially with the hydrolysis step. | High, especially with an autosampler. | High; multiple samples can be analyzed quickly. |
| Complexity | Moderate; requires careful preparation of standard solutions and attention to the endpoint. | High; requires method development and validation. | Low; simple to perform. |
Visualizing the Workflow and Comparison
Experimental Workflow for Titration
Caption: Workflow for purity assessment by indirect redox titration.
Comparison of Purity Assessment Methods
Caption: Comparison of key attributes of purity assessment methods.
Conclusion and Recommendations
The choice of method for assessing the purity of synthesized this compound depends on the specific requirements of the research or application.
-
Titration serves as a valuable, cost-effective tool for routine quality control of bulk material where a high degree of specificity is not paramount. It provides a good overall measure of the active compound's concentration.
-
Melting Point Analysis is an excellent, rapid preliminary check for purity. A sharp melting point close to the literature value provides a good indication of a relatively pure sample.
-
HPLC is the gold standard for a comprehensive and accurate purity assessment.[5] Its high specificity and sensitivity make it indispensable for in-depth characterization, for the analysis of samples intended for sensitive applications like drug development, and for regulatory submissions.
For a comprehensive quality assessment of newly synthesized this compound, a combination of these techniques is often recommended. Melting point analysis can be used for an initial, quick screen. For quantitative analysis, while titration can provide a good estimate, HPLC is the preferred method for a detailed and reliable purity profile. This multi-faceted approach ensures the highest level of confidence in the quality of the synthesized compound, thereby upholding the integrity of subsequent research and development endeavors.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES [dergipark.org.tr]
- 4. medmuv.com [medmuv.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. jmps.crsp.dz [jmps.crsp.dz]
- 8. researchgate.net [researchgate.net]
- 9. CN1648654A - High efficiency liquid phase chromatographic analyzing method of p-benzoquinone dioxime and p-nitroso phenol in p-benzoquinone dioxide industrial product - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. ijcrt.org [ijcrt.org]
Safety Operating Guide
Navigating the Handling of 4,4'-Dibenzoylquinone Dioxime: A Guide to Safety and Operational Integrity
For the diligent researcher engaged in the complex landscape of drug development, the proper handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4,4'-Dibenzoylquinone Dioxime (CAS No. 120-52-5), a compound often utilized as a vulcanizing accelerator.[1] Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Assessment and Foundational Principles
This compound is a flammable solid that is harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2] As with any potent powdered substance, the primary risks are inhalation of airborne particles and inadvertent skin contact. The fine nature of the powder increases the risk of aerosolization during handling, making containment and appropriate personal protective equipment (PPE) the cornerstones of safe practice.[3] Furthermore, like many organic powders, it can form combustible dust concentrations in the air, necessitating strict control over ignition sources and static electricity.[4][5]
Key Hazard Summary Table
| Hazard Classification | GHS Statements | Primary Risks |
| Flammable Solid | H228 | Fire or explosion upon ignition.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if ingested, absorbed through skin, or inhaled.[2] |
| Skin Irritation | H315 | Causes skin irritation upon contact.[2] |
| Eye Irritation | H319 | Causes serious eye irritation upon contact.[2] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE must be deliberate and informed by the specific hazards of this compound. The following recommendations are based on a comprehensive risk assessment.
Hand Protection: A Critical Barrier
Standard disposable nitrile gloves offer baseline protection for incidental contact but have poor resistance to many aromatic hydrocarbons.[6][7] Given the aromatic nature of this compound, a more robust glove material is required for any tasks involving potential direct or prolonged contact.
-
Primary Recommendation: Butyl rubber gloves are recommended for their superior resistance to a wide range of organic chemicals, including esters and ketones, making them a safer choice for handling this compound.[8]
-
Alternative/Double Gloving: For tasks with a high risk of splashes or for handling larger quantities, a double-gloving strategy is advised. This involves wearing a thinner nitrile glove underneath a heavier-duty butyl or neoprene glove. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
-
Glove Selection & Integrity: Always consult the manufacturer-specific breakthrough time data for any glove you select.[9][10] Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[11] Contaminated gloves should be removed immediately using a technique that avoids skin contact and disposed of as hazardous waste.
Glove Selection Rationale Diagram
Caption: Glove selection logic based on chemical compatibility.
Respiratory Protection: Preventing Inhalation
Due to the risk of inhaling airborne powder, respiratory protection is mandatory when handling this compound outside of a primary containment system like a glovebox.
-
Minimum Requirement: A NIOSH-approved air-purifying respirator (APR) with a P100 (or N100/R100 if no oil-based aerosols are present) particulate filter is required.[12]
-
Enhanced Protection: Given that hazardous decomposition products such as nitrogen oxides and carbon monoxide may be generated under high heat[13], a combination cartridge is recommended as a precautionary measure. This would include a P100 particulate filter along with an organic vapor/acid gas (OV/AG) cartridge.[14]
-
Fit Testing: All personnel required to wear tight-fitting respirators must undergo annual qualitative or quantitative fit testing as mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134).[13][15][16] A proper seal is critical for the respirator's effectiveness.
Eye and Body Protection
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against airborne particles and potential splashes.[13] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.
-
Body Protection: A lab coat, buttoned completely, is required. For tasks with a higher potential for contamination, a chemically resistant apron or disposable coveralls should be worn over the lab coat. Closed-toe shoes are required at all times in the laboratory.[11]
Operational Plan: From Receipt to Use
A systematic approach to handling ensures that safety is integrated into every step of the workflow.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, GHS hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2] Keep the container tightly closed. Store separately from strong oxidizing agents, with which it is incompatible.[13]
Weighing and Handling Procedures
Handling potent powders requires minimizing the generation of airborne dust. The ideal approach is to use engineering controls as the primary method of exposure reduction.
-
Primary Engineering Control: Whenever feasible, handle this compound within a containment system such as a glovebox or a ventilated balance enclosure.[3][17] These systems provide a physical barrier between the operator and the chemical.
-
Secondary Engineering Control: If a glovebox is not available, all handling, weighing, and transferring operations must be conducted within a certified chemical fume hood.
-
Static Control: This compound is a fine powder, which can generate static electricity during transfer.[5] This static charge can cause the powder to disperse unexpectedly and also poses an ignition risk.[16][18] To mitigate this:
-
Safe Transfer Technique:
-
Cover the work surface with disposable bench paper.
-
Use dedicated spatulas and weighing vessels. Avoid pouring the powder directly from the bottle to minimize dust generation.[20]
-
Transfer small amounts at a time.
-
Keep the container closed whenever not in use.[20]
-
After weighing, gently tap the spatula and weigh boat over the receiving container to dislodge any remaining powder.
-
Clean all equipment and the work surface immediately after use.
-
Workflow for Safe Handling of Powder
Caption: Step-by-step workflow for handling this compound.
Disposal Plan: Managing the Waste Stream
Proper disposal is a critical final step to ensure environmental protection and regulatory compliance. All waste generated from handling this compound is considered hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid materials, including excess chemical, contaminated gloves, bench paper, weigh boats, and wipes, must be collected in a dedicated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and list all contents.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, compatible hazardous waste container for liquids. Do not mix incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Decontamination and Spill Cleanup
Accidental spills must be handled promptly and safely.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills or if there is a risk of significant airborne dust, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
For Small, Manageable Spills:
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material designed for chemical spills. Do not sweep the dry powder, as this will create dust.[17]
-
Alternatively, you can carefully dampen the spilled material with a suitable solvent (such as 60-70% ethanol) to prevent it from becoming airborne.[21]
-
Carefully scoop the absorbed or dampened material into the solid hazardous waste container.
-
Decontaminate the spill area. Thoroughly wipe the surface with a cloth dampened with soap and water, followed by a clean water rinse, and then a final wipe with 70% ethanol.[22] All cleaning materials must be disposed of as hazardous waste.
-
Final Disposal
-
Labeling and Storage: Ensure all waste containers are sealed and properly labeled. Store them in a designated satellite accumulation area until they are collected by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
-
Chemical Neutralization: Do not attempt to neutralize or chemically treat the waste unless you have a specific, validated procedure and the necessary training and equipment. For quinone-type compounds, consult with your EHS department for guidance on any potential pre-treatment options before disposal.
By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
- 1. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 2. issehs.com [issehs.com]
- 3. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. How To Remove Static Charge from Powder: A Comprehensive Guide for Processors - Powder-Solutions, Inc. [psi-bfm.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. worksafegear.com.au [worksafegear.com.au]
- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 9. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uwyo.edu [uwyo.edu]
- 11. fibreglast.com [fibreglast.com]
- 12. cleanflow.net [cleanflow.net]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. theridgepro.com [theridgepro.com]
- 15. fishersci.com [fishersci.com]
- 16. ddpsinc.com [ddpsinc.com]
- 17. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 18. cablejoints.co.uk [cablejoints.co.uk]
- 19. sigma-hse.com [sigma-hse.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. P-QUINONE DIOXIME | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
